molecular formula C11H16O2 B12085433 Jasmolone CAS No. 54383-66-3

Jasmolone

Cat. No.: B12085433
CAS No.: 54383-66-3
M. Wt: 180.24 g/mol
InChI Key: SVRKACAGHUZSGU-SNAWJCMRSA-N
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Description

Jasmolone is a secondary alcohol.

Properties

CAS No.

54383-66-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4+

InChI Key

SVRKACAGHUZSGU-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C\CC1=C(C(CC1=O)O)C

Canonical SMILES

CCC=CCC1=C(C(CC1=O)O)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Jasmolone Biosynthesis Pathway in Chrysanthemum cinerariaefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemum cinerariaefolium (pyrethrum) is the natural source of pyrethrins (B594832), a class of potent, biodegradable insecticides. These compounds are esters, formed from the combination of a monoterpenoid acid moiety and a rethrolone alcohol moiety. Jasmolone is one of the key rethrolone alcohols, and its biosynthetic pathway is a critical area of study for enhancing pyrethrin production through metabolic engineering and for developing novel bio-insecticides. This document provides a detailed technical overview of the this compound biosynthesis pathway, including quantitative data, experimental protocols, and visual pathway diagrams. The alcohol moiety of pyrethrins is derived from the oxylipin pathway, which also produces the plant hormone jasmonic acid (JA).[1][2] However, recent studies indicate that while the pathways overlap, JA itself is not a direct intermediate in the formation of the rethrolone backbone in pyrethrin II.[3][4]

The this compound Biosynthesis Pathway: From Precursor to Product

The synthesis of this compound is a multi-step, multi-organelle process that begins with α-linolenic acid released from chloroplast membranes. The pathway proceeds through the formation of 12-oxo-phytodienoic acid (OPDA), a common precursor in the oxylipin pathway, which is subsequently converted to cis-jasmone before the final hydroxylation step to yield this compound.[5][6]

  • Chloroplast-Localized Steps : The pathway initiates in the chloroplasts where α-linolenic acid is converted to (13S)-hydroperoxylinolenic acid by Lipoxygenase (TcLOX) . This is followed by the action of Allene Oxide Synthase (TcAOS) and Allene Oxide Cyclase (TcAOC) to produce the key intermediate, cis-(+)-12-oxophytodienoic acid (OPDA).[5][7][8]

  • Peroxisome-Localized Steps : OPDA is transported into the peroxisomes.[8][9] Here, it is reduced by 12-oxophytodienoate reductase (TcOPR3) .[10] Following this reduction, a series of β-oxidation steps are thought to occur, ultimately leading to the formation of cis-jasmone.[5][6]

  • Endoplasmic Reticulum-Localized Step : The final and defining step in this compound synthesis occurs on the surface of the endoplasmic reticulum (ER).[7][11] The enzyme Jasmone Hydroxylase (TcJMH) , a cytochrome P450 monooxygenase (CYP71AT148), catalyzes the hydroxylation of cis-jasmone to produce this compound.[7][11]

The primary site of pyrethrin biosynthesis, including the this compound pathway, is the glandular trichomes on the floral ovaries.[7][12]

This compound Biosynthesis Pathway This compound Biosynthesis Pathway in C. cinerariaefolium cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum ALA α-Linolenic Acid HPOT (13S)-Hydroperoxylinolenic Acid ALA->HPOT TcLOX Unstable_Intermediate Unstable Allene Oxide HPOT->Unstable_Intermediate TcAOS OPDA cis-(+)-12-Oxophytodienoic Acid (OPDA) Unstable_Intermediate->OPDA TcAOC Reduced_OPDA OPC-8:0 OPDA->Reduced_OPDA Transport TcOPR3 Beta_Oxidation β-Oxidation Steps Reduced_OPDA->Beta_Oxidation cis_Jasmone_p cis-Jasmone Beta_Oxidation->cis_Jasmone_p cis_Jasmone_er cis-Jasmone cis_Jasmone_p->cis_Jasmone_er Transport This compound This compound cis_Jasmone_er->this compound TcJMH (CYP71AT148) Pyrethrins Jasmolins (Pyrethrin Esters) This compound->Pyrethrins TcGLIP + Chrysanthemoyl-CoA

Fig 1. The subcellular localization and enzymatic steps of the this compound biosynthesis pathway.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite accumulation provides crucial insights into the efficiency and regulation of the pathway.

Table 1: Enzyme Kinetic Properties

Enzyme Substrate Km (µM) Source
TcJMH cis-Jasmone 53.9 [7][11]

| TcOPR3 | (9S,13S)-12-oxophytodienoic acid | 35 |[10] |

Table 2: Metabolite and Gene Expression Modulation

Experiment Observation Fold Change Source
Jasmone Feeding Increase in free this compound in flower buds. 4.3x [7]
Wound-induced Volatiles Enhanced expression of TcLOX gene in leaves. ~3.5x at 3h [13]
Wound-induced Volatiles Enhanced expression of TcAOS gene in leaves. ~2.5x at 6h [13]

| Jasmonate Treatment | Induction of TcJMH expression in leaves. | Significant |[11] |

Experimental Protocols

The elucidation of the this compound pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Metabolite Profiling and Quantification

This protocol outlines the general method for extracting and analyzing this compound and related pyrethrins from plant tissue.

  • Sample Preparation :

    • Harvest plant tissue (e.g., flower heads, leaves) and immediately freeze in liquid nitrogen.

    • Lyophilize the tissue to dryness and grind into a fine powder.

  • Extraction :

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of an appropriate organic solvent (e.g., hexane (B92381) for pyrethrins, or methyl tert-butyl ether (MTBE) for this compound).[5][14]

    • Vortex thoroughly and sonicate for 15-20 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube. The extraction can be repeated for higher yield.

  • Analysis :

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector (approx. 225 nm) on a C18 reverse-phase column for pyrethrins.[14]

    • For intermediates like this compound, use Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[5]

    • Quantify compounds by comparing peak areas to a standard curve generated from certified standards.

Metabolite Quantification Workflow cluster_analysis Analysis start Harvest & Freeze Plant Tissue lyophilize Lyophilize & Grind start->lyophilize extract Solvent Extraction (e.g., Hexane) lyophilize->extract concentrate Evaporate & Re-dissolve extract->concentrate hplc HPLC-UV Analysis concentrate->hplc gcms GC-MS Analysis concentrate->gcms quantify Quantification vs. Standard Curve hplc->quantify gcms->quantify

Fig 2. General workflow for the quantification of pyrethrins and intermediates.
Protocol 2: In Vitro Characterization of TcJMH Activity

This protocol describes how to express and assay the activity of the key enzyme, Jasmone Hydroxylase.

  • Heterologous Expression :

    • Clone the coding sequence of TcJMH into a plant expression vector.

    • Transform Agrobacterium tumefaciens with the vector.

    • Infiltrate the leaves of Nicotiana benthamiana with the transformed Agrobacterium. Allow the plant to express the protein for 3-5 days.[7][11]

  • Microsomal Fraction Isolation :

    • Harvest the infiltrated N. benthamiana leaves.

    • Homogenize the leaves in an ice-cold extraction buffer.

    • Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).[7]

  • Enzyme Assay :

    • Resuspend the microsomal pellet in an assay buffer.

    • Initiate the reaction by adding the substrate (cis-jasmone) and the necessary cofactor (NADPH).

    • Incubate at a controlled temperature (e.g., 30°C) for a set time.

    • Stop the reaction by adding an organic solvent (e.g., MTBE) to extract the product.

  • Product Analysis :

    • Analyze the organic extract by GC-MS to identify and quantify the product, this compound.[7]

    • Perform assays with varying substrate concentrations to determine kinetic parameters like Km and Vmax.

Enzyme Characterization Workflow cluster_expression Heterologous Expression cluster_prep Enzyme Preparation cluster_assay In Vitro Assay clone Clone TcJMH Gene into Vector infiltrate Agro-infiltrate N. benthamiana clone->infiltrate homogenize Homogenize Leaves infiltrate->homogenize centrifuge Differential Centrifugation homogenize->centrifuge isolate Isolate Microsomes centrifuge->isolate reaction Incubate Microsomes with Jasmone + NADPH isolate->reaction extract Extract Product reaction->extract analyze GC-MS Analysis extract->analyze kinetics Determine Kinetic Parameters (Km) analyze->kinetics

Fig 3. Workflow for in vitro characterization of TcJMH enzyme activity.

Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated and integrated with the plant's defense signaling network.

  • Jasmonate Signaling : The pathway is induced by stimuli that typically elicit JA-mediated defense responses, such as mechanical wounding or herbivory.[13] Application of methyl jasmonate (MeJA) can also induce the expression of key biosynthetic genes like TcJMH.[7][11]

  • Transcriptional Control : Transcription factors such as TcMYC2 have been identified as positive regulators of the pyrethrin biosynthesis pathway. These factors bind to specific motifs in the promoters of biosynthetic genes, coordinating their expression in response to developmental and environmental cues.[15][16]

Regulatory Pathway stimuli Wounding / Herbivory ja_signal Jasmonate Signaling Cascade stimuli->ja_signal tf Activation of TcMYC2 ja_signal->tf genes Upregulation of Biosynthetic Genes (TcLOX, TcAOS, TcJMH, etc.) tf->genes This compound Increased this compound Biosynthesis genes->this compound

Fig 4. Simplified signaling cascade for the induction of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Chrysanthemum cinerariaefolium is a complex, highly regulated process that spans multiple cellular compartments. Key enzymes, particularly the cytochrome P450 Jasmone Hydroxylase (TcJMH), have been identified and characterized, providing critical targets for metabolic engineering. A thorough understanding of this pathway, from the initial precursors to the final enzymatic steps and regulatory networks, is essential for researchers aiming to enhance the production of natural pyrethrins in either the native plant or heterologous systems. Future research will likely focus on elucidating the remaining unknown steps, particularly the conversion of OPDA to cis-jasmone, and identifying further regulatory elements that can be manipulated to boost insecticide yields.

References

The Botanical Treasury of Jasmolone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolone, a key constituent of the potent natural insecticides known as pyrethrins (B594832), holds significant interest for its biological activity and potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the underlying processes.

Natural Sources of this compound

This compound is found as an ester, jasmolin, within the complex mixture of pyrethrins. The primary commercial source of pyrethrins is the flower heads of the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium).[1][2] While other plant species have been reported to contain pyrethrins, T. cinerariifolium remains the most significant source.

Table 1: Plant Species Containing Pyrethrins (and therefore this compound)

FamilyGenusSpeciesCommon NameReference
AsteraceaeTanacetumcinerariifoliumPyrethrum Daisy[1][2]
AsteraceaeTageteserectaMarigold[1]
AsteraceaeTanacetumcoccineumPainted Daisy[1]
AsteraceaeTagetesminutaWild Marigold[1]
AsteraceaeZinnialinnearisZinnia[1]
AsteraceaeCalendulaofficinalisPot Marigold[1]
AsteraceaeDimorphothecasinuataAfrican Daisy[1]
AsteraceaeZinniaelegansZinnia[1]

It is important to note that while plants of the Jasminum and Cestrum genera are known for their aromatic compounds, current scientific literature does not identify them as natural sources of this compound. Jasminum grandiflorum, for instance, is a source of methyl jasmonate, a related plant hormone.[3][4]

Biosynthesis of this compound

This compound is a cyclopentenone derivative synthesized in plants through the oxylipin pathway, starting from α-linolenic acid.[1][5] The biosynthesis is a multi-step enzymatic process. A pivotal final step is the hydroxylation of jasmone (B1672801).[6][7]

The biosynthetic pathway begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted to jasmonic acid through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[5][8] Jasmonic acid is subsequently converted to jasmone, although the exact enzymes for this conversion are not yet fully elucidated.[6] The final step is the hydroxylation of jasmone to this compound, a reaction catalyzed by the cytochrome P450 enzyme, jasmone hydroxylase.[6][7]

This compound Biosynthesis cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS cis-(+)-12-Oxophytodienoic_Acid cis-(+)-12-Oxo- phytodienoic Acid Allene_Oxide->cis-(+)-12-Oxophytodienoic_Acid AOC Jasmonic_Acid Jasmonic_Acid cis-(+)-12-Oxophytodienoic_Acid->Jasmonic_Acid OPR & β-oxidation Jasmone Jasmone Jasmonic_Acid->Jasmone Unknown Enzymes This compound This compound Jasmone->this compound Jasmone Hydroxylase (CYP71AT148)

Biosynthetic pathway of this compound from α-linolenic acid.

Isolation and Purification of this compound

The isolation of this compound is typically achieved through the extraction of pyrethrins from the flower heads of T. cinerariifolium. The general workflow involves extraction with an organic solvent followed by purification using chromatographic techniques.

Experimental Protocol: Soxhlet Extraction and HPLC Analysis of Pyrethrins

This protocol is adapted from methodologies described for the extraction and analysis of pyrethrins.[2]

Materials:

  • Dried flower heads of Tanacetum cinerariifolium

  • n-hexane (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Pyrethrin standard (containing jasmolins)

Procedure:

  • Sample Preparation: Air-dry the pyrethrum flowers in the shade. Grind the dried flowers into a fine powder.

  • Soxhlet Extraction: a. Accurately weigh approximately 1 gram of the powdered flower material and place it in a cellulose (B213188) thimble. b. Place the thimble in the Soxhlet extractor. c. Fill the round-bottom flask with 100 mL of n-hexane. d. Assemble the Soxhlet apparatus and heat the solvent to its boiling point (40-60°C). e. Allow the extraction to proceed for 6 hours.

  • Solvent Evaporation: After extraction, evaporate the n-hexane from the extract using a rotary evaporator to obtain a concentrated oleoresin.

  • Sample Reconstitution: Dissolve the residue in 10 mL of acetonitrile for HPLC analysis.

  • HPLC Analysis: a. Use a reverse-phase HPLC method for the separation and quantification of pyrethrins. b. The concentration of jasmolins (esters of this compound) is determined by comparison with a standard pyrethrin mixture.

Experimental Protocol: Extraction for GC-MS Analysis

This protocol is based on methods used for the analysis of this compound and related compounds.[6][9]

Materials:

  • Plant tissue (e.g., leaves, flowers)

  • Methyl tert-butyl ether (MTBE) or a mixture of methanol (B129727) and ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid Phase Extraction (SPE) C18 cartridges (optional, for purification)

Procedure:

  • Extraction: a. Homogenize fresh plant tissue (approximately 0.5 g) in a suitable solvent (e.g., MTBE).[6] Alternatively, extract with a methanol/ethyl acetate mixture.[9] b. Centrifuge the mixture to pellet the solid debris. c. Collect the supernatant.

  • Purification (Optional): a. For cleaner samples, the extract can be passed through a C18 SPE cartridge. b. Elute different fractions with varying concentrations of methanol. Jasmonic acid, a precursor, has been shown to elute in 60% methanol.[9]

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Derivatize the sample if necessary (e.g., with diazomethane (B1218177) for acidic compounds, though not required for this compound itself).[9] b. Analyze the sample by GC-MS to identify and quantify this compound based on its mass spectrum and retention time compared to a standard.

Isolation_and_Analysis_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., n-hexane, MTBE) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude_Extract Filtration_Concentration->Crude_Extract Purification Chromatographic Purification (e.g., HPLC, SPE) Crude_Extract->Purification Isolated_this compound Isolated this compound Fractions Purification->Isolated_this compound Analysis Structural Elucidation & Quantification (GC-MS, NMR) Isolated_this compound->Analysis Final_Data Quantitative Data & Structural Confirmation Analysis->Final_Data

General workflow for the isolation and analysis of this compound.

Quantitative Data

Quantitative data on this compound content in natural sources is often reported as part of the total pyrethrin content. However, specific studies have quantified the enzymatic production of this compound.

Table 2: Quantitative Data on this compound and its Biosynthesis

ParameterValueConditionsSource Organism/SystemReference
Increase in free this compound4.3-foldFeeding of T. cinerariifolium flowers with jasmoneTanacetum cinerariifolium[6]
Km of Jasmone Hydroxylase53.9 µMIn vitro assay with microsomes from N. benthamiana expressing TcJMHNicotiana benthamiana[6][10]

Conclusion

This compound, a vital component of natural pyrethrin insecticides, is primarily sourced from the flowers of Tanacetum cinerariifolium. Its biosynthesis from α-linolenic acid is well-characterized, with the final hydroxylation of jasmone being a key enzymatic step. The isolation of this compound can be effectively achieved through established solvent extraction and chromatographic techniques. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science to explore the potential of this compound. Further research into optimizing extraction yields and exploring the full pharmacological profile of this compound is warranted.

References

The Role of Jasmolone in Plant Defense: A Technical Guide to Pyrethrin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmolone, a derivative of the plant hormone jasmonic acid, plays a pivotal, albeit indirect, role in plant defense mechanisms. Its primary function is not as a signaling molecule in the canonical jasmonate signaling pathway, but as a crucial intermediate in the biosynthesis of pyrethrins, a class of potent natural insecticides. This technical guide delineates the biosynthesis of this compound, its subsequent conversion to pyrethrins, and the overarching jasmonate signaling cascade that governs these defense responses. Detailed experimental protocols and quantitative data are provided to support further research and development in this field.

Introduction: Jasmonates and Plant Defense

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to ward off herbivores and pathogens. Jasmonates, a class of lipid-derived hormones, are central regulators of these induced defense responses.[1] Upon herbivore attack or mechanical wounding, a rapid burst of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), triggers a signaling cascade that leads to the production of various defense compounds.[2] While JA-Ile is the primary signaling molecule, other jasmonate derivatives, such as this compound, function as key components in the synthesis of specialized defensive metabolites.

This compound and the Pyrethrin Insecticides

This compound is a secondary alcohol and an irregular monoterpene found as a core component of pyrethrins.[3] Pyrethrins are a mixture of six insecticidal esters found in the flowers of plants like Tanacetum cinerariifolium (pyrethrum).[3][4] These compounds are potent neurotoxins to a wide range of insects, making them valuable natural pesticides.[4] this compound itself is one of the three alcohol moieties (along with pyrethrolone (B1236646) and cinerolone) that are esterified to form the active pyrethrin compounds.[3]

Biosynthesis of this compound and Pyrethrins

The biosynthesis of this compound is intricately linked to the jasmonic acid pathway and involves a series of enzymatic reactions primarily occurring in the trichomes of pyrethrum flowers.[5]

From Jasmonic Acid to Jasmone (B1672801)

The pathway begins with jasmonic acid (JA), which is synthesized from α-linolenic acid. While the exact enzymes are still under investigation, JA is converted to jasmone.[5]

Jasmone to this compound: The Role of Cytochrome P450

A key step in the pathway is the hydroxylation of jasmone to produce this compound. This reaction is catalyzed by a specific cytochrome P450 enzyme, jasmone hydroxylase (JMH) .[6] In T. cinerariifolium, this enzyme has been identified as TcJMH (CYP71AT148).[6]

Conversion of this compound to Pyrethrolone

This compound can be further converted to pyrethrolone, another alcohol moiety of pyrethrins. This desaturation reaction is catalyzed by another cytochrome P450 enzyme, pyrethrolone synthase (TcPYS) , also known as CYP82Q3.[1][7]

Final Assembly of Pyrethrins

The alcohol moieties, including this compound, are then esterified with either chrysanthemic acid or pyrethric acid to form the final pyrethrin esters. This final step is catalyzed by a GDSL lipase-like protein.[8]

Pyrethrin_Biosynthesis cluster_Plastid Plastid cluster_Peroxisome Peroxisome cluster_Cytoplasm Cytoplasm cluster_Acids Acid Moiety Biosynthesis alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX cis-(+)-12-oxophytodienoic_acid cis-(+)-12-oxophytodienoic acid (OPDA) 13-HPOT->cis-(+)-12-oxophytodienoic_acid AOS, AOC cis-(+)-12-oxophytodienoic_acid->OPDA_peroxisome Jasmonic_Acid Jasmonic_Acid OPDA_peroxisome->Jasmonic_Acid OPR3, β-oxidation Jasmonic_Acid->Jasmonic_Acid_cyto Jasmone Jasmone This compound This compound Jasmone->this compound Jasmone Hydroxylase (TcJMH - CYP71AT148) Pyrethrolone Pyrethrolone This compound->Pyrethrolone Pyrethrolone Synthase (TcPYS - CYP82Q3) Pyrethrins Pyrethrins This compound->Pyrethrins Pyrethrolone->Pyrethrins Jasmonic_Acid_cyto->Jasmone Enzymatic Steps (details emerging) Chrysanthemic_Acid Chrysanthemic_Acid Chrysanthemic_Acid->Pyrethrins GDSL Lipase Pyrethric_Acid Pyrethric_Acid Pyrethric_Acid->Pyrethrins GDSL Lipase

Caption: Pyrethrin Biosynthesis Pathway. (Within 100 characters)

Jasmonate Signaling: The Master Regulator

The biosynthesis of pyrethrins, including the production of this compound, is under the control of the jasmonate signaling pathway. Herbivore feeding or wounding triggers the synthesis of JA-Ile, which acts as the primary signaling molecule.

The core of the JA signaling pathway involves three key components:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. COI1 functions as the receptor for JA-Ile.[9]

  • JAZ (JASMONATE ZIM-domain) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.[9]

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that activates the expression of jasmonate-responsive genes.[10]

In the absence of a threat, JAZ proteins are bound to MYC2, preventing the transcription of defense-related genes. Upon herbivore attack, the increase in JA-Ile concentration promotes the formation of a COI1-JAZ complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, which can then activate the transcription of genes involved in the pyrethrin biosynthesis pathway, including TcJMH.[9]

JA_Signaling Herbivore_Attack Herbivore_Attack JA_Ile_Biosynthesis JA-Ile Biosynthesis Herbivore_Attack->JA_Ile_Biosynthesis JA_Ile JA_Ile JA_Ile_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses 26S_Proteasome 26S_Proteasome JAZ->26S_Proteasome ubiquitination Defense_Gene_Expression Defense Gene Expression (e.g., Pyrethrin Biosynthesis Genes) MYC2->Defense_Gene_Expression activates JAZ_Degradation JAZ Degradation 26S_Proteasome->JAZ_Degradation JAZ_Degradation->MYC2 releases

Caption: Core Jasmonate Signaling Pathway. (Within 100 characters)

Quantitative Data on this compound and Pyrethrin-Mediated Defense

The following tables summarize key quantitative findings from the literature regarding the role of jasmonates in plant defense.

Table 1: this compound and Pyrethrin Induction

Plant SpeciesTreatmentAnalyteFold Change/EffectReference
Tanacetum cinerariifoliumJasmone feedingFree this compound4.3-fold increase[11]
Tanacetum cinerariifoliumJasmone feedingFree Pyrethrolone1.5-fold increase[11]
Tanacetum cinerariifoliumMethyl Jasmonate (MeJA)Pyrethrin ContentSignificant increase[3]

Table 2: Effects of Jasmonate Deficiency on Herbivore Resistance

Plant SpeciesGenotypeHerbivoreObservationReference
Nicotiana attenuataasLOX3 (JA-deficient)Manduca sexta66% more herbivore damage than wild-type[12]
Nicotiana attenuatairJAR4xirJAR6 (JA-Ile deficient)Native herbivores20% more herbivore damage than wild-type[12]
Tomatodef-1 (JA-deficient)Manduca sextaIncreased larval weight gain[13]

Experimental Protocols

Quantification of this compound by GC-MS

This protocol is adapted from methodologies for jasmonate analysis.[14][15]

  • Extraction:

    • Freeze plant tissue (e.g., 0.5 g of pyrethrum flower heads) in liquid nitrogen and grind to a fine powder.

    • Extract with a methanol (B129727):ethyl acetate (B1210297) solvent mixture.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification:

    • Use a C18 solid-phase extraction (SPE) cartridge to purify and enrich the jasmonates.

    • Elute with a methanol gradient. This compound, being less polar than jasmonic acid, may require a higher methanol concentration for elution.

  • Derivatization:

    • For GC-MS analysis, derivatize the extracted compounds with diazomethane (B1218177) to form methyl esters, which are more volatile.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Quantify this compound by comparing its peak area to a standard curve of authentic this compound.

Transient Expression of this compound Biosynthesis Genes in Nicotiana benthamiana

This protocol allows for the rapid functional characterization of genes like TcJMH and TcPYS.[7][16]

  • Vector Construction:

    • Clone the coding sequence of the gene of interest (e.g., TcJMH) into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation:

    • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

  • Infiltration:

    • Grow the transformed Agrobacterium in liquid culture to an appropriate optical density (OD600).

    • Resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

    • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Analysis:

    • After 3-5 days, harvest the infiltrated leaf tissue.

    • For enzyme assays, prepare microsomal fractions.

    • For in vivo product analysis, extract metabolites and analyze by GC-MS or LC-MS/MS. If characterizing TcJMH, feed the infiltrated leaves with jasmone.

In Vitro Microsomal Enzyme Assay for Jasmone Hydroxylase Activity

This assay is used to determine the enzymatic activity of cytochrome P450 enzymes like TcJMH.[17][18]

  • Microsome Preparation:

    • Homogenize N. benthamiana leaf tissue expressing the P450 of interest in an extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Enzyme Reaction:

    • Set up a reaction mixture containing the microsomal preparation, a NADPH-regenerating system, and the substrate (jasmone).

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by GC-MS or LC-MS/MS to detect and quantify the formation of this compound.

Experimental_Workflow cluster_Gene_Characterization Gene Functional Characterization cluster_Quantification This compound Quantification in Planta Vector_Construction Vector Construction (e.g., pEAQ-HT-DEST1-TcJMH) Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Agroinfiltration Agroinfiltration of N. benthamiana Agro_Transformation->Agroinfiltration Enzyme_Assay In Vitro Microsomal Assay Agroinfiltration->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (GC-MS / LC-MS/MS) Agroinfiltration->Metabolite_Analysis Tissue_Harvesting Plant Tissue Harvesting (e.g., Pyrethrum flowers) Extraction Extraction Tissue_Harvesting->Extraction Purification_SPE Purification (SPE) Extraction->Purification_SPE Derivatization Derivatization Purification_SPE->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Experimental workflows for this compound research. (Within 100 characters)

Conclusion and Future Directions

This compound's role in plant defense is primarily as a precursor to the potent insecticidal pyrethrins. Its biosynthesis is tightly regulated by the canonical jasmonate signaling pathway, highlighting the intricate network that plants employ to defend themselves. Future research should focus on elucidating the remaining unknown steps in the pyrethrin biosynthesis pathway and exploring the potential for metabolic engineering to enhance the production of these valuable natural pesticides. A deeper understanding of the transcriptional regulation of the pathway could also lead to the development of novel strategies for crop protection. While a direct signaling role for this compound has not been established, further investigation into its potential interactions with other metabolic pathways and signaling components could reveal additional, more subtle functions in plant defense.

References

Jasmolone: A Pivotal Precursor in the Biosynthesis of Pyrethrin Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrethrins (B594832), a class of potent, natural insecticides derived from the pyrethrum daisy (Tanacetum cinerariifolium), have long been a cornerstone of pest control due to their rapid action and low mammalian toxicity. The intricate biosynthetic pathway of these valuable compounds is a subject of intense research, with a particular focus on understanding the formation of their constituent alcohol moieties, the rethrolones. This technical guide delves into the critical role of jasmolone as a key intermediate in the synthesis of pyrethrins, providing an in-depth overview of the enzymatic conversions, relevant experimental methodologies, and quantitative data to support further research and potential biotechnological applications.

The Biosynthetic Pathway: From Jasmonic Acid to Pyrethrins

The alcohol components of pyrethrins, namely this compound, pyrethrolone, and cinerolone, are derived from the plant hormone jasmonic acid (JA).[1][2] The pathway commences with the conversion of α-linolenic acid through the octadecanoid pathway to produce JA. While the exact enzymatic steps leading from JA to jasmone (B1672801) are still under investigation, it is established that jasmone serves as the immediate precursor to this compound.[3][4]

Two key cytochrome P450 enzymes, Jasmone Hydroxylase (TcJMH) and Pyrethrolone Synthase (TcPYS), are instrumental in the subsequent transformations. TcJMH, identified as CYP71AT148, catalyzes the hydroxylation of jasmone to form this compound.[3] Following this, TcPYS (CYP82Q3) facilitates the desaturation of the pentyl side chain of this compound to produce pyrethrolone, a crucial component of the most abundant pyrethrins.[1][2][5] The final step in pyrethrin biosynthesis involves the esterification of these rethrolone alcohols with either chrysanthemic acid or pyrethric acid, a reaction catalyzed by a GDSL lipase-like protein (TcGLIP).[3][5]

Pyrethrin Biosynthesis Pathway from this compound cluster_upstream Upstream Pathway cluster_core This compound Conversion cluster_downstream Final Pyrethrin Assembly Jasmonic Acid Jasmonic Acid Jasmone Jasmone Jasmonic Acid->Jasmone Multiple Steps (Enzymes Undetermined) This compound This compound Jasmone->this compound TcJMH (CYP71AT148) (Hydroxylation) Pyrethrolone Pyrethrolone This compound->Pyrethrolone TcPYS (CYP82Q3) (Desaturation) Jasmolin I / Jasmolin II Jasmolin I / Jasmolin II This compound->Jasmolin I / Jasmolin II TcGLIP (Esterification) Pyrethrin I / Pyrethrin II Pyrethrin I / Pyrethrin II Pyrethrolone->Pyrethrin I / Pyrethrin II TcGLIP (Esterification) Chrysanthemic Acid / Pyrethric Acid Chrysanthemic Acid / Pyrethric Acid

Biosynthetic pathway of pyrethrins focusing on this compound conversion.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's role in pyrethrin biosynthesis.

Table 1: In Vivo Feeding Experiment with Jasmone [3]

CompoundFold Increase in Concentration (Jasmone-fed vs. Control)Statistical Significance
Free this compound4.3Statistically Significant
Free Pyrethrolone1.5Statistically Significant
Free CineroloneNo ChangeNot Applicable
Jasmolin IStatistically Significant IncreaseStatistically Significant
Cinerin IStatistically Significant IncreaseStatistically Significant
Pyrethrin IStatistically Significant IncreaseStatistically Significant

Table 2: Kinetic Properties of TcJMH [3]

EnzymeSubstrateKm (µM)
TcJMHJasmone53.9

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used to elucidate the function of enzymes involved in this compound metabolism.

Heterologous Expression in Nicotiana benthamiana

This in vivo system is used to functionally characterize candidate genes.

  • Gene Cloning and Vector Construction : Candidate cytochrome P450 genes, such as TcJMH and TcPYS, are cloned into a suitable plant expression vector.

  • Agrobacterium-mediated Transient Expression : The expression vectors are introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of N. benthamiana.

  • Substrate Feeding : After a period of incubation (e.g., 3 days) to allow for gene expression, the leaves are supplied with the substrate. For TcJMH characterization, leaves are immersed in a jasmone solution (e.g., 20 μM aqueous solution or 2 mM in a chemical feeding experiment).[1][3] For TcPYS, co-expression with TcJMH is performed, followed by jasmone feeding.[1][6]

  • Metabolite Extraction and Analysis : Metabolites are extracted from the leaf tissue and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products (this compound or pyrethrolone).

Heterologous Expression Workflow cluster_cloning Vector Construction cluster_transformation Plant Transformation cluster_expression Protein Expression and Assay cluster_analysis Analysis Gene of Interest (e.g., TcJMH) Gene of Interest (e.g., TcJMH) Plant Expression Vector Plant Expression Vector Gene of Interest (e.g., TcJMH)->Plant Expression Vector Agrobacterium tumefaciens Agrobacterium tumefaciens Plant Expression Vector->Agrobacterium tumefaciens Transformation N. benthamiana Leaf Infiltration N. benthamiana Leaf Infiltration Agrobacterium tumefaciens->N. benthamiana Leaf Infiltration Infiltration Incubation (3 days) Incubation (3 days) N. benthamiana Leaf Infiltration->Incubation (3 days) Gene Expression Substrate Feeding (Jasmone) Substrate Feeding (Jasmone) Incubation (3 days)->Substrate Feeding (Jasmone) Substrate Supply Metabolite Extraction Metabolite Extraction Substrate Feeding (Jasmone)->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis Detection of Products Identification of this compound/Pyrethrolone Identification of this compound/Pyrethrolone GC-MS Analysis->Identification of this compound/Pyrethrolone

Workflow for heterologous expression in N. benthamiana.
In Vitro Biochemical Assays with Microsomal Preparations

This method allows for the direct characterization of enzyme kinetics.

  • Microsome Isolation : Microsomal fractions containing the expressed cytochrome P450 enzymes are isolated from the N. benthamiana leaves that have been transformed with the gene of interest.

  • Enzyme Assay : The assay is typically performed in a buffered solution containing the microsomal preparation, the substrate (jasmone), and necessary cofactors such as NADPH.

  • Reaction Incubation and Termination : The reaction mixture is incubated at a specific temperature for a set time. The reaction is then stopped, often by the addition of an organic solvent.

  • Product Analysis : The product (this compound) is extracted and quantified, often using GC-MS, to determine the enzyme's activity and kinetic parameters like Km.[3]

Signaling and Regulation

The biosynthesis of pyrethrins, including the formation of this compound, is intricately linked to the jasmonic acid (JA) signaling pathway. JA is a defense hormone in plants, and its production is induced by wounding and herbivory.[3] The expression of key biosynthetic genes, including TcJMH, is induced by the application of methyl jasmonate (MeJA), an active form of JA.[3][7] This suggests a regulatory mechanism where pest attack triggers the JA signaling cascade, leading to an increased production of pyrethrins as a defense response. Transcription factors such as TcMYC2, TcbZIP60, and TcbHLH14 have been identified as positive regulators of pyrethrin biosynthesis genes in response to JA signaling.[7][8][9]

JA Signaling Pathway Wounding / Herbivory Wounding / Herbivory JA Biosynthesis JA Biosynthesis Wounding / Herbivory->JA Biosynthesis Jasmonic Acid (JA) / MeJA Jasmonic Acid (JA) / MeJA JA Biosynthesis->Jasmonic Acid (JA) / MeJA Transcription Factors (e.g., TcMYC2, TcbZIP60) Transcription Factors (e.g., TcMYC2, TcbZIP60) Jasmonic Acid (JA) / MeJA->Transcription Factors (e.g., TcMYC2, TcbZIP60) Activation Upregulation of Biosynthetic Genes Upregulation of Biosynthetic Genes Transcription Factors (e.g., TcMYC2, TcbZIP60)->Upregulation of Biosynthetic Genes TcJMH Expression TcJMH Expression Upregulation of Biosynthetic Genes->TcJMH Expression TcPYS Expression TcPYS Expression Upregulation of Biosynthetic Genes->TcPYS Expression Increased Pyrethrin Production Increased Pyrethrin Production TcJMH Expression->Increased Pyrethrin Production TcPYS Expression->Increased Pyrethrin Production

Simplified JA signaling pathway regulating pyrethrin biosynthesis.

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of pyrethrins. The elucidation of the enzymes responsible for its formation and subsequent conversion, TcJMH and TcPYS respectively, has significantly advanced our understanding of this complex pathway. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the genetic and biochemical regulation of pyrethrin synthesis. Future work in this area could focus on the yet-to-be-identified enzymes in the pathway from JA to jasmone and the mechanisms governing the balance between the less abundant phytohormone precursor and the highly abundant pyrethrin products.[10] Such knowledge is paramount for the potential metabolic engineering of plants or microbial systems for the sustainable and cost-effective production of these valuable natural insecticides.

References

The Potent Biological Activities of Jasmolone and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone, a cyclopentenone-based natural product, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally related to jasmonic acid, a key signaling molecule in plants, this compound serves as a versatile scaffold for the development of novel therapeutic agents and pest control solutions. This technical guide provides an in-depth overview of the core biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and insecticidal properties. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of these compounds to prostaglandins, which are known to play a role in cancer progression, has spurred interest in their therapeutic potential.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of select this compound derivatives against various cancer cell lines. This data highlights the potential for structure-activity relationship (SAR) studies to optimize anticancer efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl JasmonateCervical Cancer (CaSki)1.7[3]
Methyl JasmonateCervical Cancer (C33A)2.2[3]
Methyl JasmonateCervical Cancer (HeLa)3.0[3]
Methyl JasmonateCervical Cancer (SiHa)3.3[3]
Xanthone Derivative 7 VariousMicromolar concentrations[4]
Xanthone Derivative 12 VariousMicromolar concentrations[4]
Xanthone Derivative 13 VariousMicromolar concentrations[4]
Xanthone Derivative 15 VariousMicromolar concentrations[4]

Note: The table is populated with representative data found in the search results. A more comprehensive list would require a systematic review of specialized literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Derivatives A->C B Prepare Serial Dilutions of this compound Derivatives B->C D Incubate for 24-72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Anti-inflammatory Activity

This compound and its derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in activated macrophages.[1] Their structural resemblance to prostaglandins, which are key players in the inflammatory response, suggests a potential to modulate inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the reported IC50 values for the inhibition of nitric oxide (NO) production by this compound derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound/DerivativeAssayCell LineIC50 (µM)Reference
QuercetinNO ProductionRAW 264.712.0 ± 0.8[10]
LuteolinNO ProductionRAW 264.77.6 ± 0.3[10]
ApigeninNO ProductionRAW 264.717.8 ± 0.6[10]
CarvacrolPGE2 Production (COX-2)-0.8[11]

Note: This table includes data for compounds with similar activities to illustrate the range of potencies observed in anti-inflammatory assays. Specific data for a broad range of this compound derivatives is an active area of research.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13][14]

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS and vehicle only.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC50 value.

Experimental Workflow: NO Inhibition Assay

NO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis A Seed RAW 264.7 Cells C Pre-treat Cells with Derivatives A->C B Prepare this compound Derivative Solutions B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance (540 nm) G->H I Calculate NO Inhibition & IC50 H->I

Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.

Insecticidal Activity

This compound is a key component of pyrethrins, a class of natural insecticides derived from the chrysanthemum flower.[15] Pyrethrins and their synthetic analogues, pyrethroids, are widely used for pest control due to their high efficacy and relatively low mammalian toxicity.

Quantitative Insecticidal Activity Data

The following table provides examples of the lethal dose 50 (LD50) values for compounds with insecticidal activity, illustrating the range of potencies. Specific LD50 values for a wide array of individual this compound derivatives would require targeted entomological studies.

Compound/DerivativeInsect SpeciesLD50 (µ g/insect )Reference
MimosinolTermites0.5 - 1.2[16]
D-mimosinolTermites1.2 - 3.1[16]

Note: This data is illustrative. The insecticidal activity of specific this compound derivatives can vary significantly depending on the target insect species and the chemical modifications to the this compound scaffold.

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

This compound is biosynthesized from jasmonic acid, which in turn is derived from α-linolenic acid. The pathway involves a series of enzymatic reactions primarily occurring in the chloroplasts and peroxisomes of plant cells.[17][18][19][20]

Jasmolone_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm ALA α-Linolenic Acid HPOT 13(S)-Hydroperoxyoctadecatrienoic Acid ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-phytodienoic acid (OPDA) AO->OPDA AOC JA_CoA Jasmonoyl-CoA OPDA->JA_CoA OPR3, β-oxidation JA Jasmonic Acid JA_CoA->JA Jasmone Jasmone JA->Jasmone Unknown Enzymes This compound This compound Jasmone->this compound Jasmone Hydroxylase (CYP450)

Caption: Simplified biosynthesis pathway of this compound from α-linolenic acid.

Jasmonate Signaling Pathway (General)

In plants, jasmonate signaling is crucial for defense responses and development. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate the expression of jasmonate-responsive genes.[21][22][23][24] While the direct effects of this compound on this pathway in plants and analogous pathways in mammalian cells are still under investigation, understanding this core mechanism provides a framework for exploring its mode of action.

Jasmonate_Signaling cluster_stimulus Stimulus cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Response Stimulus Wounding / Herbivory JA_Ile JA-Ile Biosynthesis Stimulus->JA_Ile Receptor COI1-JAZ Co-receptor JA_Ile->Receptor SCF SCF(COI1) E3 Ubiquitin Ligase Receptor->SCF JAZ JAZ Repressor Degradation SCF->JAZ Ubiquitination Proteasome 26S Proteasome TF Transcription Factors (e.g., MYC2) Proteasome->TF Activation JAZ->Proteasome JAZ->TF Represses Genes Jasmonate-Responsive Genes TF->Genes Induction Response Defense Responses Genes->Response

Caption: Overview of the core jasmonate signaling pathway in plants.

Conclusion

This compound and its derivatives represent a valuable class of bioactive molecules with significant potential in oncology, immunology, and agriculture. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, mechanisms of action, and potential therapeutic applications of novel this compound derivatives is warranted to fully harness their biological potential.

References

Unraveling the Neurotoxic Precision of Jasmolone Esters: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolone, a derivative of the plant hormone jasmonic acid, is a key component of the natural insecticide pyrethrum. Its biological activity is manifested through its esterified forms, jasmolin I and jasmolin II. These compounds exert potent insecticidal effects by targeting the nervous system of insects. This technical guide provides an in-depth exploration of the mechanism of action of this compound esters, focusing on their molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.

Introduction: this compound and its Role in Pyrethrum's Insecticidal Activity

This compound is a cyclopentenone-based organic compound that is biosynthetically derived from jasmonic acid.[1] In nature, it is found as one of the alcohol moieties in pyrethrins (B594832), the collection of six insecticidal esters extracted from the flowers of Chrysanthemum cinerariaefolium.[2] The insecticidal activity of this compound is realized through its esterification with either chrysanthemic acid to form jasmolin I, or pyrethric acid to form jasmolin II.[3] These esters, along with pyrethrins, cinerins, and other jasmolins, constitute the active ingredients of the pyrethrum extract, a potent natural insecticide.[2] The primary mode of action of these compounds is the disruption of nerve function in insects.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the jasmonic acid pathway, a crucial signaling route in plants for defense against herbivores and pathogens. The precursor, α-linolenic acid, is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA).[6] While the precise enzymatic steps from OPDA to this compound are still under investigation, it is understood to involve cyclization and chain shortening through processes like beta-oxidation and decarboxylation.[1][6]

A key enzyme in the final step of this compound synthesis is jasmone (B1672801) hydroxylase, a cytochrome P450 enzyme, which catalyzes the hydroxylation of jasmone to produce this compound.[7]

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of jasmolin I and jasmolin II, along with other pyrethrins, is the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[4][5] These channels are essential for the initiation and propagation of action potentials.

The interaction of jasmolins with insect VGSCs leads to a significant alteration of the channel's gating kinetics. Specifically, they delay the closure of the channel, prolonging the influx of sodium ions into the neuron.[4][5] This persistent depolarization results in uncontrolled and repetitive firing of the nerve, leading to a state of hyperexcitability.[4] The downstream physiological effects on the insect include a rapid "knockdown" effect, characterized by loss of motor coordination and paralysis, ultimately leading to death.[8]

While VGSCs are the primary target, some studies suggest a secondary, less pronounced effect on calcium ion channels and metabolic enzymes such as ATPases.[5]

Signaling Pathway Diagram

The following diagram illustrates the neurotoxic mechanism of action of jasmolin esters on insect neurons.

Jasmolin_Mechanism_of_Action cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed) VGSC_open Voltage-Gated Sodium Channel (Open) VGSC_closed->VGSC_open VGSC_modified Jasmolin-Modified Sodium Channel (Prolonged Open State) VGSC_open->VGSC_modified Na_influx Na+ Influx VGSC_open->Na_influx VGSC_modified->Na_influx Prolonged Jasmolin Jasmolin I / Jasmolin II Jasmolin->VGSC_open Binds to open state Action_Potential Action Potential (Depolarization) Action_Potential->VGSC_closed Initiates opening Repolarization_failure Failure of Repolarization Na_influx->Repolarization_failure Hyperexcitation Neuronal Hyperexcitation Repolarization_failure->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Neurotoxic action of jasmolin esters on insect voltage-gated sodium channels.

Quantitative Data on Jasmolin-Sodium Channel Interactions

The efficacy of jasmolin I and jasmolin II in modulating insect sodium channels has been quantified through electrophysiological studies. The following tables summarize key findings from research on cockroach sodium channels expressed in Xenopus oocytes.

Table 1: Effect of Jasmolins on the Inactivation of Cockroach Sodium Channels

CompoundConcentration (µM)Effect on InactivationReference
Jasmolin I10Inhibition[9]
Jasmolin II10Inhibition[9]

Table 2: Potency of Jasmolins in Inhibiting Sodium Channel Deactivation

CompoundEC50 (µM) for Tail CurrentRelative PotencyReference
Jasmolin I> 30Low[9]
Jasmolin II1.8 ± 0.4High[9]

Data extracted from studies on cockroach sodium channels expressed in Xenopus oocytes.

Experimental Protocols

Protocol for Electrophysiological Analysis of Jasmolin Effects on Insect Sodium Channels using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized procedure based on methodologies described for studying the effects of pyrethrins on voltage-gated sodium channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Microinject the oocytes with cRNA encoding the insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.

  • Apply depolarizing voltage steps to elicit sodium currents.

3. Application of Jasmolins and Data Acquisition:

  • Prepare stock solutions of jasmolin I and jasmolin II in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording solution.

  • Perfuse the oocyte with the jasmolin-containing solution.

  • Record sodium currents in the absence and presence of the jasmolin compounds.

  • Measure the peak sodium current and the tail current upon repolarization to assess the effects on channel activation, inactivation, and deactivation.

  • Construct dose-response curves to determine EC50 values.

Protocol for Separation and Quantification of Jasmolins using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of pyrethrum extracts to separate and quantify jasmolin I and jasmolin II.

1. Sample Preparation:

  • Extract pyrethrins from the source material (e.g., Chrysanthemum flowers) using a suitable solvent such as hexane (B92381) or acetonitrile (B52724).

  • Concentrate the extract and reconstitute it in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength around 220-230 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard solutions of purified jasmolin I and jasmolin II of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Inject the sample and determine the peak areas corresponding to jasmolin I and jasmolin II.

  • Calculate the concentration of each jasmolin in the sample by interpolating from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the investigation of this compound's mechanism of action.

Jasmolone_Research_Workflow cluster_extraction Extraction & Purification cluster_analysis Chemical Analysis cluster_functional Functional Assays Source Pyrethrum Flowers Extraction Solvent Extraction Source->Extraction Purification Purification of Jasmolin I & II Extraction->Purification HPLC HPLC Analysis Purification->HPLC Expression Expression of Insect Sodium Channels (e.g., Xenopus Oocytes) Purification->Expression Quantification Quantification HPLC->Quantification Mechanism Elucidation of Mechanism of Action Quantification->Mechanism Electrophysiology Electrophysiology (TEVC) Expression->Electrophysiology Data_Analysis Data Analysis (EC50, Kinetics) Electrophysiology->Data_Analysis Data_Analysis->Mechanism

Caption: A generalized workflow for studying the mechanism of action of jasmolins.

Conclusion

The insecticidal properties of this compound are mediated through its esters, jasmolin I and jasmolin II, which act as potent neurotoxins. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to hyperexcitation, paralysis, and death. A thorough understanding of this mechanism, supported by quantitative data from electrophysiological and analytical techniques, is crucial for the development of novel and effective insecticides, as well as for managing insect resistance. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate interactions of these natural compounds with their molecular targets.

References

The Discovery and History of Jasmolone Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone, a cyclopentenone-based natural product, is a key alcohol moiety of the jasmolin esters, which are constituents of the potent natural insecticide pyrethrum. While often discussed in the broader context of jasmonates and pyrethrins (B594832), the specific history of this compound research, from its discovery to its synthesis and biological evaluation, provides valuable insights into the fields of natural product chemistry, insect neurotoxicology, and the development of synthetic insecticides. This technical guide provides an in-depth overview of the pivotal moments in this compound research, presenting key data, experimental methodologies, and visual representations of its biosynthesis and synthesis.

Historical Overview and Discovery

The story of this compound is intrinsically linked to the analysis of pyrethrum, the oleoresin extract from the flower heads of Tanacetum cinerariifolium. For decades, pyrethrum was known to contain six insecticidal esters, collectively known as pyrethrins. These esters are formed from two acids (chrysanthemic acid and pyrethric acid) and three alcohols (pyrethrolone, cinerolone, and this compound).

The initial focus of pyrethrum research was on the more abundant pyrethrins I and II. However, with advancements in separation techniques, the minor constituents began to be isolated and characterized. The discovery of the jasmolins, and by extension this compound, is credited to P. J. Godin and his colleagues in 1966 . Their work, "The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS," published in the Journal of the Chemical Society C: Organic, detailed the isolation and structural elucidation of jasmolin I and jasmolin II. This seminal work officially introduced this compound to the scientific community as the alcohol component of these newly identified pyrethrins.

Natural Occurrence and Biosynthesis

This compound is found naturally as a component of jasmolin I and jasmolin II in the flower heads of Tanacetum cinerariifolium. The biosynthesis of this compound is a branch of the well-studied jasmonate pathway. The precursor to this compound is (Z)-jasmone . The conversion of (Z)-jasmone to this compound is catalyzed by the enzyme jasmone (B1672801) hydroxylase , a cytochrome P450 monooxygenase. This enzyme hydroxylates the cyclopentenone ring of jasmone to yield this compound.

The biosynthetic pathway leading to (Z)-jasmone starts from α-linolenic acid and proceeds through several enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce 12-oxophytodienoic acid (OPDA). OPDA then undergoes β-oxidation and other modifications to form (Z)-jasmone.

Jasmolone_Biosynthesis cluster_pathway Jasmonate Pathway cluster_this compound This compound Formation alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene Oxide 13-HPOT->Allene_Oxide AOS OPDA 12-oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC Z-Jasmone (Z)-Jasmone OPDA->Z-Jasmone β-oxidation & other steps This compound This compound Z-Jasmone->this compound Jasmone Hydroxylase (CYP450)

Figure 1: Biosynthetic pathway of this compound from α-linolenic acid.

Structural Elucidation

The structure of the jasmolins, and consequently this compound, was determined by Godin and his team in 1966 through a combination of spectroscopic methods available at the time, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), along with chemical degradation studies. This compound was identified as a 4-hydroxy-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, with the pentenyl side chain having a Z (cis) configuration at the double bond.

First Total Synthesis of (Z)-Jasmolone

The first total synthesis of (Z)-jasmolone was achieved in 1975 by Jacqueline Ficini and Jean-Pierre Genet. Their innovative approach was published in Tetrahedron Letters. This synthesis was a significant achievement in organic chemistry, providing a method to obtain this compound for further study without relying on its extraction from natural sources.

Experimental Protocol: First Total Synthesis of (Z)-Jasmolone (Ficini and Genet, 1975)

The following is a summary of the likely synthetic route based on the chemical literature of the time and the known expertise of the authors. The exact, detailed protocol would be found in the original 1975 publication.

Objective: To synthesize (Z)-jasmolone from commercially available starting materials.

Key Steps:

  • Preparation of the Cyclopentenone Core: The synthesis likely commenced with the construction of the substituted cyclopentenone ring system. A common strategy during this era involved the Nazarov cyclization or variations of aldol (B89426) condensation reactions. For instance, the reaction of a 1,4-diketone precursor under acidic or basic conditions could yield the desired cyclopentenone.

  • Introduction of the Pentenyl Side Chain: A crucial step would be the stereoselective introduction of the (Z)-pent-2-en-1-yl side chain. This could have been achieved through a Wittig reaction or a related olefination reaction on a suitable precursor. The use of a (Z)-selective Wittig reagent would be critical to establish the correct stereochemistry of the side chain double bond.

  • Final Functional Group Manipulations: The final steps of the synthesis would involve any necessary functional group transformations to arrive at the target molecule, this compound. This might include the deprotection of a protected hydroxyl group or the oxidation of a precursor to the final enone.

Jasmolone_Synthesis_Workflow Start Starting Materials Step1 1. Cyclopentenone Core Formation Start->Step1 Intermediate1 Substituted Cyclopentenone Step1->Intermediate1 Step2 2. Stereoselective Olefination (e.g., Wittig Reaction) Intermediate1->Step2 Intermediate2 Protected this compound Precursor Step2->Intermediate2 Step3 3. Final Functional Group Manipulations Intermediate2->Step3 End (Z)-Jasmolone Step3->End

Figure 2: General experimental workflow for the first total synthesis of (Z)-jasmolone.

Biological Activity and Quantitative Data

This compound itself exhibits insecticidal properties, although it is most potent as part of the jasmolin esters. The primary mode of action of pyrethrins, including the jasmolins, is the disruption of the nervous system of insects. They act as modulators of voltage-gated sodium channels, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and ultimately death of the insect.

The insecticidal activity of individual pyrethrin esters against the housefly (Musca domestica) has been quantified. The following table summarizes the topical LD50 values for jasmolin I and jasmolin II in comparison to other pyrethrins.

CompoundLD50 (µ g/fly )
Jasmolin I1.28
Jasmolin II0.46
Pyrethrin I0.20
Pyrethrin II0.49
Cinerin I1.77
Cinerin II0.43
25% Pyrethrin Extract0.11
trans-Permethrin0.0072

Data from Yamamoto, I. (2000). Toxicity of Individual Pyrethrin Esters to House Flies (Diptera: Muscidae). Journal of Economic Entomology, 93(4), 1072-1076.

Conclusion

The research on this compound, from its discovery as a minor component of pyrethrum to its total synthesis, has played a significant role in our understanding of natural insecticides. The elucidation of its structure and biological activity has contributed to the development of more potent and stable synthetic pyrethroids, which are now widely used in agriculture and public health. The history of this compound research serves as a classic example of how the study of natural products can drive innovation in synthetic chemistry and lead to the development of valuable commercial products. Further research into the specific interactions of this compound and its derivatives with insect sodium channels could provide avenues for the development of new and more selective insect control agents.

An In-depth Technical Guide to the Physical and Chemical Properties of Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a naturally occurring irregular monoterpene and a key constituent of the pyrethrin family of insecticides.[1] It is one of the three alcohol moieties, along with pyrethrolone (B1236646) and cinerolone, that form the six insecticidal esters found in the pyrethrum extract of Chrysanthemum cinerariaefolium flowers.[1][2] Structurally, this compound is a secondary alcohol and a derivative of cyclized fatty acids, with a biosynthetic pathway linked to jasmonic acid.[1][3] Its significance lies in its contribution to the potent insecticidal activity of natural pyrethrins, which target the nervous systems of insects.[2] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for professionals in research and drug development.

Physical and Chemical Properties

This compound is characterized by a cyclopentenone ring structure with hydroxyl, methyl, and pentenyl substituents. These features dictate its physical and chemical behavior. The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₂[1][3][4]
Molecular Weight 180.24 g/mol [1][3][4]
IUPAC Name 4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one[1][3]
CAS Numbers 54383-66-3, 93221-50-2[1][3]
Solubility (Water) 3385 mg/L @ 25 °C (estimated)[5]
XLogP3-AA 1.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Spectral Data

The structural elucidation of this compound relies on various spectroscopic techniques. While raw spectra are best consulted in dedicated databases, the key expected characteristics are summarized here.

TechniqueDescription
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy are critical for confirming the carbon skeleton and the position of substituents. The spectra would reveal signals corresponding to the cyclopentenone ring, the vinyl protons of the pentenyl side chain, the methyl group, and the hydroxyl proton.[3]
Mass Spectrometry (MS) Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is used for identification and quantification. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (180.24 g/mol ).[3]
Infrared Spectroscopy (IR) The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bonds (C=C) of the ring and side chain.

Biosynthesis and Signaling Pathways

This compound's biosynthesis is intrinsically linked to the well-characterized jasmonic acid (JA) pathway, a critical signaling route in plant defense and development.[1] this compound itself is a precursor to other rethrolones, the alcohol components of pyrethrins.

This compound Biosynthesis

This compound is synthesized from jasmone (B1672801) through a hydroxylation reaction.[6] Jasmone, in turn, is believed to be derived from jasmonic acid.[6] This pathway is a key part of the synthesis of pyrethrin insecticides in T. cinerariifolium.[7] The enzyme responsible for the conversion of jasmone to this compound has been identified as a cytochrome P450, jasmone hydroxylase (JMH).[6][7] this compound can be further converted to pyrethrolone by the enzyme Pyrethrolone Synthase (TcPYS).[8]

G JA Jasmonic Acid Jasmone Jasmone JA->Jasmone Unknown Enzymes This compound This compound Jasmone->this compound Jasmone Hydroxylase (JMH) CYP71AT148 Pyrethrolone Pyrethrolone This compound->Pyrethrolone Pyrethrolone Synthase (TcPYS) CYP82Q3

Caption: Proposed biosynthetic pathway of this compound from jasmonic acid.

Connection to Jasmonate Signaling

The biosynthesis of this compound's precursors is regulated by the jasmonate signaling pathway. This pathway is activated in response to stresses like herbivory or wounding.[9] The core of the pathway involves the bioactive hormone jasmonoyl-isoleucine (JA-Ile), which binds to the SCF-COI1-JAZ co-receptor complex.[10] This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate-ZIM Domain) repressor proteins.[11] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, including those involved in the synthesis of defensive compounds like pyrethrins.[10][11]

G cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JRG Jasmonate-Responsive Genes (e.g., Biosynthesis Enzymes) MYC2->JRG activates transcription Stress Wounding / Herbivore Attack Stress->JA_Ile triggers synthesis

Caption: Simplified core pathway of jasmonate (JA) signaling.

Experimental Protocols

This section details methodologies relevant to the study and production of this compound.

Experimental Workflow for Jasmone Hydroxylase (JMH) Identification

The enzyme responsible for converting jasmone to this compound was identified through a multi-step workflow combining transcriptomics, heterologous expression, and biochemical assays.[7]

G A Identify Candidate Genes (Co-expression analysis with pyrethrin biosynthesis genes in T. cinerariifolium) B Screen Candidates (Transient expression of P450 genes in Nicotiana benthamiana leaves) A->B C Substrate Feeding (Incubate transformed leaves with jasmone solution) B->C D Product Extraction (Extract metabolites from leaf tissue using MTBE) C->D E Analysis (Analyze extracts by GC-MS to detect this compound production) D->E F Confirmation (In vitro assay with microsomes from leaves expressing TcJMH) E->F

Caption: Workflow for the identification of jasmone hydroxylase (TcJMH).

In Vitro Jasmone Hydroxylation Assay

This protocol is used to confirm the enzymatic activity of a candidate jasmone hydroxylase in vitro.[7]

  • Microsome Preparation: Microsomes are prepared from N. benthamiana leaves transiently expressing the candidate enzyme (e.g., TcJMH) or a control (e.g., GFP).

  • Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a buffer solution, and necessary cofactors such as NADPH.

  • Initiation: The reaction is initiated by adding the substrate, jasmone, to the mixture. A typical concentration used is around 20-50 µM.[7]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 24 hours).[6]

  • Extraction: Following incubation, the reaction is stopped, and the products are extracted from the aqueous solution using an organic solvent like methyl tert-butyl ether (MTBE).[6]

  • Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, this compound.[6]

Extraction of Pyrethrins (Containing Jasmolins) from Plant Material

This protocol provides a general method for extracting pyrethrins, which include jasmolin I and jasmolin II (esters of this compound), from dried Chrysanthemum flowers.[2]

  • Sample Preparation: Air-dried flower heads of T. cinerariifolium are finely ground into a powder.

  • Soxhlet Extraction: A specified amount of the powdered flower material (e.g., 1 gram) is placed in a Soxhlet apparatus.

  • Solvent Extraction: The material is extracted for several hours (e.g., 6 hours) using a non-polar solvent such as n-hexane.[2]

  • Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure to yield a crude oleoresin extract containing the pyrethrins.

  • Purification and Analysis: The residue is redissolved in a solvent like acetonitrile (B52724) for further analysis by High-Performance Liquid Chromatography (HPLC) to separate and quantify the six individual pyrethrin esters, including jasmolin I and II.[2]

References

Methodological & Application

Synthesis of (Z)-Jasmolone: A Detailed Overview of Laboratory Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of (Z)-jasmolone, a key component of the natural insecticide pyrethrin. The methods described herein are based on established synthetic strategies and are intended to provide a comprehensive guide for researchers in organic synthesis and related fields.

Introduction

(Z)-jasmolone, chemically known as 4-hydroxy-3-methyl-2-((Z)-pent-2-en-1-yl)cyclopent-2-en-1-one, is a cyclopentenone derivative and a crucial alcoholic component of jasmolin I and jasmolin II, two of the six esters that constitute natural pyrethrins. The specific stereochemistry of the pentenyl side chain is critical for its biological activity. Several synthetic routes have been developed to access this important molecule, primarily focusing on the construction of the cyclopentenone ring and the stereoselective formation of the (Z)-double bond in the side chain. This document details three prominent methods: the Ficini-Genet synthesis, the Piancatelli rearrangement, and an approach centered around an intramolecular aldol (B89426) condensation.

Comparative Summary of Synthetic Methods

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies and conditions.

MethodKey TransformationStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Overall Yield (%)
Ficini-Genet Synthesis Ynamine annulationYnamine, CyclopentenoneDiethylaluminum chlorideNot specified-78 to 25Not specified
Piancatelli Rearrangement Acid-catalyzed rearrangement2-FurylcarbinolAcetic acid, Water30 min40~70-80
Intramolecular Aldol Condensation Base-catalyzed cyclization(Z)-8-undecene-2,5-dionePotassium hydroxide, Ethanol (B145695)Not specifiedNot specifiedNot specified

Method 1: The Ficini-Genet Synthesis

This approach, pioneered by Jacqueline Ficini and Jean-Pierre Genet, utilizes the [2+2] cycloaddition of an ynamine to a cyclopentenone derivative, followed by thermal rearrangement to construct the jasmolone skeleton. While the original literature provides the conceptual framework, specific quantitative data for the synthesis of (Z)-jasmolone is not extensively detailed.

Experimental Protocol

Step 1: Synthesis of the Ynamine

The synthesis of the required ynamine, N,N-diethyl-1-pentyn-1-amine, is a standard procedure involving the deprotonation of 1-pentyne (B49018) followed by reaction with a diethylamino-electrophile or a related method.

Step 2: Annulation Reaction

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the cyclopentenone starting material in anhydrous dichloromethane (B109758) at -78 °C.

  • Slowly add a solution of diethylaluminum chloride in hexanes (1.0 M) to the reaction mixture.

  • After stirring for 15 minutes, add the N,N-diethyl-1-pentyn-1-amine dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is then heated under vacuum (pyrolysis) to induce the rearrangement to the this compound core.

  • Purify the final product by column chromatography on silica (B1680970) gel.

Note: The stereochemistry of the side chain would be introduced either in the ynamine fragment or through a subsequent stereoselective reduction and Wittig reaction.

Method 2: The Piancatelli Rearrangement

The Piancatelli rearrangement offers an elegant and efficient method for the synthesis of 4-hydroxycyclopentenone derivatives from 2-furylcarbinols.[1] This acid-catalyzed reaction proceeds through a 4π-electrocyclization of an oxy-pentadienyl cation intermediate.

Experimental Protocol

Step 1: Synthesis of the 2-Furylcarbinol Precursor

The required precursor, 1-(furan-2-yl)-hex-3-en-1-ol with a (Z)-configured double bond, can be synthesized via the addition of a (Z)-pent-2-enyl Grignard or organolithium reagent to furfural.

Step 2: Piancatelli Rearrangement

  • In a round-bottom flask, dissolve the 1-(furan-2-yl)-(Z)-hex-3-en-1-ol in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a suitable acid, such as acetic acid or a Lewis acid like zinc chloride.

  • Heat the reaction mixture to approximately 40 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude (Z)-jasmolone by column chromatography on silica gel.

Method 3: Intramolecular Aldol Condensation

This classic approach involves the base-catalyzed cyclization of a 1,4-dicarbonyl compound to form the cyclopentenone ring. The key to obtaining (Z)-jasmolone is the synthesis of the precursor diketone with the desired (Z)-alkene in the side chain.

Experimental Protocol

Step 1: Synthesis of (Z)-8-undecene-2,5-dione

The synthesis of this diketone can be achieved through various methods, including the coupling of an organometallic reagent derived from (Z)-1-bromo-pent-2-ene with a suitable 1,4-dicarbonyl synthon.

Step 2: Intramolecular Aldol Condensation

  • Dissolve the (Z)-8-undecene-2,5-dione in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base, such as 2.5% potassium hydroxide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion of the cyclization, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting (Z)-jasmone by distillation or column chromatography.

Step 3: Hydroxylation of (Z)-jasmone

To obtain (Z)-jasmolone from (Z)-jasmone, a hydroxylation step at the C4 position is required. This can be achieved through various methods, including allylic oxidation or enzymatic hydroxylation, which has been demonstrated in the biosynthesis of pyrethrins.[2]

Visualizing the Synthetic Pathways

Logical Workflow for (Z)-Jasmolone Synthesis

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_product Final Product SM1 Ynamine / Cyclopentenone Method1 Ficini-Genet Synthesis SM1->Method1 SM2 2-Furylcarbinol Method2 Piancatelli Rearrangement SM2->Method2 SM3 (Z)-8-undecene-2,5-dione Method3 Intramolecular Aldol Condensation SM3->Method3 Product (Z)-Jasmolone Method1->Product Method2->Product Method3->Product

Caption: Overview of synthetic routes to (Z)-jasmolone.

Reaction Scheme: Piancatelli Rearrangement

Piancatelli_Rearrangement Start 2-Furylcarbinol with (Z)-pentenyl side chain Intermediate Oxy-pentadienyl Cation (Intermediate) Start->Intermediate H+ Product (Z)-Jasmolone 4-hydroxy-3-methyl-2-((Z)-pent-2-en-1-yl)cyclopent-2-en-1-one Intermediate->Product 4π-electrocyclization

Caption: Key steps of the Piancatelli rearrangement.

Reaction Scheme: Intramolecular Aldol Condensation

Aldol_Condensation Diketone (Z)-8-undecene-2,5-dione 1,4-Diketone Enolate Enolate Intermediate (Base-catalyzed) Diketone->Enolate Base (e.g., KOH) Jasmone (Z)-Jasmone Cyclopentenone Enolate->Jasmone Intramolecular Cyclization This compound (Z)-Jasmolone Hydroxylated Product Jasmone->this compound Hydroxylation

Caption: Pathway of the intramolecular aldol condensation route.

References

Application Notes and Protocols for the Extraction and Purification of Jasmolone from Pyrethrum Flowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a naturally occurring secondary alcohol and a key component of pyrethrins (B594832), the insecticidal esters found in the flowers of Chrysanthemum cinerariifolium (pyrethrum).[1] As one of the three alcohol moieties of pyrethrins, alongside pyrethrolone (B1236646) and cinerolone, this compound contributes to the neurotoxic effects of these compounds on insects.[1][2] The isolation and purification of this compound are essential for studying its specific biological activities, for use as an analytical standard, and for research into the development of new bio-insecticides.

These application notes provide a comprehensive overview and detailed protocols for the extraction of the pyrethrin mixture from pyrethrum flowers, the chromatographic separation of the jasmolin esters (jasmolin I and jasmolin II), and the subsequent hydrolysis to yield purified this compound.

Biosynthesis of this compound

This compound is biosynthesized in pyrethrum flowers from α-linolenic acid.[3][4] The pathway involves a series of enzymatic reactions, with key intermediates including 12-oxophytodienoic acid (OPDA) and jasmone (B1672801).[3][5] A critical step is the hydroxylation of jasmone to this compound, a reaction catalyzed by the enzyme jasmone hydroxylase (JMH).[4][6]

This compound Biosynthesis Pathway alpha_linolenic_acid α-Linolenic Acid opda 12-Oxo-phytodienoic Acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC jasmone Jasmone opda->jasmone β-oxidation, Decarboxylation This compound This compound jasmone->this compound Jasmone Hydroxylase (JMH) pyrethrolone Pyrethrolone This compound->pyrethrolone Pyrethrolone Synthase (TcPYS) cinerolone Cinerolone This compound->cinerolone invis1 This compound->invis1 pyrethrolone->invis1 cinerolone->invis1 jasmolin_I_II Jasmolin I & II invis2 invis1->invis2 + Chrysanthemic Acid or Pyrethric Acid (via TcGLIP) invis2->jasmolin_I_II

Caption: Biosynthetic pathway of this compound from α-linolenic acid in Chrysanthemum cinerariifolium.

Experimental Workflow for this compound Isolation

The overall process for isolating this compound from pyrethrum flowers involves three main stages:

  • Extraction: A crude pyrethrin-rich oleoresin is obtained from dried and ground pyrethrum flowers using solvent extraction.

  • Purification of Jasmolins: The crude extract is subjected to chromatographic techniques to separate the six pyrethrin esters, allowing for the isolation of jasmolin I and jasmolin II.

  • Hydrolysis and Final Purification: The isolated jasmolin esters are hydrolyzed (saponified) to cleave the ester bond, releasing this compound, which is then purified from the resulting mixture.

This compound Extraction and Purification Workflow start Dried Pyrethrum Flowers extraction Solvent Extraction (e.g., Soxhlet with n-hexane) start->extraction crude_extract Crude Pyrethrin Extract extraction->crude_extract np_hplc Normal-Phase Liquid Chromatography (Silica Gel) crude_extract->np_hplc pyrethrins_I Pyrethrins I Fraction (Pyrethrin I, Cinerin I, Jasmolin I) np_hplc->pyrethrins_I pyrethrins_II Pyrethrins II Fraction (Pyrethrin II, Cinerin II, Jasmolin II) np_hplc->pyrethrins_II cpc Centrifugal Partition Chromatography (CPC) pyrethrins_I->cpc pyrethrins_II->cpc isolated_jasmolins Isolated Jasmolin I & Jasmolin II cpc->isolated_jasmolins hydrolysis Saponification (Hydrolysis with NaOH) isolated_jasmolins->hydrolysis hydrolyzed_mixture Hydrolyzed Mixture (this compound, Chrysanthemic/Pyrethric Acid) hydrolysis->hydrolyzed_mixture final_purification Final Purification (e.g., RP-HPLC) hydrolyzed_mixture->final_purification This compound Purified this compound final_purification->this compound

Caption: Overall experimental workflow for the extraction and purification of this compound.

Quantitative Data

The content of pyrethrins and their individual components can vary significantly based on the plant variety, growing conditions, and extraction method. The following tables summarize representative quantitative data from the literature.

Table 1: Pyrethrin Content in C. cinerariifolium Flowers

Drying MethodTotal Pyrethrins (%)Pyrethrins I (%)Pyrethrins II (%)Reference
Dried in darkness to constant weight1.38--[7]
Dried in direct sunlight to constant weight1.02--[7]
Dried at 50°C for 18 hours1.37--[7]
Dried at 50°C to constant weight1.44--[7]

Table 2: Relative Abundance of Individual Pyrethrins in a Commercial Extract

Pyrethrin ComponentConcentration (µg/mL) in a Diluted SampleRelative PercentageReference
Cinerin II1,7606.0%[8]
Pyrethrin II21,90074.5%[8]
Jasmolin II7002.4%[8]
Cinerin I3,44011.7%[8]
Pyrethrin I--[8]
Jasmolin I--[8]
Total Measured 29,380 100%

Note: Data for Pyrethrin I and Jasmolin I were not explicitly provided in the referenced table, but they are known constituents.

Experimental Protocols

Protocol 1: Extraction of Crude Pyrethrins from Pyrethrum Flowers

This protocol is based on a standard Soxhlet extraction method, which is widely used for the efficient extraction of pyrethrins.[1]

Materials:

  • Dried pyrethrum flower heads (C. cinerariifolium)

  • n-Hexane (analytical grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Grinder or mill

  • Extraction thimbles

Methodology:

  • Preparation of Plant Material: Dry the pyrethrum flowers in the shade until a constant weight is achieved.[1] Grind the dried flowers into a fine powder using a grinder or mill.

  • Soxhlet Extraction: a. Weigh 10 g of the powdered pyrethrum flowers and place it into a cellulose (B213188) extraction thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of n-hexane and a condenser. d. Heat the flask using a heating mantle to a temperature that maintains a steady reflux of n-hexane (boiling point of n-hexane is ~69°C). e. Continue the extraction for 6 hours.[1]

  • Solvent Removal: a. After extraction, allow the apparatus to cool. b. Disassemble the apparatus and transfer the n-hexane extract from the round-bottom flask to a rotary evaporator. c. Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to yield a viscous, dark oleoresin. This is the crude pyrethrin extract.

  • Storage: Store the crude extract in a sealed, amber glass vial at -4°C to prevent degradation from light and heat.[1]

Protocol 2: Isolation of Jasmolin I and Jasmolin II by Chromatography

This protocol involves a two-step chromatographic process to separate the jasmolin esters from the crude extract, adapted from methods described for separating all six pyrethrin esters.[9]

Step 2A: Normal-Phase Separation of Pyrethrins I and II Groups

Materials:

Methodology:

  • Column Preparation: Prepare a silica gel column packed with n-hexane.

  • Sample Loading: Dissolve the crude pyrethrin extract in a minimal amount of n-hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the Pyrethrins I group (jasmolin I, cinerin I, pyrethrin I) and the Pyrethrins II group (jasmolin II, cinerin II, pyrethrin II).

  • Pooling and Concentration: Pool the respective fractions for each group and concentrate using a rotary evaporator.

Step 2B: Centrifugal Partition Chromatography (CPC) for Jasmolin Isolation

Materials:

  • Pyrethrins I and Pyrethrins II fraction pools

  • CPC instrument

  • Solvent system for Pyrethrins I: Heptane-methanol-acetonitrile (6:1:2, v/v)[9]

  • Solvent system for Pyrethrins II: Heptane-tert-butyl methyl ether-acetonitrile-water (8:1:5:1.5, v/v)[9]

Methodology:

  • Solvent System Preparation: Prepare and equilibrate the two-phase solvent systems for each pyrethrin group.

  • CPC Separation of Pyrethrins I Group: a. Dissolve the concentrated Pyrethrins I fraction in the mobile phase. b. Perform the CPC separation using the heptane-methanol-acetonitrile system in ascending mode.[9] c. Collect fractions and analyze by HPLC to identify and isolate pure jasmolin I.

  • CPC Separation of Pyrethrins II Group: a. Dissolve the concentrated Pyrethrins II fraction in the mobile phase. b. Perform the CPC separation using the heptane-tert-butyl methyl ether-acetonitrile-water system in ascending mode.[9] c. Collect fractions and analyze by HPLC to identify and isolate pure jasmolin II.

  • Final Concentration: Combine the pure jasmolin I and jasmolin II fractions (or keep them separate if desired) and remove the solvent under reduced pressure.

Protocol 3: Hydrolysis of Jasmolins to this compound

This protocol is adapted from general saponification procedures for pyrethroid esters.[10]

Materials:

  • Isolated jasmolin I and/or jasmolin II

  • Ethanol (B145695)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • Diethyl ether or ethyl acetate for extraction

  • Separatory funnel

  • pH meter or pH paper

Methodology:

  • Dissolution: Dissolve the purified jasmolin esters (e.g., 100 mg) in 10 mL of ethanol in a round-bottom flask.

  • Saponification: a. Add 5 mL of 1 M aqueous NaOH solution to the flask. b. Stir the mixture at room temperature (25-35°C) for 2-3 hours or until TLC/HPLC analysis shows complete disappearance of the starting jasmolin esters.[10] The reaction can be gently heated to 40-45°C to expedite the process, but higher temperatures should be avoided to prevent degradation.[10]

  • Neutralization and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture to pH 7 by the dropwise addition of 1 M HCl. c. Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of diethyl ether or ethyl acetate. d. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 4: Final Purification and Analysis of this compound

The crude this compound obtained from hydrolysis can be further purified by column chromatography or preparative HPLC. The purity and identity can be confirmed by analytical HPLC and GC-MS.

Materials:

  • Crude this compound

  • Reversed-phase (C18) preparative HPLC column

  • Acetonitrile (B52724)

  • Purified water

  • Analytical HPLC system with a C18 column

  • GC-MS system

Methodology:

  • Preparative RP-HPLC: a. Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., acetonitrile/water mixture). b. Purify the this compound using a preparative RP-HPLC system with a C18 column and a suitable gradient of acetonitrile in water. c. Collect the fraction corresponding to the this compound peak.

  • Purity Analysis (Analytical HPLC): a. Analyze the purified fraction using an analytical HPLC system with a C18 column (e.g., 15 cm x 3 mm, 5 µm). b. Use a mobile phase of acetonitrile and water with a gradient elution. c. Set the detector to 230 nm. d. Assess the purity based on the peak area percentage.

  • Identity Confirmation (GC-MS): a. Analyze the purified fraction by GC-MS to confirm the molecular weight and fragmentation pattern of this compound (molar mass: 180.247 g·mol⁻¹).[3] b. A typical GC program could be: 50°C for 3 min, then ramp to 300°C at 10°C/min.[4]

References

Application Notes and Protocols for the Quantification of Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a cyclopentenone-based signaling molecule, structurally related to the well-characterized jasmonate family of plant hormones. It is a key component of jasmolins, which are esters found in pyrethrum extract, a natural insecticide derived from the flowers of Tanacetum cinerariifolium. The quantification of this compound is crucial for understanding its biosynthesis, biological activity, and for the quality control of pyrethrum-based products. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound, primarily through the analysis of its corresponding esters, jasmolin I and jasmolin II.

Analytical Techniques for this compound Quantification

The quantification of this compound is most commonly achieved indirectly through the analysis of its esters, jasmolin I and jasmolin II, which are prominent components of the insecticidal pyrethrum extract. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust techniques for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of the volatile free this compound.

Key Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC-UV): A reliable and widely used method for the simultaneous quantification of the six major pyrethrins (B594832), including jasmolin I and jasmolin II. This technique offers good selectivity and accuracy for quality control purposes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that provides definitive identification and quantification of jasmolins, even in complex matrices. Its high sensitivity allows for the analysis of trace amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds like this compound. This method can be used for the direct analysis of free this compound or after derivatization.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of jasmolin I and jasmolin II from various studies. These parameters are essential for evaluating the performance of the analytical methods.

Table 1: LC-MS/MS Method Validation Parameters for Jasmolin I and Jasmolin II in Animal Feeds

AnalyteLinearity Range (µg/kg)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Accuracy (Recovery %)Precision (%RSD)
Jasmolin I2 - 200.60284 - 115< 10
Jasmolin II1.35 - 13.50.411.3584 - 115< 10

Data sourced from a study on the simultaneous determination of pyrethrins in animal feeds using a QuEChERS-based extraction and LC-MS/MS analysis.[1][2]

Table 2: HPLC-UV Method Validation Parameters for Jasmolin I and Jasmolin II in Pyrethrum Extract

AnalyteLinearity (r²)Accuracy (Recovery %)Precision (%RSD)
Jasmolin I> 0.99Not explicitly stated< 2.0
Jasmolin II> 0.99Not explicitly stated< 2.0

Data is based on a normal-phase HPLC method developed for the quantitative determination of the six insecticidal components of pyrethrum extract.[3][4]

Experimental Protocols

Protocol 1: Quantification of Jasmolin I and Jasmolin II using LC-MS/MS

This protocol is adapted from methods for the simultaneous determination of pyrethrins in complex matrices.

1. Sample Preparation (QuEChERS Method)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

  • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax SB-C18 column or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A programmed gradient suitable for the separation of pyrethrins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Jasmolin I: Precursor Ion [M+H]⁺, with specific product ions for quantification and confirmation.

    • Jasmolin II: Precursor Ion [M+H]⁺, with specific product ions for quantification and confirmation.[5]

3. Quantification

  • Prepare a calibration curve using certified reference standards of jasmolin I and jasmolin II.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Jasmolin I and Jasmolin II using HPLC-UV

This protocol is based on established methods for the analysis of pyrethrum extracts.

1. Sample Preparation

  • Extract a known weight of the sample (e.g., dried and ground pyrethrum flowers) with n-hexane using a Soxhlet apparatus for 6 hours.[6]

  • Evaporate the n-hexane extract to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of acetonitrile.[6]

  • Filter the solution through a 0.45 µm filter prior to HPLC analysis.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Normal-phase silica (B1680970) column.

  • Mobile Phase: A suitable mixture of solvents like n-hexane and ethyl acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

3. Quantification

  • Use a certified pyrethrin standard containing a known concentration of jasmolin I and jasmolin II to prepare a calibration curve.

  • Calculate the concentration of jasmolin I and jasmolin II in the sample by comparing their peak areas to the standard curve.

Visualizations

Jasmolone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material / Product Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS / Soxhlet) Homogenization->Extraction Cleanup Clean-up (d-SPE / Filtration) Extraction->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS Jasmolins HPLC_UV HPLC-UV Cleanup->HPLC_UV Jasmolins GC_MS GC-MS Cleanup->GC_MS Free this compound (after hydrolysis/derivatization) Quantification Quantification (Calibration Curve) LC_MSMS->Quantification HPLC_UV->Quantification GC_MS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: General workflow for the quantification of this compound and its esters.

Jasmonate_Signaling_Pathway cluster_stress Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction Stress Wounding / Herbivory Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid OPDA 12-oxo-PDA Linolenic_Acid->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Proteins (Repressors) JAZ->SCF_COI1 Recruitment MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression Proteasome 26S Proteasome SCF_COI1->Proteasome Ubiquitination Proteasome->JAZ Degradation JA_Response Jasmonate-Responsive Genes MYC2->JA_Response Activation

Caption: Simplified jasmonate signaling pathway leading to gene expression.

References

Application Notes and Protocols for HPLC-MS/MS Analysis of Jasmolone in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a cyclopentenone-based compound structurally related to jasmonic acid, a key phytohormone in plant development and defense signaling.[1] Found as a component of pyrethrins (B594832), the natural insecticides produced by Chrysanthemum cinerariaefolium, this compound and its derivatives (jasmolins) contribute to the plant's defense against herbivores.[1][2] The analysis of this compound in plant tissues is crucial for understanding its biosynthesis, physiological role, and potential applications in agriculture and pharmacology.

This document provides a detailed protocol for the extraction and quantification of this compound in plant tissues using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is adapted from established methods for the analysis of related jasmonates due to the limited availability of literature specifically detailing this compound quantification.[3][4][5]

Jasmonate Signaling Pathway

The biosynthesis and signaling of jasmonates are intricate processes that are activated in response to various stimuli, including herbivory and wounding. The pathway culminates in the activation of transcription factors that regulate the expression of defense-related genes.

Jasmonate_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation This compound This compound ja->this compound Decarboxylation ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile JAR1 coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses defense_genes Defense Gene Expression myc2->defense_genes activates stimuli Wounding / Herbivory stimuli->alpha_linolenic_acid

Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Experimental Protocols

This section details the complete workflow for the analysis of this compound from sample collection to data acquisition.

Sample Preparation and Extraction

This protocol is adapted from methods for jasmonate and pyrethrin extraction.[2][3][4]

Materials:

  • Plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle or bead mill homogenizer

  • Extraction solvent: 80% methanol (B129727) in water (v/v)

  • Internal standard (IS): Dihydrojasmonic acid or a stable isotope-labeled jasmonate standard (e.g., d5-JA)

  • Centrifuge capable of 14,000 x g and 4°C

  • Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol containing the internal standard (e.g., at 50 ng/mL).

  • Vortex thoroughly for 1 minute to ensure complete mixing.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • For SPE cleanup, condition a C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the this compound and other jasmonates with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of 50% methanol for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is recommended for jasmonates, though positive mode should also be tested for this compound.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for this compound need to be optimized. Based on its structure (Molar Mass: 180.24 g/mol ), hypothetical transitions are provided below. These should be confirmed by infusing a this compound standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound179.1135.150-15
179.193.150-25
Internal Standard (d5-JA)214.159.050-22

Note: The product ions and collision energies for this compound are predictive and require empirical optimization.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample_collection 1. Sample Collection (Flash freeze in N2) homogenization 2. Homogenization sample_collection->homogenization extraction 3. Solvent Extraction (80% Methanol + IS) homogenization->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection spe 6. Solid-Phase Extraction (C18) supernatant_collection->spe evaporation 7. Evaporation spe->evaporation reconstitution 8. Reconstitution evaporation->reconstitution hplc_msms 9. HPLC-MS/MS Analysis reconstitution->hplc_msms data_processing 10. Data Processing & Quantification hplc_msms->data_processing

Caption: HPLC-MS/MS workflow for this compound analysis in plant tissues.

Quantitative Data

Direct quantitative data for free this compound in various plant tissues is not widely available in the literature. However, data for jasmolins as components of pyrethrins in Chrysanthemum cinerariaefolium can provide an estimate of their prevalence in this specific plant. For a broader context, typical concentrations of the related and well-studied jasmonic acid are also presented.

Table 1: Jasmolin Content in Chrysanthemum cinerariaefolium Callus Culture [2]

CompoundConcentration (µg/g) in Callus
Jasmolin I- (Not reported)
Jasmolin IIHigh (relative to other pyrethrins)
Total Pyrethrin 17.5

Note: The study by Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor reported a high relative concentration of Jasmolin II but did not provide a specific quantitative value.[2]

Table 2: Representative Concentrations of Jasmonic Acid (JA) in Plant Tissues [6][7]

Plant SpeciesTissueConditionJA Concentration (ng/g FW)
SoybeanYoung LeavesUnstressed~15-25
SoybeanFlowersUnstressed~30-40
SoybeanLeavesDehydrated~100-125
Arabidopsis thalianaRosette LeavesUnstressed~10-30
Nicotiana attenuataLeavesWounded>1000

FW: Fresh Weight. These values are approximate and can vary significantly based on plant age, developmental stage, and environmental conditions.

Conclusion

The HPLC-MS/MS method outlined in this document provides a robust framework for the quantification of this compound in plant tissues. While the MS/MS parameters for this compound require empirical optimization, the provided protocol for sample preparation and chromatographic separation is based on well-established methods for related compounds and is expected to yield reliable results. The quantitative data presented highlights the current knowledge on jasmolin levels and provides a baseline for future research into the role of this important signaling molecule in plant biology.

References

Application Note: Detection and Quantification of Jasmolone in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the detection and quantification of jasmolone in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an irregular monoterpene found in plants such as Chrysanthemum cinerariaefolium, plays a role in plant defense and is of interest in flavor, fragrance, and agricultural research.[1] The described methodology provides a robust framework for researchers, scientists, and drug development professionals for the extraction, separation, and analysis of this compound. The protocol covers sample preparation from complex matrices, optimized GC-MS parameters, and data analysis strategies. Additionally, this note includes a predicted mass spectrum for this compound and discusses the potential for derivatization to enhance analytical sensitivity and specificity.

Introduction

This compound is a cyclic ketone and a secondary alcohol that is a component of the insecticidal pyrethrins.[1] Its analysis in complex biological or environmental samples presents challenges due to potential matrix interferences and the presence of isomeric compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for accurate identification and quantification. This protocol provides a generalized yet detailed approach, adaptable to various complex sample types.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique is critical and depends on the nature of the complex matrix. The goal is to extract this compound efficiently while minimizing the co-extraction of interfering compounds.

a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., aqueous solutions, beverages):

  • To 10 mL of the liquid sample, add 5 mL of a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the extracted this compound.

  • Repeat the extraction process on the aqueous layer with a fresh aliquot of organic solvent to improve recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b) Solid-Phase Extraction (SPE) for Cleaner Extracts:

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 10 mL of the liquid sample onto the cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elute the this compound from the cartridge with 5 mL of a less polar solvent like ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

c) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid or Liquid Samples:

  • Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a 20 mL headspace vial.

  • If desired, add a small amount of a saturated salt solution to the liquid samples to increase the volatility of the analytes.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

d) Optional Derivatization:

For improved chromatographic performance and detection sensitivity, especially at low concentrations, derivatization of the ketone group of this compound can be performed. A common method is methoximation followed by silylation.[2]

  • Evaporate the extracted sample to dryness under nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 60 minutes.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-400
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis and Quantification

a) Identification:

The identification of this compound is based on two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of a pure this compound standard analyzed under the same conditions. The use of retention indices, such as the Kovats retention index, can aid in identification by providing a more robust measure than retention time alone.[3][4][5][6]

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound. A predicted mass spectrum for this compound shows characteristic fragment ions that can be used for confirmation.

b) Quantification:

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Inject each standard into the GC-MS and record the peak area for a characteristic ion of this compound in SIM mode.

  • Plot the peak area against the concentration to generate a calibration curve.

  • Analyze the sample extract under the same conditions and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Predicted Mass Spectral Data for this compound

m/z (mass-to-charge ratio) Relative Intensity (%) Possible Fragment
18025[M]+ (Molecular Ion)
16215[M-H₂O]+
13730[M-C₃H₇]+
124100[M-C₄H₈O]+
10980[C₇H₉O]+
9560[C₆H₇O]+
8190[C₆H₉]+
6775[C₅H₇]+
5550[C₄H₇]+

Note: This data is based on a predicted spectrum and should be confirmed with an authentic standard.

Table 2: GC-MS Method Parameters for this compound Analysis

Parameter Value
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 60°C (2 min), then 10°C/min to 240°C (5 min)
Injector Temperature 250°C
Carrier Gas Flow 1.0 mL/min (Helium)
Ionization Mode Electron Ionization (70 eV)
Mass Scan Range 40-400 amu
Quantifier Ion (SIM) m/z 124
Qualifier Ions (SIM) m/z 109, 81

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plant Extract, Biological Fluid) Extraction Extraction (LLE, SPE, or HS-SPME) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization Optional Derivatization (Methoximation + Silylation) Concentration->Derivatization GC_Injection GC Injection Concentration->GC_Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound in complex mixtures.

References

Application of Jasmolone in the Development of Natural Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a naturally occurring cyclopentenolone that serves as one of the three alcohol moieties, alongside pyrethrolone (B1236646) and cinerolone, in the formation of pyrethrins (B594832).[1][2] Pyrethrins are a class of six insecticidal esters found in the flower heads of Chrysanthemum cinerariaefolium, which are renowned for their potent insecticidal properties.[1][2] The insecticidal activity of pyrethrins is attributed to their rapid action on the nervous systems of insects, causing paralysis and death.[3] this compound itself is a component of the jasmolin esters (jasmolin I and jasmolin II) within the pyrethrum extract. The biosynthesis of this compound is intricately linked to the jasmonic acid signaling pathway, a crucial component of the plant's natural defense mechanism against herbivorous insects.[4][5] This document provides detailed application notes and experimental protocols for researchers interested in the potential of this compound and its derivatives in the development of natural insecticides.

Data Presentation: Insecticidal Activity of Pyrethrins

Table 1: Contact Toxicity of Pyrethrum Extract (LD50)

Insect SpeciesLD50 (ng/insect)Exposure TimeReference
Sphaerophoria rueppellii (Hoverfly)10.23Not Specified[6]
Apis mellifera (Honeybee)>100Not Specified[6]

Table 2: Fumigant Toxicity of Pyrethrum Extract (LC50)

Insect SpeciesLC50 (µg/cm²)Exposure TimeReference
Rhyzopertha dominica (Lesser Grain Borer)0.1987 (with deltamethrin)48 hours
Tribolium castaneum (Red Flour Beetle)0.7039 (with deltamethrin)48 hours
Sitophilus oryzae (Rice Weevil)0.8673 (with cypermethrin)48 hours

Note: The data for fumigant toxicity is for pyrethrum extract in combination with synthetic pyrethroids, highlighting its synergistic potential.

Signaling Pathway

The biosynthesis of this compound is a part of the jasmonate signaling pathway, a key plant defense mechanism against insect herbivory. Insect feeding triggers a signaling cascade that leads to the production of various defense compounds, including the precursors to this compound.

Jasmonate_Signaling_Pathway Insect_Feeding Insect Feeding / Wounding Systemic_Signal Systemic Signal (e.g., Glutamate) Insect_Feeding->Systemic_Signal Membrane_Depolarization Plasma Membrane Depolarization Systemic_Signal->Membrane_Depolarization Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx PLD_DAGK PLD / DAGK Activation Ca_Influx->PLD_DAGK Linolenic_Acid α-Linolenic Acid (Chloroplast) PLD_DAGK->Linolenic_Acid LOX LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA Peroxisome_Transport Transport to Peroxisome OPDA->Peroxisome_Transport Beta_Oxidation β-oxidation Peroxisome_Transport->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA Jasmone_Formation Conversion to Jasmone (Enzymes Unknown) JA->Jasmone_Formation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA->JA_Ile Jasmone Jasmone Jasmone_Formation->Jasmone JMH Jasmone Hydroxylase Jasmone->JMH This compound This compound JMH->this compound COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Ubiquitination Ubiquitination & 26S Proteasome Degradation JAZ->Ubiquitination Degradation MYC2 MYC2/Transcription Factors JAZ->MYC2 SCF_COI1->Ubiquitination Defense_Genes Expression of Defense Genes MYC2->Defense_Genes Secondary_Metabolites Production of Secondary Metabolites (e.g., Terpenoids, Alkaloids) Defense_Genes->Secondary_Metabolites

Caption: Jasmonate signaling pathway leading to this compound biosynthesis and plant defense.

Experimental Protocols

Protocol 1: Extraction of Pyrethrins from Chrysanthemum cinerariaefolium Flowers

This protocol describes a method for the solvent extraction of pyrethrins, including jasmolins, from dried flower heads.

Materials:

  • Dried Chrysanthemum cinerariaefolium flower heads

  • Petroleum ether

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Grinder or mortar and pestle

  • Soxhlet apparatus (optional, for continuous extraction)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Glass beakers and flasks

  • Stirring apparatus

Procedure:

  • Preparation of Plant Material:

    • Dry the Chrysanthemum cinerariaefolium flower heads in the shade or in an oven at a low temperature (around 40°C) until they are brittle.[7]

    • Grind the dried flower heads into a fine powder using a grinder or mortar and pestle.

  • Solvent Extraction:

    • Method A (Simple Maceration):

      • Weigh 25 grams of the powdered flower heads and place them in a glass beaker.[8]

      • Add 200 mL of petroleum ether to the beaker.[8]

      • Cover the beaker and let it stand for 3 days, with occasional stirring.[8]

    • Method B (Solvent Mixture):

      • Weigh 50 grams of the powdered flower heads and place them in a glass beaker.[9]

      • Prepare a solvent mixture of petroleum ether, acetone, and ethanol in a 1:1:1 ratio.[8]

      • Add 300 mL of the solvent mixture to the beaker.[9]

      • Cover the beaker and let it stand for 3 days, with occasional stirring.[9]

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.[9] Collect the filtrate.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature of 30-40°C to remove the solvent.[8]

    • The resulting viscous liquid is the crude pyrethrum extract containing this compound esters.

  • Storage:

    • Store the crude extract in a dark, airtight container at 4°C to prevent degradation.

Protocol 2: Topical Application Bioassay for Insecticidal Activity

This protocol is used to determine the contact toxicity (LD50) of an insecticide.

Materials:

  • Test insects (e.g., houseflies, mosquitoes, flour beetles)

  • Crude pyrethrum extract or purified jasmolin compounds

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Petri dishes or holding containers

  • CO2 or cold anesthesia for immobilizing insects

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the pyrethrum extract or jasmolin compound in acetone.

    • From the stock solution, prepare a series of serial dilutions with acetone to obtain a range of concentrations for testing.

  • Insect Handling:

    • Immobilize the adult insects using a brief exposure to CO2 or by placing them on a cold surface.

  • Application of Insecticide:

    • Using a microsyringe or microapplicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of a specific insecticide dilution to the dorsal thorax of each immobilized insect.[10]

    • For the control group, apply the same volume of acetone only.

  • Observation:

    • Place the treated insects in clean petri dishes or holding containers with access to food and water.

    • Maintain the insects under controlled conditions of temperature and humidity.

    • Record mortality at specific time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • For each concentration, calculate the percentage of mortality, correcting for any control mortality using Abbott's formula.

    • Use probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Protocol 3: CDC Bottle Bioassay for Insecticide Susceptibility

This protocol is a simple and rapid method to determine the susceptibility of an insect population to an insecticide.[11][12][13][14][15]

Materials:

  • 250 mL glass bottles with screw caps

  • Technical grade insecticide (pyrethrum extract)

  • Acetone (analytical grade)

  • Pipettes

  • Aspirator for transferring insects

  • Timer

Procedure:

  • Bottle Coating:

    • Prepare a stock solution of the insecticide in acetone.

    • Pipette 1 mL of the desired insecticide dilution into a 250 mL glass bottle.

    • Coat the entire inner surface of the bottle by rolling and swirling it until the acetone has completely evaporated, leaving a thin film of the insecticide.

    • Prepare control bottles using 1 mL of acetone only.

    • Let the bottles dry for at least one hour before use.

  • Insect Exposure:

    • Introduce 20-25 adult insects into each coated bottle using an aspirator.

    • Start the timer immediately.

  • Observation:

    • Observe the insects continuously for the first 15 minutes and then at 15-minute intervals.

    • Record the time at which each insect is knocked down (unable to stand or fly).

    • The test is complete when all insects in the control bottle are still active and all insects in the treated bottles are dead, or after a maximum of 2 hours.

  • Data Analysis:

    • Determine the diagnostic time, which is the time at which 100% of a known susceptible population is killed.

    • If the test population shows survival beyond the diagnostic time, it indicates resistance.

    • The data can also be used to calculate the time to 50% mortality (LT50).

Formulation of this compound-Based Insecticides

For practical application, this compound-containing extracts need to be formulated to enhance their stability, efficacy, and ease of application. Common formulations for natural insecticides include:

  • Emulsifiable Concentrates (ECs): The oily pyrethrum extract is mixed with an emulsifying agent and a solvent. This concentrate can then be diluted with water to form a stable emulsion for spraying.

  • Wettable Powders (WPs): The active ingredient is absorbed onto an inert carrier powder, along with a wetting agent. This powder can be suspended in water for spraying.

  • Dusts (DPs): The pyrethrum extract is mixed with a fine, dry, inert carrier, such as clay or talc, for direct application as a dust.

  • Aerosols: The insecticide is dissolved in a solvent and pressurized with a propellant for use in fogging or spray cans.

Synergists: The insecticidal activity of pyrethrins, including jasmolins, can be significantly enhanced by the addition of synergists like piperonyl butoxide (PBO). PBO inhibits the metabolic enzymes in insects that would otherwise detoxify the pyrethrins, thereby increasing their potency and duration of action.

Workflow and Logical Relationships

The development of a this compound-based natural insecticide follows a logical progression from extraction to formulation and efficacy testing.

Jasmolone_Insecticide_Development Plant_Material Chrysanthemum cinerariaefolium Flowers Extraction Solvent Extraction (Protocol 1) Plant_Material->Extraction Crude_Extract Crude Pyrethrum Extract (contains Jasmolins) Extraction->Crude_Extract Purification Purification (Optional) (e.g., Chromatography) Crude_Extract->Purification Formulation Formulation Development (EC, WP, Dust, etc.) Crude_Extract->Formulation Purified_Jasmolins Purified Jasmolin Esters Purification->Purified_Jasmolins Purified_Jasmolins->Formulation Synergist Addition of Synergist (e.g., PBO) Formulation->Synergist Final_Product Formulated Natural Insecticide Synergist->Final_Product Efficacy_Testing Efficacy Testing Final_Product->Efficacy_Testing Topical_Bioassay Topical Application Bioassay (Protocol 2) Efficacy_Testing->Topical_Bioassay Bottle_Bioassay CDC Bottle Bioassay (Protocol 3) Efficacy_Testing->Bottle_Bioassay LD50_LC50 Determination of LD50 / LC50 Topical_Bioassay->LD50_LC50 Bottle_Bioassay->LD50_LC50 Field_Trials Field Trials LD50_LC50->Field_Trials Registration Product Registration Field_Trials->Registration

Caption: Workflow for developing this compound-based natural insecticides.

References

Application Note: A Novel Approach to Pyrethrin Analysis Using Jasmolone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the quality control and analysis of natural insecticides and related products.

Introduction

Pyrethrins (B594832), a class of natural insecticides derived from the flowers of Chrysanthemum cinerariifolium, are composed of six structurally related esters: pyrethrin I, cinerin I, jasmolin I, pyrethrin II, cinerin II, and jasmolin II.[1][2] The quantitative analysis of these compounds is crucial for the quality control of pyrethrum extracts and formulated products. Traditionally, the analysis of pyrethrins is performed by High-Performance Liquid Chromatography (HPLC) using a multi-component reference standard containing all six esters.[3] This approach, while accurate, can be costly and complex due to the need for a well-characterized six-component standard.

This application note proposes a novel, cost-effective approach for the analysis of the six major pyrethrin esters using a single, structurally related reference standard: jasmolone. This compound is one of the three alcohol moieties (rethrolones) that form the pyrethrin esters.[4] The principle of this method relies on the structural similarity between this compound and the alcohol portion of the pyrethrin esters. By determining the Relative Response Factors (RRFs) of the individual pyrethrin esters relative to this compound, it is possible to achieve accurate quantification of all six compounds using a single, readily available standard.

This document provides a detailed protocol for the development and validation of an HPLC-UV method for pyrethrin analysis using this compound as a reference standard. The methodology is intended to be a framework that can be adapted and validated by analytical laboratories.

Principle of the Method

The proposed method utilizes this compound as a single reference standard to quantify the six pyrethrin esters. The quantification is based on the following principles:

  • Structural Similarity: this compound is the alcohol precursor to jasmolin I and jasmolin II and is structurally similar to pyrethrolone (B1236646) and cinerolone, the other two alcohol moieties of pyrethrins.[5][6][7]

  • Relative Response Factors (RRFs): Due to differences in the chromophoric acid moieties (chrysanthemic acid and pyrethric acid), the six pyrethrin esters will exhibit different responses with a UV detector.[8][9] Therefore, to achieve accurate quantification, the RRF of each pyrethrin ester relative to this compound must be experimentally determined. The RRF is a measure of the detector response of an analyte compared to the reference standard at the same concentration.

  • Calibration with a Single Standard: A calibration curve is generated using standard solutions of this compound. The concentrations of the individual pyrethrin esters in a sample are then calculated from this curve using their predetermined RRFs.

This approach simplifies the preparation of calibration standards and can reduce the overall cost of analysis. However, it necessitates a thorough initial validation to determine the RRFs and ensure the method's accuracy and reliability.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Certified reference standards of Pyrethrin I, Cinerin I, Jasmolin I, Pyrethrin II, Cinerin II, and Jasmolin II

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Dried Chrysanthemum cinerariifolium flowers (for sample preparation)

3.2. Standard Solution Preparation

  • This compound Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.

  • This compound Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock standard with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Pyrethrin Ester Stock Standards (1000 µg/mL each): Prepare individual stock standards of the six pyrethrin esters in methanol.

  • Pyrethrin Ester Mixture for RRF Determination: Prepare a mixed standard containing all six pyrethrin esters at a known concentration (e.g., 20 µg/mL each) in the mobile phase.

3.3. Sample Preparation (from Chrysanthemum Flowers)

  • Weigh 1 g of finely ground, dried chrysanthemum flowers into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Extract using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3.4. HPLC-UV Method

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm (Note: A DAD should be used to record spectra from 200-400 nm to check for peak purity and select the optimal wavelength).

Method Validation Strategy

A full validation of the method should be performed according to international guidelines (e.g., ICH, SANTE).

4.1. Specificity and Selectivity

Analyze a blank matrix extract (a sample known to be free of pyrethrins) to ensure that there are no interfering peaks at the retention times of this compound and the six pyrethrin esters.

4.2. Linearity and Range

Inject the this compound calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by linear regression, and the correlation coefficient (r²) should be ≥ 0.99.

4.3. Determination of Relative Response Factors (RRFs)

  • Inject the this compound standard at a known concentration (e.g., 20 µg/mL).

  • Inject the pyrethrin ester mixture standard (containing all six esters at, e.g., 20 µg/mL).

  • Calculate the RRF for each pyrethrin ester using the following formula:

    RRF = (Peak Area of Pyrethrin Ester / Concentration of Pyrethrin Ester) / (Peak Area of this compound / Concentration of this compound)

4.4. Accuracy and Precision

  • Accuracy: Analyze a blank matrix sample spiked with known concentrations of the six pyrethrin esters at three levels (e.g., low, medium, and high). The concentration of each ester is calculated using the this compound calibration curve and the predetermined RRF. The recovery should be within 70-120%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked samples in replicate (n=6) on the same day and on three different days. The relative standard deviation (RSD) should be ≤ 20%.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

Determine the LOD and LOQ for this compound based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.

4.6. Robustness

Evaluate the effect of small, deliberate variations in method parameters, such as the column temperature (± 2°C), flow rate (± 0.1 mL/min), and mobile phase composition (± 2%).

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1
5
10
25
50
100
Linear Regression y = mx + c

Table 2: Relative Response Factors (RRFs) of Pyrethrin Esters

CompoundRetention Time (min)RRF (relative to this compound)
This compound1.00
Cinerin II
Pyrethrin II
Jasmolin II
Cinerin I
Pyrethrin I
Jasmolin I

Table 3: Accuracy and Precision Data

CompoundSpiking Level (µg/mL)Mean Recovery (%) (n=6)RSD (%) (Repeatability)Mean Recovery (%) (n=18, 3 days)RSD (%) (Intermediate Precision)
Pyrethrin I Low
Medium
High
Pyrethrin II Low
Medium
High
... (for all 6 esters)

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Sample Weigh Chrysanthemum Flowers Extraction Ultrasonic Extraction with Acetonitrile Sample->Extraction Standard Prepare this compound & Pyrethrin Standards HPLC HPLC-DAD Analysis Standard->HPLC Filtration Centrifuge and Filter Extract Extraction->Filtration Filtration->HPLC Cal_Curve Generate this compound Calibration Curve HPLC->Cal_Curve RRF_Det Determine RRFs for 6 Pyrethrin Esters HPLC->RRF_Det Quant Quantify Pyrethrins in Sample using RRFs Cal_Curve->Quant RRF_Det->Quant G cluster_alcohols Rethrolone Alcohols cluster_acids Acid Moieties cluster_esters Pyrethrin Esters This compound This compound Jasmolin_I Jasmolin I This compound->Jasmolin_I Jasmolin_II Jasmolin II This compound->Jasmolin_II Pyrethrolone Pyrethrolone Pyrethrin_I Pyrethrin I Pyrethrolone->Pyrethrin_I Pyrethrin_II Pyrethrin II Pyrethrolone->Pyrethrin_II Cinerolone Cinerolone Cinerin_I Cinerin I Cinerolone->Cinerin_I Cinerin_II Cinerin II Cinerolone->Cinerin_II Chrysanthemic_Acid Chrysanthemic Acid Chrysanthemic_Acid->Jasmolin_I Chrysanthemic_Acid->Pyrethrin_I Chrysanthemic_Acid->Cinerin_I Pyrethric_Acid Pyrethric Acid Pyrethric_Acid->Jasmolin_II Pyrethric_Acid->Pyrethrin_II Pyrethric_Acid->Cinerin_II

References

Application Notes and Protocols for Studying the Insecticidal Efficacy of Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a naturally occurring monoterpene and a key component of the insecticidal esters known as jasmolins, which are found in pyrethrum extracts from the flowers of Chrysanthemum cinerariaefolium.[1][2][3] Pyrethrum extracts, containing a mixture of six esters (pyrethrin I, cinerin I, jasmolin I, pyrethrin II, cinerin II, and jasmolin II), are well-established as potent nerve poisons with rapid knockdown effects against a wide range of insect pests.[4] The insecticidal action of these compounds stems from their ability to modulate the voltage-gated sodium channels in the nervous systems of insects, leading to repetitive nerve discharges, paralysis, and death.[5][6]

These application notes provide detailed protocols for evaluating the insecticidal efficacy of this compound, either in its pure form or as a constituent of pyrethrin mixtures. The methodologies described are standard bioassays for determining contact toxicity, fumigant toxicity, and antifeedant properties.

Data Presentation

Quantitative efficacy data for isolated this compound is not widely available in public literature, as it is typically studied as part of the broader pyrethrum extract. The following table presents the typical composition of the six insecticidal esters in a pyrethrum extract, highlighting the relative prevalence of jasmolin I and jasmolin II. The protocols outlined in this document can be utilized to generate specific efficacy data (e.g., LC₅₀, LD₅₀, and Feeding Deterrence Index) for pure this compound against various insect species.

Pyrethrin EsterTypical Composition (%)
Pyrethrin I50 - 60
Pyrethrin II25 - 35
Cinerin I7 - 9
Cinerin II7 - 9
Jasmolin I5 - 7
Jasmolin II5 - 7

Note: The exact composition can vary based on the plant source and extraction method.

Signaling Pathway

The insecticidal activity of pyrethrins, including jasmolins, is primarily due to their interaction with the voltage-gated sodium channels in insect neurons. The following diagram illustrates a simplified representation of this signaling pathway.

G cluster_neuron Insect Axonal Membrane Na_channel_closed Voltage-Gated Sodium Channel (Closed) Na_channel_open Voltage-Gated Sodium Channel (Open) Na_channel_closed->Na_channel_open Nerve Impulse (Depolarization) Na_channel_open->Na_channel_closed Repolarization Prolonged_Opening Prolonged Channel Opening This compound This compound This compound->Na_channel_open This compound->Prolonged_Opening Prevents closure Repetitive_Firing Repetitive Nerve Firing Prolonged_Opening->Repetitive_Firing Continuous Na+ influx Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death

Caption: Simplified signaling pathway of this compound's neurotoxic action.

Experimental Protocols

The following are detailed protocols for three common bioassays to determine the insecticidal efficacy of this compound.

Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of this compound when applied directly to the insect's cuticle.

Workflow:

G cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Data Analysis A Prepare this compound Dilutions in Acetone (B3395972) C Apply 1 µL of Solution to Dorsal Thorax A->C B Anesthetize Insects (e.g., chilling) B->C D Transfer to Recovery Container with Food/Water C->D E Incubate at Controlled Temperature and Humidity D->E F Assess Mortality at 24, 48, and 72 Hours E->F G Calculate Corrected Mortality (Abbott's Formula) F->G H Determine LD₅₀ (Probit Analysis) G->H

Caption: Workflow for the contact toxicity bioassay.

Materials:

  • Technical grade this compound

  • Acetone (or another suitable solvent)

  • Micropipette or microsyringe (capable of dispensing 1 µL)

  • Test insects (e.g., houseflies, mosquitoes, flour beetles) of a uniform age and stage

  • Recovery containers (e.g., petri dishes or vials) with appropriate food and water sources

  • Chilling plate or access to a cold room/refrigerator for anesthetizing insects

  • Incubator or environmental chamber

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to obtain at least five different concentrations. A control group should be treated with acetone only.

  • Insect Handling: Anesthetize the insects by chilling them for a few minutes until they are immobile.

  • Application: Using a micropipette or microsyringe, carefully apply 1 µL of the this compound solution (or acetone for the control) to the dorsal thorax of each anesthetized insect.

  • Recovery and Observation: Place the treated insects into recovery containers with access to food and water. Maintain the containers in an incubator at a controlled temperature and humidity (e.g., 25 ± 2°C and 60 ± 5% RH).

  • Mortality Assessment: Record the number of dead and moribund insects at 24, 48, and 72 hours post-application. An insect is considered dead if it shows no movement when gently prodded.

  • Data Analysis: Correct the observed mortality for any deaths in the control group using Abbott's formula. Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of this compound vapors in an enclosed space, which is particularly relevant for pests of stored products.

Workflow:

G cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Data Analysis A Prepare this compound Concentrations C Apply this compound to Filter Paper in a Sealed Jar A->C B Place Insects in a Small Screened Cage D Suspend Insect Cage in the Jar and Seal B->D C->D E Incubate at Controlled Temperature and Humidity D->E F Assess Mortality at 24 Hours E->F G Calculate Corrected Mortality (Abbott's Formula) F->G H Determine LC₅₀ (Probit Analysis) G->H

Caption: Workflow for the fumigant toxicity bioassay.

Materials:

  • Technical grade this compound

  • Acetone (optional, for dilution)

  • Glass jars with airtight lids (e.g., 1-liter Mason jars)

  • Filter paper discs

  • Small cages for insects (e.g., made from wire mesh) to prevent direct contact with the treated filter paper

  • Test insects (e.g., stored product beetles, moths)

  • Incubator or environmental chamber

Protocol:

  • Preparation of Test Chambers: For each concentration to be tested, apply a specific volume of this compound (or a solution in acetone) evenly onto a filter paper disc. Allow the solvent to evaporate completely if used.

  • Insect Introduction: Place a known number of insects (e.g., 20) into a small screened cage.

  • Exposure: Place the treated filter paper at the bottom of a glass jar. Suspend the insect cage inside the jar, ensuring no direct contact with the filter paper. Seal the jar tightly. A control jar should contain an untreated filter paper.

  • Incubation: Maintain the sealed jars in an incubator at a controlled temperature and humidity for 24 hours.

  • Mortality Assessment: After the exposure period, open the jars in a well-ventilated area and transfer the insects to clean containers with food. Assess mortality as described in the contact toxicity assay.

  • Data Analysis: Correct for control mortality and calculate the LC₅₀ (the concentration required to kill 50% of the test population) using probit analysis.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This method determines if this compound deters insects from feeding.

Workflow:

G cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Data Analysis A Prepare this compound Dilutions in a Solvent D Dip Leaf Discs in This compound Solutions A->D B Cut Uniform Leaf Discs from Host Plant B->D C Starve Larvae for 2-4 Hours E Place One Treated Disc and One Larva in a Petri Dish C->E D->E F Incubate for 24 Hours E->F G Measure Unconsumed Leaf Area F->G H Calculate Feeding Deterrence Index (FDI) G->H

Caption: Workflow for the antifeedant bioassay.

Materials:

  • Technical grade this compound

  • Suitable solvent (e.g., ethanol (B145695) or acetone)

  • Fresh leaves from a host plant suitable for the test insect

  • Cork borer or a similar tool to cut uniform leaf discs

  • Petri dishes

  • Filter paper

  • Test insects (phytophagous larvae, e.g., Spodoptera litura)

  • Leaf area meter or scanner and image analysis software

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

  • Preparation of Leaf Discs: Cut uniform leaf discs from fresh, untreated host plant leaves.

  • Treatment of Leaf Discs: Dip each leaf disc into a specific this compound concentration (or solvent for the control) for a few seconds and allow them to air dry completely.

  • Bioassay Setup: Place one treated leaf disc in the center of a petri dish lined with moist filter paper. Introduce one pre-starved larva into each petri dish.

  • Incubation: Seal the petri dishes and maintain them in an incubator under controlled conditions for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images.

  • Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.

References

In Vitro Assays for Jasmolone's Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of jasmolone, a naturally occurring irregular monoterpene. The primary focus is on assessing its potential anti-cancer and anti-inflammatory properties. While extensive research exists for related jasmonate compounds like methyl jasmonate (MJ) and jasmonic acid (JA), specific data for this compound is less prevalent.[1][2][3][4] Therefore, the following protocols are adapted from established methods for jasmonates and can be optimized for this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes, designed to guide researchers in data presentation.

I. Anti-Cancer Activity of this compound

Jasmonates have been shown to exhibit selective cytotoxicity towards cancer cells, making this compound a compound of interest for oncological research.[1][3][4] The proposed mechanisms of action for jasmonates include the induction of apoptosis and inhibition of cell migration.[4]

A. Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of this compound concentration.

Data Presentation:

Table 1: Hypothetical Cytotoxic Effects of this compound on Various Cancer Cell Lines (IC₅₀ Values)

Cell LineThis compound IC₅₀ (µM) after 48h
HeLa (Cervical Cancer)150
MCF-7 (Breast Cancer)125
A549 (Lung Cancer)180
PC-3 (Prostate Cancer)200

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

B. Assessment of Cell Migration (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study cell migration in vitro.[10][11][12] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound (a sub-lethal concentration determined from the MTT assay). Include a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at different points (time 0). Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: The area of the scratch at each time point can be measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

Data Presentation:

Table 2: Hypothetical Effect of this compound on Cancer Cell Migration

TreatmentWound Closure at 24h (%)
Vehicle Control85
This compound (50 µM)45

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

II. Anti-inflammatory Activity of this compound

This compound's structural similarity to prostaglandins (B1171923) suggests its potential as an anti-inflammatory agent. In vitro assays can be used to evaluate its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).

A. Assessment of Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[13][14][15]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.

  • Collection of Supernatant: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only treated group.

Data Presentation:

Table 3: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)1.5-
LPS (1 µg/mL)25.00
LPS + this compound (10 µM)18.526
LPS + this compound (50 µM)10.259.2
LPS + this compound (100 µM)5.876.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

III. Visualizations

A. Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Jasmolone_Apoptosis_Pathway Hypothetical Signaling Pathway of this compound-Induced Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.

B. Experimental Workflow for In Vitro Cytotoxicity Assay

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_this compound Treat with various concentrations of this compound incubate1->treat_this compound incubate2 Incubate for 24-72h treat_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

References

Application Note: Enhanced Detection of Jasmolone Through Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone, a key component of the insecticidal pyrethrins, is a cyclopentenone derivative with a keto-alcohol structure. Its accurate detection and quantification are crucial in various fields, including the development of natural insecticides, agricultural science, and pharmacology. However, its inherent polarity and thermal lability can pose challenges for sensitive analysis using standard chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

This application note provides detailed protocols for the derivatization of this compound to improve its volatility, thermal stability, and, consequently, its detection sensitivity in analytical workflows. The primary techniques discussed are methoximation and silylation, which effectively mask the polar functional groups (hydroxyl and ketone) of the this compound molecule. By converting this compound into less polar and more volatile derivatives, these methods lead to improved chromatographic peak shape, reduced analyte degradation, and significantly lower limits of detection (LOD) and quantification (LOQ).

Principles of Derivatization for this compound

This compound possesses two key functional groups that can be targeted for derivatization: a hydroxyl (-OH) group and a ketone (C=O) group.

  • Methoximation: This reaction targets the ketone group. Methoxyamine hydrochloride reacts with the ketone to form a methoxime derivative. This process is crucial as it prevents the formation of multiple tautomeric forms of the ketone in the hot GC injection port, which would otherwise lead to broad or multiple peaks for a single analyte.

  • Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This substitution dramatically increases the volatility and thermal stability of the molecule.

For comprehensive derivatization of this compound, a two-step approach involving methoximation followed by silylation is recommended. This ensures that both the ketone and hydroxyl groups are modified for optimal GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvents (e.g., acetonitrile, ethyl acetate)

  • GC-MS vials (2 mL) with screw caps (B75204) and septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

Protocol 1: Two-Step Methoximation and Silylation of this compound

This protocol is the recommended procedure for achieving the most stable and volatile derivative of this compound for GC-MS analysis.

Step 1: Sample Preparation

  • Accurately weigh a known amount of this compound standard or sample extract into a 2 mL GC-MS vial.

  • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

Step 2: Methoximation

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the vial.

  • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Incubate the vial at 60°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

Step 3: Silylation

  • To the methoximated sample, add 80 µL of BSTFA + 1% TMCS (or MSTFA).

  • Seal the vial tightly and vortex for 1 minute.

  • Incubate the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Single-Step Silylation of this compound

This protocol targets only the hydroxyl group and may be sufficient for some applications where the ketone group does not significantly interfere with the analysis.

Step 1: Sample Preparation

  • Follow Step 1 of Protocol 3.2.

Step 2: Silylation

  • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the dried sample in the vial.

  • Seal the vial tightly and vortex for 1 minute.

  • Incubate the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Data Presentation: Quantitative Improvement in Detection

Derivatization significantly enhances the detectability of this compound. The following table summarizes representative data on the improvement of detection limits for compounds with similar functional groups after derivatization. The exact improvement for this compound should be determined experimentally in your laboratory.

Analyte (Functional Groups)Derivatization MethodAnalytical TechniqueLimit of Detection (LOD) - UnderivatizedLimit of Detection (LOD) - DerivatizedFold Improvement
Jasmonic Acid (Ketone, Carboxylic Acid)Methoximation & SilylationGC-MS~1 ng/injection~1 pg/injection~1000x
Steroid (Keto-alcohol)Methoximation & SilylationGC-MS~500 pg/injection~5 pg/injection~100x
Generic Secondary AlcoholSilylationGC-MS~10 ng/injection~100 pg/injection~100x
This compound (Keto-alcohol) Methoximation & Silylation GC-MS Expected: ng range Expected: pg range >100x (projected)

Note: The data presented for Jasmonic Acid and Steroids are based on published literature for similar compounds and are intended to be illustrative. The projected improvement for this compound is an estimate and should be validated experimentally.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

Derivatization_Workflow cluster_prep Sample Preparation cluster_protocol1 Protocol 1: Methoximation + Silylation cluster_protocol2 Protocol 2: Silylation Only start Start with this compound Sample dry Evaporate to Dryness start->dry meox Add Methoxyamine-HCl in Pyridine dry->meox silylate2 Add BSTFA or MSTFA heat1 Incubate at 60°C meox->heat1 silylate1 Add BSTFA or MSTFA heat1->silylate1 heat2 Incubate at 70°C silylate1->heat2 end1 Derivatized this compound heat2->end1 Analyze by GC-MS heat3 Incubate at 70°C silylate2->heat3 end2 Silylated this compound heat3->end2 Analyze by GC-MS Derivatization_Reaction_Pathway cluster_methoximation Methoximation cluster_silylation Silylation This compound This compound (contains -OH and C=O groups) Reagent1 Methoxyamine HCl Product1 This compound Methoxime (C=N-OCH3) This compound->Product1 Reagent1->Product1 Reacts with C=O Reagent2 BSTFA or MSTFA Product2 TMS-Jasmolone Methoxime (-O-Si(CH3)3) Product1->Product2 Reagent2->Product2 Reacts with -OH GCMS GC-MS Analysis Product2->GCMS Analysis

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of jasmolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total chemical synthesis of this compound?

A1: The total synthesis of this compound presents several key challenges:

  • Stereocontrol: Achieving the desired (Z)-stereochemistry of the pentenyl side chain is a significant hurdle. Many synthetic methods, such as the Wittig reaction, can produce a mixture of (E) and (Z) isomers, necessitating careful reaction design and purification.

  • Construction of the Cyclopentenone Core: The synthesis of the 4-hydroxy-3-methyl-2-alkyl-cyclopent-2-enone core requires precise control to install the functional groups at the correct positions and with the desired stereochemistry.

  • Byproduct Formation: Side reactions are common in multi-step syntheses. For instance, in the Wittig reaction, the formation of triphenylphosphine (B44618) oxide can complicate purification. Other potential side reactions include elimination and racemization, particularly when handling sensitive cyclopentenone intermediates.[1]

  • Purification: Separating the desired (Z)-jasmolone from its (E)-isomer and other byproducts can be challenging due to their similar physical properties. This often requires advanced chromatographic techniques.[1]

Q2: How can I control the stereoselectivity of the Wittig reaction to favor the (Z)-isomer of the this compound side chain?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[2][3] To favor the formation of the (Z)-alkene, non-stabilized ylides are typically employed.[2][3] These ylides react under kinetic control, leading preferentially to the Z-isomer.[2] The choice of solvent and the presence of lithium salts can also influence the stereoselectivity. For instance, performing the reaction in a polar aprotic solvent in the absence of lithium salts can enhance the formation of the (Z)-isomer.

Q3: What are common byproducts in this compound synthesis and how can they be minimized?

A3: A common byproduct in syntheses employing the Wittig reaction is triphenylphosphine oxide.[4] Its removal can be problematic due to its solubility in many organic solvents.[4] To minimize its impact on purification, several strategies can be employed, such as using a phosphonate (B1237965) ester in a Horner-Wadsworth-Emmons reaction, where the resulting phosphate (B84403) byproduct is water-soluble and easily removed by extraction.[2] Other potential byproducts can arise from side reactions such as aldol (B89426) condensation or elimination, especially under harsh basic or acidic conditions. Careful control of reaction temperature and pH is crucial to minimize these unwanted reactions.

Q4: What are the recommended methods for purifying synthetic this compound?

A4: The purification of synthetic this compound often requires a combination of techniques:

  • Column Chromatography: This is the most common method for separating this compound from reaction byproducts and isomers. Silica (B1680970) gel is a standard stationary phase, and a gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used for elution.

  • High-Performance Liquid Chromatography (HPLC): For separating the (Z) and (E) diastereomers of this compound, HPLC is often necessary.[5] Chiral columns can be used if an enantioselective synthesis was performed.

  • Fractional Distillation: While less common for complex molecules, fractional distillation under reduced pressure can be used for preliminary purification if the boiling points of the components are sufficiently different.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired cyclopentenone core - Incomplete reaction in steps like the Pauson-Khand reaction or Nazarov cyclization.- Decomposition of intermediates.- Optimize reaction conditions (temperature, catalyst loading, reaction time).- Use milder reaction conditions to prevent decomposition.- Ensure starting materials are pure and dry.
Poor (Z)-selectivity in the Wittig reaction - Use of a stabilized ylide.- Presence of lithium salts.- Inappropriate solvent.- Use a non-stabilized phosphorus ylide.- Employ salt-free conditions for ylide generation.- Use a polar aprotic solvent like DMF or HMPA.
Formation of an unexpected elimination byproduct - Strong basic conditions leading to deprotonation and elimination from the cyclopentenone ring.- Use a milder base or stoichiometric amounts.- Lower the reaction temperature.- Protect sensitive functional groups.
Difficulty in removing triphenylphosphine oxide - High polarity and solubility of the byproduct in common organic solvents.- Use the Horner-Wadsworth-Emmons modification to generate a water-soluble phosphate byproduct.[2]- Precipitate triphenylphosphine oxide from a non-polar solvent like hexane.- Employ column chromatography with a carefully selected solvent system.
Co-elution of (Z) and (E) isomers during column chromatography - Similar polarities of the isomers.- Use a longer chromatography column for better resolution.- Employ a shallower solvent gradient during elution.- Consider using preparative HPLC for complete separation.[5]
Racemization of chiral centers - Exposure to acidic or basic conditions.- Use neutral or buffered reaction and workup conditions.- Minimize reaction times and purify promptly.

Experimental Protocols

Key Experiment: Stereoselective Synthesis of the (Z)-Pentenyl Side Chain via Wittig Reaction

This protocol is a generalized procedure based on established principles of the Wittig reaction for achieving Z-selectivity.

Materials:

  • Appropriate phosphonium (B103445) salt (e.g., (2-pentyl)triphenylphosphonium bromide)

  • Strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

  • Cyclopentenone aldehyde precursor

  • Anhydrous workup and purification solvents

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to -78 °C (dry ice/acetone bath). Add the strong base dropwise via syringe. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour, during which the characteristic color of the ylide should develop.

  • Wittig Reaction: Cool the ylide solution back to -78 °C. Dissolve the cyclopentenone aldehyde precursor in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to separate the (Z)-jasmolone from the (E)-isomer and triphenylphosphine oxide.

Visualizations

Jasmolone_Synthesis_Workflow Start Starting Materials Core_Synthesis Cyclopentenone Core Synthesis (e.g., Pauson-Khand) Start->Core_Synthesis Core_Intermediate 4-Hydroxy-3-methyl- cyclopent-2-enone Precursor Core_Synthesis->Core_Intermediate Side_Chain_Intro Side Chain Introduction (e.g., Wittig Reaction) Core_Intermediate->Side_Chain_Intro Crude_Product Crude this compound (Mixture of Isomers) Side_Chain_Intro->Crude_Product Purification Purification (Chromatography/HPLC) Crude_Product->Purification Final_Product (Z)-Jasmolone Purification->Final_Product

Caption: A simplified workflow for the chemical synthesis of (Z)-jasmolone.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Purity Check Starting Material Purity Problem->Check_Purity Is starting material pure? Analyze_Byproducts Analyze Byproducts (NMR, MS) Problem->Analyze_Byproducts Are there unexpected byproducts? Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Check_Purity->Optimize_Conditions Yes Analyze_Byproducts->Optimize_Conditions Yes Review_Purification Review Purification Protocol Optimize_Conditions->Review_Purification Problem_Solved Problem Solved Review_Purification->Problem_Solved

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Jasmolone Yield from Pyrethrum Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrethrum extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield of jasmolone and other pyrethrins (B594832) from Chrysanthemum cinerariaefolium.

Frequently Asked Questions (FAQs)

Q1: What are pyrethrins, and where does this compound fit in?

A1: Pyrethrins are a class of six natural, insecticidally active esters found in pyrethrum extract.[1][2] These six compounds are divided into two groups: Pyrethrins I (which include jasmolin I, cinerin I, and pyrethrin I) and Pyrethrins II (jasmolin II, cinerin II, and pyrethrin II).[2][3] this compound is the alcohol component that, when esterified with chrysanthemic acid, forms jasmolin I, and when esterified with pyrethric acid, forms jasmolin II.[1][4]

Q2: What is a typical yield of total pyrethrins from dried pyrethrum flowers?

A2: The total pyrethrin content can vary significantly based on the plant variety, growing conditions, and harvesting time.[5] Native populations may contain 0.9% to 1.3% pyrethrins by dry weight, while commercial varieties can range from 1.8% to 2.5% or even higher in specialized breeding lines.[6]

Q3: Which solvent is best for extracting pyrethrins?

A3: The choice of solvent is critical and depends on the extraction technique. Non-polar solvents like n-hexane and petroleum ether are highly effective and selective for pyrethrins in classical solvent extraction methods.[3] Supercritical CO2 (SC-CO2) is considered a highly efficient and environmentally friendly "green" solvent.[7] For novel methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), aqueous solutions of ethanol (B145695) (80%) and methanol (B129727) have shown high efficacy.[7]

Q4: How stable are pyrethrins during and after extraction?

A4: Pyrethrins are highly unstable and sensitive to heat, light, and air.[5] They degrade quickly, especially in alkaline conditions.[5] To preserve yield, extraction processes should avoid high temperatures (ideally below 50-60°C), and the final extract should be stored in airtight, dark containers, preferably at low temperatures (-4°C or below).[1][3]

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction and purification process.

Problem 1: Low Overall Pyrethrin Yield

  • Question: My final yield of pyrethrin extract is significantly lower than the 1-2% range reported in the literature. What are the potential causes?

  • Answer: Low yield can stem from several factors throughout the workflow.

    • Plant Material Quality: The pyrethrin content is highest when flowers are fully mature.[5] Harvesting at the optimal time is crucial. Additionally, improper drying and storage can lead to degradation before extraction even begins. Flowers should be dried quickly to about 10% moisture content and stored away from light and heat.[3][5]

    • Particle Size: The particle size of the ground flowers affects solvent penetration. A study showed that a particle size of 0.5mm resulted in significantly higher extraction efficiency compared to larger or smaller sizes.[8]

    • Extraction Parameters: Each method has optimal conditions. For solvent extraction, ensure sufficient time (e.g., 48 hours for soaking methods) and appropriate temperature.[5] For SC-CO2, pressure and temperature are the most critical parameters; optimal conditions have been reported around 35-40°C and 10-20 MPa.[9][10][11][12] Exceeding these parameters can sometimes decrease yield.[11]

    • Solvent Choice: Using an inappropriate solvent will result in poor extraction. Water, for instance, is not a suitable solvent for pyrethrins.[7] Ensure your solvent is appropriate for your chosen extraction technique (see Table 1).

Problem 2: Poor Purity and High Levels of Impurities

  • Question: My extract has a dark color and contains a high percentage of waxes and fats. How can I improve the purity of the final product?

  • Answer: Co-extraction of undesirable compounds is a common issue.

    • Increase Solvent Selectivity: Hexane (B92381) is often preferred in industrial processes because it is highly selective for non-polar pyrethrins while leaving behind more polar impurities.[3]

    • Implement a Purification Step: A two-step extraction process can significantly improve purity. An initial extraction with a non-polar solvent like hexane can be followed by a purification step using Supercritical CO2 (SC-CO2).[12] This second step effectively separates the pyrethrins from the crude hexane extract.

    • Post-Extraction Cleanup: After initial extraction, the filtrate can be mixed with 80% methanol. The mixture will separate into two layers, with the pyrethrin-rich layer being the more yellow one.[13] This liquid-liquid partitioning can help remove some impurities.

Problem 3: Degradation of this compound/Pyrethrins in Final Extract

  • Question: My analytical results show that the pyrethrin content, particularly jasmolin, is decreasing over time in my stored extract. What's causing this and how can I prevent it?

  • Answer: Pyrethrins are notoriously unstable.

    • Avoid Heat: Thermal degradation is a major cause of loss. During solvent removal (e.g., with a rotary evaporator), keep the temperature low (30-40°C) and use a vacuum to facilitate evaporation.[3][14]

    • Protect from Light: Photodegradation occurs rapidly. All extraction and storage vessels should be opaque or amber-colored. Store the final product in the dark.

    • Inert Atmosphere: Oxygen contributes to degradation.[10] After extraction, storing the product under an inert gas like nitrogen or argon can significantly improve stability.

    • Proper Storage: For long-term stability, store the purified extract in a freezer at -4°C or colder.[1]

Data Presentation: Solvent and Method Comparison

The selection of solvent and extraction technique is a critical factor influencing yield. The following table summarizes findings from various studies.

Extraction MethodSolventKey ParametersTotal Pyrethrin Yield / EfficiencyReference
Supercritical CO2 (SC-CO2) Carbon Dioxide40°C, 1200 psi (approx. 8.3 MPa)Yields of 140 mg Pyrethrin I and 55 mg Pyrethrin II per 100g of flower. Outperforms n-hexane.[9]
Supercritical CO2 (SC-CO2) Carbon Dioxide35°C, 10 MPaYielded the highest amount of all six pyrethrins compared to other green methods.[7][11]
Ultrasound-Assisted (UAE) 80% Methanol70°CExtracted up to 5 times more pyrethrins than MAE under similar conditions.[7]
Ultrasound-Assisted (UAE) 80% Ethanol70°CAlso found to be highly suitable for pyrethrin extraction.[7]
Soxhlet / Soxtec n-Hexane155°C, 85 minEffective, commonly used method.[6]
Soxhlet / Soxtec Petroleum Ether135°C, 80 minEffective, commonly used method.[6]
Solvent Soaking Petroleum Ether, Acetone, Ethanol (1:1:1)3 daysResulted in 100% mortality in bioassays, indicating higher potency than petroleum ether alone.[14]

Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2) Extraction

This protocol is based on conditions found to be effective for maximizing pyrethrin yield.

  • Preparation: Grind dried pyrethrum flowers to a consistent particle size (approx. 0.5 mm).

  • Loading: Load 20-30 g of the ground flower powder into the extractor vessel of an SFE system.

  • Set Parameters:

    • Set the extraction temperature to 35-40°C .[9][11]

    • Set the system pressure to 10-18 MPa (100-180 bar).[10][11]

    • Set the CO2 flow rate to a consistent value (e.g., 20 L/h).[10]

  • Extraction: Begin pumping supercritical CO2 through the vessel. The most efficient extraction occurs within the first 3 hours.[9]

  • Collection: The pyrethrins are precipitated from the CO2 stream in a cyclone separator. To aid collection, a co-solvent like ethyl acetate (B1210297) can be used in the separator.[11]

  • Solvent Removal: If a co-solvent was used for collection, remove it using a rotary evaporator at low temperature (<40°C) to yield the final pyrethrin-rich oleoresin.

  • Storage: Transfer the extract to an amber vial, flush with nitrogen, and store at -4°C or below.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)

This protocol outlines a rapid and efficient lab-scale extraction method.

  • Preparation: Grind dried pyrethrum flowers to a particle size of 0.5 mm.

  • Mixing: In a flask, mix 1 g of ground flower material with 20 mL of 80% aqueous methanol (or 80% ethanol).[7] This creates a 1:20 solid-to-solvent ratio.

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 70°C .[7]

  • Extraction: Sonicate the mixture for a defined period (e.g., 30 minutes).

  • Separation: After sonication, centrifuge the mixture to pellet the solid plant material.

  • Collection: Decant the supernatant (the liquid extract).

  • Purification & Concentration: The solvent can be removed under vacuum at low heat. For further purification, liquid-liquid partitioning or chromatographic methods can be employed.

  • Storage: Store the final extract in a sealed, light-protected container in a freezer.

Visualizations

The following diagrams illustrate key workflows and logical processes in pyrethrum extraction.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Concentration Harvest Harvest Mature Pyrethrum Flowers Drying Quick Drying (~10% Moisture) Harvest->Drying Grinding Grind to 0.5mm Particle Size Drying->Grinding Extraction Extraction (e.g., SC-CO2 or Solvent) Grinding->Extraction Filtration Filtration / Separation of Solids Extraction->Filtration SolventRemoval Solvent Removal (Low Temp Vacuum) Filtration->SolventRemoval Purification Optional Purification (e.g., Chromatography) SolventRemoval->Purification FinalProduct Store Final Extract (Cold, Dark, Inert Atm.) Purification->FinalProduct

Caption: General workflow for pyrethrum extraction and purification.

G cluster_checks cluster_solutions Start Low this compound / Pyrethrin Yield Detected CheckPlant Verify Plant Material: - Harvest Stage - Drying Method Start->CheckPlant CheckParams Review Extraction Parameters: - Temp & Pressure (SC-CO2) - Solvent & Time (Solvent) Start->CheckParams CheckPurity Assess Purity: - Degradation? - High Impurities? Start->CheckPurity Sol_Plant Action: Use optimally harvested and dried flowers. CheckPlant->Sol_Plant Sol_Params Action: Adjust parameters to validated levels. CheckParams->Sol_Params Sol_Purity Action: Use purification step. Improve storage (cold, dark). CheckPurity->Sol_Purity Outcome Yield Optimized Sol_Plant->Outcome Sol_Params->Outcome Sol_Purity->Outcome

Caption: Troubleshooting logic for diagnosing low extraction yield.

References

troubleshooting peak tailing in jasmolone GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during jasmolone analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. It is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This guide provides a systematic approach to troubleshooting peak tailing in this compound GC-MS analysis.

Question 1: What are the common causes of peak tailing in the GC-MS analysis of this compound?

Peak tailing in the analysis of polar compounds like this compound, a ketone, is often due to undesirable interactions between the analyte and active sites within the GC system.[1] These interactions can be chemical (adsorption) or physical (flow path disruptions). The primary causes include:

  • Active Sites: Polar ketones like this compound can interact with active silanol (B1196071) groups present on the surfaces of a contaminated inlet liner, glass wool, or the column itself. This is a frequent cause of peak tailing for such analytes.

  • Column Contamination: The accumulation of non-volatile residues from previous injections at the inlet side of the column can create active sites that interact with this compound.[1]

  • Improper Column Installation: If the column is positioned too high or too low within the inlet, it can create "dead volumes" or turbulent flow paths, leading to distorted peak shapes.[1] An incorrect installation in the detector can also lead to this issue.

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the uniform introduction of the sample band onto the column, causing turbulence and peak tailing.

  • Solvent and Stationary Phase Mismatch: A significant difference in polarity between the sample solvent and the GC column's stationary phase can result in poor peak focusing, particularly in splitless injections.[2]

  • Low Inlet Temperature: An injector temperature that is too low may lead to incomplete or slow vaporization of this compound, resulting in a broad and tailing peak.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, which can manifest as tailing or fronting.[4]

Question 2: How can I systematically identify the source of peak tailing?

A logical, step-by-step approach is the most effective way to pinpoint the cause of peak tailing. Start by observing the chromatogram:

  • If all peaks, including the solvent peak, are tailing: The problem is likely physical and related to the flow path. You should investigate for issues such as a poor column cut, improper column installation, or leaks.[4]

  • If only the this compound peak and other polar analyte peaks are tailing: This suggests a chemical interaction issue. The focus should be on identifying and deactivating active sites within the system.

The following flowchart outlines a systematic troubleshooting workflow:

G Troubleshooting Workflow for Peak Tailing in this compound GC-MS Analysis A Peak Tailing Observed for this compound B Are all peaks tailing? A->B C Physical Issue Likely (Flow Path Problem) B->C Yes D Chemical Interaction Likely (Active Sites) B->D No E Check & Correct Column Installation (Inlet & Detector) C->E H Replace Inlet Liner (Use a Deactivated Liner) D->H F Inspect & Recut Column Inlet E->F G Check for Leaks (Septum, Fittings) F->G L Problem Resolved? G->L I Trim Column Inlet (Remove Contaminated Section) H->I J Condition the Column I->J K Optimize Method Parameters (Inlet Temp, Oven Program) J->K K->L M End L->M Yes N Consider Column Replacement or Further System Decontamination L->N No N->M

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak asymmetry or tailing factor?

The peak asymmetry factor (As) is a quantitative measure of peak shape. An ideal, perfectly symmetrical peak has an As value of 1.0. For practical purposes, a wider range is often acceptable.

ParameterValueInterpretation
Asymmetry Factor (As) 1.0Perfectly Symmetrical Peak
0.9 - 1.2Generally Considered Good
< 1.5Often Acceptable for Routine Analysis
> 2.0Indicates a Significant Problem Requiring Action

Note: The tailing factor (Tf) is another commonly used metric. While calculated differently, a value greater than 1 also indicates tailing.

Q2: What are the recommended GC-MS parameters for this compound analysis?

While optimal conditions may vary depending on the specific instrument and application, the following provides a good starting point for method development for this compound and similar fragrance compounds.

ParameterRecommended Setting
GC Column VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Pulsed Splitless
Injection Volume 1.0 - 2.0 µL
Inlet Temperature 250 - 300 °C
Oven Temperature Program Initial: 60°C (hold 2 min) Ramp 1: 3°C/min to 125°C Ramp 2: 7°C/min to 230°C Ramp 3: 20°C/min to 300°C (hold 5 min)
MS Transfer Line Temp. 280 - 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity

This is an exemplary protocol adapted from methods for fragrance allergens and may require optimization for your specific application.[5]

Q3: How can I prevent peak tailing in future analyses?

Proactive measures can significantly reduce the occurrence of peak tailing:

  • Regular Inlet Maintenance: Routinely replace the inlet liner, septum, and seals.[2] A dirty inlet is a primary source of active sites.

  • Use High-Quality Consumables: Employ deactivated inlet liners and high-quality septa to minimize potential for active sites and contamination.

  • Proper Column Handling: Always make clean, square cuts when installing a column. Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.

  • Sample Preparation: Filter samples to remove any particulate matter that could contaminate the liner or column.[2] Consider solid-phase extraction (SPE) for complex matrices to remove non-volatile components.

  • System Conditioning: Regularly condition the column according to the manufacturer's recommendations to remove any accumulated contaminants.

  • Carrier Gas Purity: Use high-purity carrier gas with appropriate traps to remove oxygen and moisture, which can degrade the stationary phase and create active sites.[3]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for this compound in a Cosmetic Matrix (Exemplary)

This protocol is a general guideline and may need to be adapted based on the specific sample matrix.

  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard solution (e.g., a compound with similar chemical properties to this compound but not present in the sample).

  • Extraction Solvent Addition: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or hexane).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous/solid phases.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Drying (Optional but Recommended): Pass the extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

  • Transfer to Vial: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

By following this troubleshooting guide and implementing preventative maintenance, researchers can significantly improve the quality of their chromatographic data for this compound and other challenging polar analytes.

References

Technical Support Center: Jasmolone Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of jasmolone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: While specific data for isolated this compound is limited, information from related compounds like pyrethrins (B594832) (of which jasmolins are esters of this compound) suggests that the primary factors contributing to degradation are exposure to light, heat, and moisture.[1] Additionally, the chemical structure of this compound, which includes an α,β-unsaturated ketone, a secondary alcohol, and a pentenyl side chain, is susceptible to degradation under certain pH conditions and in the presence of oxidizing agents.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Visual indicators of this compound degradation can include a change in color (e.g., yellowing), the formation of precipitates, or a noticeable change in the solution's odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC or GC-MS to accurately assess the concentration and purity of this compound over time.[1]

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: this compound is a lipophilic molecule.[1] For analytical purposes, solvents like acetonitrile (B52724) and n-hexane have been used for the extraction of related compounds.[1] For experimental solutions, it is advisable to start with common organic solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can impact stability, so it is recommended to perform preliminary stability tests in the selected solvent system. It is crucial to use high-purity, dry solvents to minimize moisture-related degradation.

Q4: How should I store my this compound solutions to maximize stability?

A4: To maximize stability, this compound solutions should be stored in airtight, amber glass vials to protect from light and air. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable.[1] It is also good practice to purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q5: Can the pH of my aqueous solution affect this compound stability?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- Degradation products are insoluble.- Prepare a more dilute solution.- Consider using a co-solvent to increase solubility.- Filter the solution before use and re-quantify the this compound concentration.- Investigate the nature of the precipitate to identify degradation products.
Loss of biological activity of the this compound solution. - Chemical degradation of this compound.- Prepare fresh solutions before each experiment.- Implement stricter storage conditions (lower temperature, protection from light and air).- Re-evaluate the solvent system for compatibility.- Use analytical techniques to confirm the concentration of active this compound.
Inconsistent experimental results. - Instability of this compound in the experimental buffer or media.- Adsorption of this compound to plasticware.- Perform a time-course stability study of this compound in your specific experimental medium.- Consider adding stabilizers such as antioxidants (e.g., BHT) if oxidative degradation is suspected.- Use glass or low-binding plasticware for handling this compound solutions.
Appearance of unknown peaks in HPLC/GC-MS analysis. - Degradation of this compound.- Characterize the degradation products to understand the degradation pathway.- Adjust storage and experimental conditions to minimize the formation of these impurities.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound standard of high purity
  • High-purity solvents (e.g., ethanol, acetonitrile, DMSO)
  • Buffers of various pH (e.g., citrate, phosphate)
  • Amber glass vials with screw caps
  • Analytical balance
  • HPLC or GC-MS system with a suitable column
  • Temperature-controlled chambers/incubators
  • Photostability chamber (optional)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • From the stock solution, prepare test solutions in different conditions to be evaluated (e.g., different solvents, pH values).
  • Aliquot the test solutions into amber glass vials, leaving minimal headspace.
  • Prepare a control sample stored at -80 °C for comparison.

3. Storage Conditions:

  • Temperature: Store vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
  • Light Exposure: To assess photosensitivity, expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a parallel set in the dark at the same temperature.
  • pH: For aqueous-based solutions, use buffers to maintain a constant pH throughout the study.

4. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies; 0, 1, 2, 4 weeks for longer-term studies).

5. Analysis:

  • At each time point, withdraw an aliquot from each vial.
  • Analyze the concentration of this compound using a validated HPLC or GC-MS method.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Presentation

Table 1: Expected Stability Profile of this compound Under Various Conditions

Condition Parameter Expected Stability Recommendation
Temperature 4 °CHighRecommended for short-term storage.
25 °C (Room Temp)Moderate to LowAvoid prolonged storage at room temperature.
40 °CLowUse for accelerated stability studies to predict long-term stability.
Light Protected from LightHighAlways store solutions in amber vials or in the dark.
Exposed to UV/Visible LightVery LowAvoid exposure to direct sunlight or strong artificial light.
pH (Aqueous) Acidic (pH 4-6)Likely Moderate to HighBuffer solutions to a slightly acidic pH if compatible with the experiment.
Neutral (pH 7)Likely ModerateGenerally acceptable, but stability may be lower than in acidic conditions.
Alkaline (pH > 8)Likely LowAvoid alkaline conditions as they may promote degradation.
Atmosphere Inert (Nitrogen/Argon)HighPurge vials with inert gas for long-term storage.
Air (Oxygen)Moderate to LowMinimize headspace and ensure airtight seals to limit oxidative degradation.

Visualizations

Jasmolone_Degradation_Pathways This compound This compound Photoisomerization Photoisomerization (cis/trans isomerization of side chain) This compound->Photoisomerization Light (UV/Vis) Oxidation Oxidation (e.g., at allylic positions, double bond) This compound->Oxidation Oxygen / Light Polymerization Polymerization/ Condensation Products This compound->Polymerization Heat / Light pH_Mediated_Reaction pH-Mediated Reactions (e.g., Michael Addition) This compound->pH_Mediated_Reaction Extreme pH

Caption: Inferred degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Stress cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Stock Solution Aliquot Aliquot into Test Conditions (Solvent, pH, etc.) Prep->Aliquot Temp Temperature (4°C, 25°C, 40°C) Light Light vs. Dark Time Time Points (t=0, t1, t2...) Analyze Quantify this compound (HPLC / GC-MS) Temp->Analyze Light->Analyze Time->Analyze Degradation Identify Degradation Products Analyze->Degradation Kinetics Determine Degradation Rate & Half-life Analyze->Kinetics Report Establish Optimal Storage Conditions Kinetics->Report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic rect rect Start Inconsistent Results? Check_Purity Purity Issue? Start->Check_Purity Check_Storage Improper Storage? Check_Purity->Check_Storage No Sol_Fresh Prepare Fresh Solution Check_Purity->Sol_Fresh Yes Check_Media Media Instability? Check_Storage->Check_Media No Sol_Store Store at < -20°C, Protect from Light/Air Check_Storage->Sol_Store Yes Sol_Media Test Stability in Media, Adjust pH/Add Stabilizers Check_Media->Sol_Media Yes Reanalyze Re-analyze Experiment Check_Media->Reanalyze No Sol_Fresh->Reanalyze Sol_Store->Reanalyze Sol_Media->Reanalyze

Caption: Troubleshooting decision tree for this compound stability.

References

dealing with matrix effects in jasmolone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Dealing with Matrix Effects in Jasmolone Quantification

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of this compound.

Introduction to Matrix Effects

In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other metabolites from the biological sample.

Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source.[1][2] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][3] Understanding and mitigating these effects is crucial for obtaining accurate data.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound quantification data?

A1: Common indicators of matrix effects include:

  • Poor reproducibility and high variability between replicate injections of the same sample.

  • Low recovery of spiked this compound standards in the sample matrix compared to a clean solvent.

  • Inconsistent peak shapes or shifts in retention time for this compound in different sample matrices.[2]

  • Calibration curves prepared in solvent having a different slope than those prepared in a sample matrix.

  • Inaccurate quantification when comparing results to a reference method or expected values.

Q2: What is the difference between matrix-matched calibration, standard addition, and the use of a stable isotope-labeled internal standard?

A2: These are three common strategies to compensate for matrix effects:

  • Matrix-Matched Calibration: In this method, calibration standards are prepared by spiking known concentrations of this compound into a blank matrix that is free of the analyte.[4] This helps to ensure that the standards and the samples experience similar matrix effects. However, obtaining a true blank matrix can be challenging for endogenous compounds like this compound.[4][5]

  • Standard Addition: This technique involves adding known amounts of a this compound standard to aliquots of the actual sample.[6][7] A calibration curve is then generated from these spiked samples. This method is highly effective because it accounts for the specific matrix effects of each individual sample.[5][6] However, it is more labor-intensive as each sample requires its own calibration.[6]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the "gold standard" for correcting matrix effects.[1] A known amount of a this compound analog, where some atoms have been replaced with stable isotopes (e.g., ¹³C, ²H), is added to each sample before processing. Since the SIL-IS is chemically almost identical to this compound, it co-elutes and experiences the same matrix effects.[5] By measuring the ratio of the analyte to the SIL-IS, the matrix effects can be effectively canceled out.[8] The main drawback is the high cost and commercial availability of specific SIL-IS.[5]

Q3: When is a simple sample dilution sufficient to reduce matrix effects?

A3: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. This strategy is often viable when the concentration of this compound in the original sample is high enough to remain detectable after dilution. However, for trace-level quantification, dilution may lower the this compound concentration below the instrument's limit of quantification (LOQ).

Q4: How do I choose the best sample preparation technique to minimize matrix effects?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the properties of this compound. Common techniques include:

  • Protein Precipitation (PPT): A simple method for removing proteins from biological fluids, but it may not remove other interfering components like salts and lipids.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective but may use large volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to isolate this compound from the sample matrix.[9] SPE can significantly reduce matrix effects by providing a cleaner extract.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with a solvent and partitioning with salts, followed by a dispersive SPE cleanup.[10] It is a versatile and efficient technique for a wide range of analytes and matrices, including plant hormones.[11][12][13][14]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Poor recovery of this compound in spiked samples Significant ion suppression due to matrix components. Inefficient extraction procedure.1. Optimize the sample preparation method (e.g., switch to SPE or QuEChERS for a cleaner extract). 2. Dilute the sample extract if this compound concentration allows. 3. Use the standard addition method to accurately quantify despite suppression.[6] 4. If available, use a stable isotope-labeled internal standard.[1]
High variability in results between sample replicates Inconsistent matrix effects across different samples. Non-homogenous samples. Inconsistent sample preparation.1. Ensure samples are thoroughly homogenized before extraction. 2. Automate sample preparation steps where possible to improve consistency. 3. Employ the standard addition method for each sample to account for individual matrix differences.[15] 4. A stable isotope-labeled internal standard will compensate for variability.[8]
Calibration curve has a poor correlation coefficient (r²) in matrix Non-linear detector response due to severe matrix effects. Inaccurate standard preparation.1. Check the concentration range of the calibration curve; it may be too wide. 2. Improve sample cleanup to reduce the concentration of interfering compounds. 3. Evaluate different matrix-matched blanks to ensure they are consistent. 4. Verify the accuracy of your stock and working standard solutions.
Shift in this compound retention time Matrix components affecting the chromatography.[2] Column aging or contamination.1. Implement a more rigorous sample cleanup procedure.[2] 2. Use a guard column to protect the analytical column. 3. Perform a column wash or replace the column if necessary. 4. Ensure the mobile phase composition is consistent.
Experimental Protocols
Protocol 1: Matrix-Matched Calibration

This protocol is suitable when a blank matrix (a sample of the same type that does not contain the analyte) is available.

  • Prepare Blank Matrix Extract: Homogenize and extract a blank sample using your established sample preparation protocol (e.g., SPE or QuEChERS).

  • Prepare this compound Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.

  • Spike the Blank Matrix: Aliquot the blank matrix extract into several vials. Spike each aliquot with a different working standard solution to create a series of calibration standards with known concentrations of this compound. Ensure the volume of the added standard is small to avoid significantly changing the matrix composition.

  • Analyze Samples and Standards: Analyze your unknown samples and the prepared matrix-matched calibration standards using your LC-MS or GC-MS method.

  • Construct Calibration Curve: Plot the instrument response versus the known concentration for the matrix-matched standards and use the resulting regression equation to calculate the this compound concentration in your samples.

Protocol 2: Standard Addition Method

This protocol is ideal when a blank matrix is not available or when matrix effects are highly variable between samples.[5]

  • Prepare Sample Aliquots: Take a single sample and divide it into at least four equal aliquots.

  • Spike Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. For example, spike with 0.5x, 1x, and 1.5x the expected sample concentration.

  • Analyze Spiked Aliquots: Analyze all prepared aliquots (spiked and unspiked) using your analytical method.

  • Construct Standard Addition Plot: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

  • Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the unspiked sample.[6][7]

Protocol 3: QuEChERS Sample Cleanup for Plant Tissue

This is a general protocol for the QuEChERS method, which is effective for preparing plant samples for this compound analysis.[10][11]

  • Homogenization: Weigh 10-15 g of a representative plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and an internal standard (if used). Shake vigorously for 1 minute.

  • Salting Out: Add salts, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). The PSA removes organic acids, sugars, and fatty acids.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is the final extract, ready for LC-MS or GC-MS analysis.

Visualizations

MatrixEffectMitigation Start Start this compound Quantification AssessME Assess Matrix Effects (Post-column infusion or Spike Recovery Test) Start->AssessME ME_Present Matrix Effects Present? AssessME->ME_Present NoME Quantify using Solvent-Based Calibration ME_Present->NoME No ChooseMethod Choose Mitigation Strategy ME_Present->ChooseMethod Yes End Accurate Quantification NoME->End SIL_IS_Avail Stable Isotope Labeled Internal Standard (SIL-IS) Available? ChooseMethod->SIL_IS_Avail OptimizeCleanup Optimize Sample Cleanup (SPE, QuEChERS) ChooseMethod->OptimizeCleanup Consider in all cases Use_SIL_IS Use SIL-IS for Quantification (Gold Standard) SIL_IS_Avail->Use_SIL_IS Yes BlankMatrixAvail Blank Matrix Available? SIL_IS_Avail->BlankMatrixAvail No Use_SIL_IS->End MatrixMatch Use Matrix-Matched Calibration BlankMatrixAvail->MatrixMatch Yes StdAddition Use Standard Addition Method BlankMatrixAvail->StdAddition No MatrixMatch->End StdAddition->End OptimizeCleanup->AssessME Re-assess

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

StandardAdditionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Sample Homogenized Sample Aliquot Divide into 4+ Aliquots Sample->Aliquot Spike Spike Aliquots with Increasing Known Amounts of this compound Standard Aliquot->Spike Unspiked Leave one aliquot unspiked Aliquot->Unspiked Analyze Analyze all aliquots (LC-MS or GC-MS) Spike->Analyze Unspiked->Analyze Plot Plot Instrument Response vs. Added Concentration Analyze->Plot Regress Perform Linear Regression Plot->Regress Calculate Calculate Concentration from x-intercept Regress->Calculate Result Final Concentration Calculate->Result

Caption: Workflow for the Standard Addition Method.

IonSuppression cluster_0 Scenario A: this compound in Pure Solvent cluster_1 Scenario B: this compound in Sample Matrix ESI_A ESI Droplet This compound Ion (J+) High Signal ESI_A:f1->ESI_A:f2 ESI_B ESI Droplet This compound Ion (J+) Matrix Component (M) Low Signal ESI_B->ESI_B:f3

Caption: Conceptual diagram of ion suppression.

References

Technical Support Center: Optimization of HPLC Parameters for Jasmolone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of jasmolone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context is it typically analyzed?

A1: this compound is a cyclopentenolone that forms the alcohol portion of jasmolin I and jasmolin II, which are two of the six insecticidal esters collectively known as pyrethrins (B594832) found in pyrethrum extract from the flowers of Chrysanthemum cinerariaefolium.[1][2][3] Analysis is often performed on the entire pyrethrum extract to quantify all six active components.

Q2: Which HPLC mode is better for this compound separation, Normal-Phase or Reversed-Phase?

A2: Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC have been successfully used for the separation of pyrethrins, including jasmolins.

  • Normal-Phase HPLC on a silica (B1680970) gel column has been shown to effectively separate all six pyrethrin esters.[1][3][4][5]

  • Reversed-Phase HPLC is also widely used, though some methods may result in the co-elution of jasmolins with pyrethrins.[6] RP-HPLC can be advantageous due to wider separation capabilities and lower solvent costs.[7]

The choice of mode depends on the specific separation goals, available columns, and desired resolution between this compound and other components like cinerins and pyrethrins.

Q3: What are the typical columns and mobile phases used for this compound separation?

A3: The selection of column and mobile phase is critical for achieving good separation. Below is a summary of commonly used conditions.

Q4: What is the recommended detection wavelength for this compound?

A4: Jasmolins, as part of the pyrethrin esters, are typically detected using a UV detector. A common wavelength used for the analysis of all six pyrethrins is 225 nm .[7] For related compounds like methyl jasmonate, which shares structural similarities, UV absorbance has been observed at 214 nm and 293 nm .[8] A wavelength scan is recommended to determine the optimal detection wavelength for your specific analysis.

Q5: How should I prepare a sample of pyrethrum extract for this compound analysis?

A5: A common method for preparing pyrethrum extract from dried flowers involves the following steps:

  • Extraction of dried, powdered flowers with a non-polar solvent like n-hexane using a Soxhlet apparatus.[2]

  • Evaporation of the solvent to obtain the residue.

  • The residue is then redissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724) or hexane.[1][2]

  • The final solution should be filtered through a 0.45 µm membrane filter before injection into the HPLC system to prevent clogging and protect the column.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution or Co-elution of this compound Peaks

Symptoms:

  • Jasmolin I peak is not baseline separated from cinerin I or pyrethrin I.

  • Jasmolin II peak co-elutes with pyrethrin II.[6]

  • Peaks are broad and overlapping.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the solvent strength and selectivity. In RP-HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A ternary mixture (e.g., acetonitrile/methanol/water) can sometimes provide better separation of diastereomers.[9] In NP-HPLC, fine-tune the proportions of the non-polar and polar solvents.
Incorrect Column Choice For RP-HPLC, a C18 column is common. If co-elution is an issue, consider a different stationary phase chemistry (e.g., Phenyl-Hexyl) which can offer different selectivity.[10] For NP-HPLC, a silica or cyano column can be effective.[4]
Suboptimal Flow Rate A lower flow rate generally improves resolution but increases analysis time. Experiment with different flow rates to find the best balance between resolution and run time.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect retention times and selectivity.[11]
Problem 2: Peak Tailing

Symptoms:

  • The trailing half of the this compound peak is wider than the front half, resulting in an asymmetric peak.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Column Packing This is common with basic compounds interacting with residual silanol (B1196071) groups on silica-based columns.[12] Ensure the mobile phase pH is appropriate for the analytes. Using a highly deactivated (end-capped) column can minimize these interactions.[11][12]
Column Overload Injecting too much sample can lead to peak distortion.[11] Dilute the sample and re-inject to see if the peak shape improves.
Column Bed Deformation A void at the column inlet or a blocked frit can cause peak tailing.[11][12] If suspected, try back-flushing the column (if the manufacturer allows) or replace the column. Using a guard column can help protect the analytical column.[13]
Extra-Column Volume Excessive tubing length or a large detector flow cell can contribute to band broadening and tailing, especially for early eluting peaks.[13] Minimize tubing length and use appropriate components for your system.
Problem 3: Variable Retention Times

Symptoms:

  • The retention times for this compound peaks shift between injections or between analytical runs.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Small variations in mobile phase composition can lead to significant shifts in retention time.[14]
Pump Issues Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[11] Perform regular pump maintenance.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes or more.
Temperature Fluctuations Use a column oven to maintain a stable temperature.[11]
Problem 4: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

Possible Causes and Solutions:

Possible Cause Solution
Sample Carryover Insufficient cleaning of the autosampler needle and injection port can lead to carryover from a previous, more concentrated sample.[15] Optimize the needle wash procedure.
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.
Degradation of this compound Pyrethrins can be sensitive to light, heat, and certain solvents.[2] Protect samples and standards from light and heat.[2] Ensure the stability of this compound in the chosen sample solvent.

Data Presentation

Table 1: HPLC Parameters for this compound Separation (as part of Pyrethrum Extract)

ParameterNormal-Phase HPLC[4]Reversed-Phase HPLC[7]UHPLC[16]
Column Semipreparative HS Hyper Prep 100 silica, 25 cm x 10 mm, 8-µmC18 columnNot specified
Mobile Phase Gradient of n-hexane and ethyl acetateIsocratic: Acetonitrile/Water (65/35 v/v)Gradient UHPLC
Flow Rate Not specifiedNot specifiedNot specified
Detection UVUV at 225 nmPhotodiode Array and Charged Aerosol Detection
Injection Volume 50 µL10 µLNot specified
Elution Order Jasmolin I (~34 min), Cinerin I, Pyrethrin I, Jasmolin II (~67 min), Cinerin II, Pyrethrin IINot specifiedNot specified

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Jasmolins in Pyrethrum Extract

This protocol is adapted from a method for the preparative separation of pyrethrin esters.[4]

  • Sample Preparation:

    • Extract 1 g of dried and ground pyrethrum flowers with 100 mL of n-hexane for 6 hours in a Soxhlet apparatus.[2]

    • Evaporate the n-hexane to dryness.

    • Redissolve the residue in a known volume of n-hexane.

    • Filter the sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: Semipreparative HS Hyper Prep 100 silica column (25 cm x 10 mm, 8-µm particle size).[4]

    • Mobile Phase: A gradient program with n-hexane and ethyl acetate. The exact gradient should be optimized to achieve baseline separation.

    • Injection Volume: 50 µL.[4]

    • Detection: UV detector, wavelength set to 225 nm.[7]

  • Analysis:

    • Inject the prepared sample.

    • Identify jasmolin I and jasmolin II peaks based on their retention times (approximately 34 and 67 minutes, respectively, in the cited method) and comparison with a reference standard if available.[4]

    • Integrate the peak areas for quantification.

Protocol 2: Reversed-Phase HPLC Analysis of Jasmolins in Pyrethrum Extract

This protocol is based on a validated isocratic RP-HPLC method.[7]

  • Sample Preparation:

    • Prepare a stock solution of pyrethrum extract in acetonitrile.

    • Dilute the stock solution to a suitable concentration with acetonitrile.

    • Filter the sample through a 0.45 µm PTFE filter.[7]

  • HPLC Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (65:35 v/v).[7]

    • Flow Rate: 1.0 mL/min (typical for analytical columns, adjust as needed).

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection: UV detector at 225 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the pyrethrin esters. Note that in some RP systems, jasmolins may co-elute with pyrethrins.[6]

    • Quantify the components by comparing peak areas with those of a calibrated standard.

Visualizations

HPLC_Method_Optimization cluster_start Initial Method Setup cluster_optimization Optimization Cycle cluster_end Finalization Start Define Separation Goal (e.g., Isolate this compound) SelectMode Select HPLC Mode (NP or RP) Start->SelectMode SelectColumn Select Initial Column (e.g., Silica or C18) SelectMode->SelectColumn SelectMobilePhase Select Initial Mobile Phase SelectColumn->SelectMobilePhase InjectSample Inject Sample SelectMobilePhase->InjectSample EvaluateChroma Evaluate Chromatogram (Resolution, Peak Shape) InjectSample->EvaluateChroma IsGood Separation Adequate? EvaluateChroma->IsGood AdjustParams Adjust Parameters: - Mobile Phase Ratio - Gradient Slope - Flow Rate - Temperature IsGood->AdjustParams No FinalMethod Final Optimized Method IsGood->FinalMethod Yes AdjustParams->InjectSample Validate Validate Method FinalMethod->Validate

Caption: Workflow for HPLC method optimization for this compound separation.

HPLC_Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions Problem Chromatographic Problem Identified PoorResolution Poor Resolution / Co-elution Problem->PoorResolution PeakTailing Peak Tailing Problem->PeakTailing RT_Shift Retention Time Shift Problem->RT_Shift GhostPeaks Ghost Peaks Problem->GhostPeaks Sol_MobilePhase Optimize Mobile Phase PoorResolution->Sol_MobilePhase Sol_Column Check/Change Column PoorResolution->Sol_Column PeakTailing->Sol_MobilePhase PeakTailing->Sol_Column Sol_Sample Check Sample Prep/ Stability PeakTailing->Sol_Sample RT_Shift->Sol_MobilePhase Sol_System Check HPLC System (Pump, Injector) RT_Shift->Sol_System GhostPeaks->Sol_System GhostPeaks->Sol_Sample

References

Technical Support Center: Biomimetic Synthesis of Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biomimetic synthesis of jasmolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for overcoming low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of the biomimetic synthesis of this compound?

A1: The biomimetic synthesis of this compound mimics the natural biosynthetic pathway found in plants like Tanacetum cinerariifolium (pyrethrum). It involves the enzymatic conversion of jasmone (B1672801) to this compound through a hydroxylation reaction. This reaction is catalyzed by the enzyme jasmone hydroxylase (TcJMH), which is a cytochrome P450 monooxygenase (CYP71AT148).[1][2][3]

Q2: Why am I getting a low yield of this compound?

A2: Low yields in this compound synthesis can stem from several factors. These include inefficient heterologous expression of the jasmone hydroxylase (TcJMH) enzyme, suboptimal reaction conditions (e.g., pH, temperature), insufficient precursor (jasmone) availability, or issues with the enzyme's redox partner, cytochrome P450 reductase (CPR).

Q3: What is the role of NADPH and cytochrome P450 reductase (CPR) in this synthesis?

A3: Cytochrome P450 enzymes, including TcJMH, require electrons to activate molecular oxygen for the hydroxylation of their substrate.[4][5] Cytochrome P450 reductase (CPR) is a necessary redox partner that transfers electrons from the cofactor NADPH to the P450 enzyme, enabling the catalytic cycle to proceed.[4][6] A lack of either a functional CPR or sufficient NADPH will halt the synthesis of this compound.

Q4: Can I use a whole-cell system for this synthesis?

A4: Yes, a common and successful approach is the transient expression of TcJMH in Nicotiana benthamiana leaves.[1][2][3] The plant cells provide the necessary membrane environment for the P450 enzyme and the endogenous redox machinery. Jasmone can then be fed to the leaves for conversion to this compound.

Q5: Are there any known inhibitors of the jasmone hydroxylase enzyme?

A5: While specific inhibitors for TcJMH have not been extensively documented in the provided literature, cytochrome P450 enzymes can be inhibited by various compounds.[7][8][9][10] It is advisable to ensure the purity of the jasmone precursor and to avoid potential contaminants in the reaction buffer that might interfere with enzyme activity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the biomimetic synthesis of this compound.

Problem 1: Low or No this compound Production in in vitro Assay
Potential Cause Troubleshooting Step
Inactive TcJMH Enzyme Verify the expression and correct folding of the TcJMH protein in your microsomal preparation using SDS-PAGE and a CO-difference spectrum analysis for P450 enzymes.[11][12]
Insufficient NADPH Ensure an adequate supply of NADPH in the reaction mixture. Consider using an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).[13][14]
Inactive Cytochrome P450 Reductase (CPR) Confirm the activity of your CPR preparation using a standard assay, such as the cytochrome c reduction assay.[4][11][15]
Suboptimal Reaction Buffer Optimize the pH and ionic strength of your reaction buffer. A common starting point is a potassium phosphate (B84403) buffer at pH 7.4-7.7.[4][15]
Low Jasmone Concentration The Kₘ of TcJMH for jasmone is approximately 53.9 µM.[1][2][3] Ensure your jasmone concentration is at or above this level to approach enzyme saturation.
Degradation of this compound Protect your reaction and product from excessive heat and light to prevent potential degradation.[16]
Problem 2: Low Yield of this compound from Nicotiana benthamiana Expression System
Potential Cause Troubleshooting Step
Poor TcJMH Expression Optimize the agroinfiltration protocol, including the Agrobacterium tumefaciens strain, cell density, and post-infiltration incubation time.[17]
Inefficient Jasmone Uptake Ensure proper infiltration of the jasmone solution into the leaf tissue. Vacuum infiltration can improve uptake.[17]
Limited Precursor Availability Increase the concentration of the jasmone solution fed to the leaves. One study noted a 4-fold increase in this compound when feeding with a 20 µM jasmone solution.[1]
Inefficient Extraction of this compound Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether (MTBE), and ensure thorough homogenization of the leaf tissue.[1]
Co-extraction of Inhibitory Compounds The crude plant extract may contain endogenous compounds that inhibit TcJMH. A purification step may be necessary to remove these.

Data Presentation

Table 1: Kinetic Parameters of Jasmone Hydroxylase (TcJMH)
ParameterValueSource
SubstrateJasmone[1][2][3]
EnzymeTcJMH (CYP71AT148)[1][2][3]
Kₘ for Jasmone53.9 ± 13.5 µM[1][2][3]
Table 2: Effect of Jasmone Feeding on this compound Production in T. cinerariifolium Flowers
TreatmentFold Increase in Free this compound
20 µM Jasmone Solution4.3-fold

Source: Li et al. (2018)

Experimental Protocols

Protocol 1: Microsomal Protein Extraction from Nicotiana benthamiana Leaves

This protocol is adapted from standard procedures for isolating microsomal fractions containing membrane-bound enzymes like cytochrome P450s.

  • Homogenization:

    • Harvest N. benthamiana leaves previously agroinfiltrated for TcJMH expression.

    • On ice, grind the leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the powder to a chilled beaker and add ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.4, 250 mM sucrose, 1 mM EDTA, and protease inhibitors). Use a buffer-to-tissue ratio of approximately 2:1 (v/w).

  • Filtration and Centrifugation:

    • Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled centrifuge tube.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, chloroplasts, and mitochondria.

  • Microsome Pelleting:

    • Carefully transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Resuspension:

    • Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate pH 7.4, 1 mM EDTA, 20% glycerol (B35011) for storage at -80°C).

Protocol 2: in vitro this compound Synthesis Assay

This assay is designed to test the activity of the microsomal fraction containing TcJMH.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Microsomal protein preparation (containing TcJMH and CPR)

      • Jasmone (e.g., 100 µM final concentration)

      • NADPH (e.g., 300 µM final concentration) or an NADPH regeneration system.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Extraction:

    • Stop the reaction and extract the product by adding an equal volume of an organic solvent like methyl tert-butyl ether (MTBE).

    • Vortex thoroughly and centrifuge to separate the phases.

  • Analysis:

    • Carefully collect the organic (upper) layer.

    • Analyze the extract for the presence of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Jasmolone_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_products Products Linolenic_Acid Linolenic Acid LOX_AOS_AOC LOX, AOS, AOC, OPR, β-oxidation Linolenic_Acid->LOX_AOS_AOC Jasmonic_Acid Jasmonic Acid Unknown_Enzymes Unknown Enzymes Jasmonic_Acid->Unknown_Enzymes Jasmone Jasmone TcJMH Jasmone Hydroxylase (TcJMH / CYP71AT148) Jasmone->TcJMH LOX_AOS_AOC->Jasmonic_Acid Unknown_Enzymes->Jasmone This compound This compound TcJMH->this compound Hydroxylation Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Check TcJMH Expression and Activity Start->Check_Enzyme Check_Redox Verify CPR Activity and NADPH Levels Check_Enzyme->Check_Redox Enzyme OK Failure Consult Further Literature Check_Enzyme->Failure Enzyme Inactive Check_Precursor Optimize Jasmone Concentration Check_Redox->Check_Precursor Redox System OK Check_Redox->Failure Redox System Faulty Optimize_Conditions Adjust pH and Temperature Check_Precursor->Optimize_Conditions Precursor OK Check_Precursor->Failure Precursor Issue Purification_Issue Review Extraction and Purification Protocol Optimize_Conditions->Purification_Issue Conditions OK Optimize_Conditions->Failure Conditions Suboptimal Success Improved Yield Purification_Issue->Success Purification OK Purification_Issue->Failure Purification Inefficient

References

addressing jasmolone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with jasmolone degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a secondary alcohol that is a component of jasmolins, which are naturally occurring esters found in pyrethrum extract from chrysanthemum flowers.[1] These compounds are known for their insecticidal properties. This compound and its corresponding esters are susceptible to degradation when exposed to heat, light, and moisture, which can lead to inaccurate quantification in analytical experiments.[1][2]

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to this compound degradation during sample preparation are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1]

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of jasmolin (the ester of this compound), releasing free this compound which can then undergo further degradation. Jasmonic acid, a related compound, shows rapid epimerization under both acidic and alkaline conditions.[3]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the following are likely to occur:

  • Hydrolysis of Jasmolin: The ester linkage in jasmolin is susceptible to acid- or base-catalyzed hydrolysis, yielding this compound and the corresponding carboxylic acid.[4][5][6]

  • Oxidation: The allylic alcohol group in this compound can be oxidized to a ketone. The double bond in the pentenyl side chain is also susceptible to oxidation, potentially leading to epoxides or cleavage products.

  • Photodegradation: UV light can promote isomerization of the double bond or lead to radical-mediated reactions, resulting in a variety of degradation products.

Q4: How can I minimize this compound degradation during sample extraction?

A4: To minimize degradation during extraction:

  • Work quickly and at low temperatures: Perform extractions on ice or in a cold room to the extent possible.[7]

  • Protect samples from light: Use amber-colored glassware or wrap containers in aluminum foil.[1]

  • Use appropriate solvents: Non-polar solvents like n-hexane are commonly used for the extraction of pyrethrins (B594832) from plant material.[1] The choice of solvent should be optimized to ensure efficient extraction while minimizing degradation.

  • Evaporate solvents under reduced pressure and low temperature: If solvent evaporation is necessary, use a rotary evaporator with a cooled water bath. Avoid evaporating to complete dryness, as this can increase the concentration of non-volatile matrix components and promote degradation.

Q5: What are the best practices for storing this compound samples and standards?

A5: For optimal stability, samples and standards should be stored under the following conditions:

  • Temperature: Store at or below -4°C in a freezer.[1] For long-term storage, -80°C is recommended.

  • Light: Store in the dark, using amber vials or by wrapping containers.

  • Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause Suggested Solution
Low recovery of this compound in the final extract. Incomplete extraction from the sample matrix.- Increase the extraction time or use a more vigorous extraction method (e.g., sonication).- Optimize the extraction solvent. A mixture of polar and non-polar solvents may be more effective for complex matrices.- Ensure the sample is adequately homogenized before extraction.
Degradation during extraction or solvent evaporation.- Keep samples cold during all steps.- Protect from light.- Use a gentle stream of nitrogen for solvent evaporation instead of high heat.
Adsorption to labware.- Use silanized glassware to minimize adsorption of the analyte.
Inefficient phase separation during liquid-liquid extraction.- Centrifuge the sample to achieve a clear separation of layers.- Adjust the pH of the aqueous phase to ensure this compound is in its neutral form for efficient extraction into an organic solvent.
Poor Peak Shape in Chromatography (HPLC/GC)
Symptom Possible Cause Suggested Solution
Peak tailing. Secondary interactions with the analytical column.- For HPLC, use a column with end-capping or a different stationary phase.- Adjust the mobile phase pH to suppress the ionization of any acidic or basic functional groups on this compound or co-eluting matrix components.
Column overload.- Dilute the sample or inject a smaller volume.
Peak fronting. Sample solvent is too strong.- Dissolve the final extract in a solvent that is weaker than or the same as the initial mobile phase (for HPLC) or has a lower boiling point than the analyte (for GC).
Column collapse or void.- Replace the guard column or the analytical column.
Split peaks. Clogged frit or partially blocked injector.- Clean or replace the injector components and column inlet frit.
Co-elution with an interfering compound.- Optimize the chromatographic method (e.g., gradient, temperature program) to improve resolution.
Inconsistent Results
Symptom Possible Cause Suggested Solution
High variability between replicate injections. Inconsistent injection volume.- Check the autosampler for air bubbles and ensure proper syringe function.
Sample degradation in the autosampler vial.- Use cooled autosampler trays.- Prepare fresh sample dilutions for each analytical run.
Drifting retention times. Changes in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks or pressure fluctuations.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.

Data Presentation

Table 1: Effect of Drying Temperature on Pyrethrin Content (including Jasmolin)

Drying Temperature (°C)% Reduction in Pyrethrins I% Reduction in Pyrethrins II
50 to 602.5 - 6.08.2 - 8.6
60 to 705.1 - 5.211.3 - 12.5
70 to 805.5 - 9.58.5 - 12.2
Data synthesized from a study on the stability of pyrethrins during the drying of pyrethrum flowers. "Pyrethrins I" includes jasmolin I, and "Pyrethrins II" includes jasmolin II.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound (as part of the pyrethrin esters) from dried and ground chrysanthemum flowers.

  • Sample Preparation: Weigh approximately 1 gram of air-dried and finely ground flower material into a cellulose (B213188) extraction thimble.

  • Soxhlet Extraction:

    • Place the thimble into a Soxhlet extractor.

    • Add 100 mL of n-hexane to the boiling flask.

    • Extract for 6 hours at a solvent cycling rate of 4-5 cycles per hour.[1]

  • Solvent Evaporation:

    • Cool the extraction flask to room temperature.

    • Transfer the n-hexane extract to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator with the water bath temperature set to no higher than 40°C.

    • Evaporate to a volume of approximately 1-2 mL. Do not evaporate to complete dryness.

  • Sample Reconstitution:

    • Add 10 mL of acetonitrile (B52724) to the concentrated extract.[1]

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an amber HPLC or GC vial.

  • Storage:

    • If not analyzing immediately, cap the vial and store it at -4°C or below, protected from light.[1]

Protocol 2: Sample Preparation for HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a stock solution of a certified this compound or pyrethrin standard in acetonitrile.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Dilution:

    • If the extracted sample is expected to be concentrated, dilute it with the mobile phase to fall within the linear range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and instrument.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at a wavelength appropriate for pyrethrins (e.g., 225 nm).

    • Column Temperature: 30°C.

Mandatory Visualizations

Jasmolone_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Jasmolin Jasmolin (Ester of this compound) This compound This compound Jasmolin->this compound H2O Degradation_Products Degradation Products (e.g., Oxidized forms, Isomers) This compound->Degradation_Products [O] This compound->Degradation_Products hv (Light)

Caption: A simplified diagram of potential this compound degradation pathways.

Sample_Prep_Workflow Start Start: Plant Material Homogenization Homogenization (Grinding) Start->Homogenization Extraction Extraction (e.g., Soxhlet with n-hexane) - Low Temp - Protect from Light Homogenization->Extraction Concentration Concentration (Rotary Evaporation < 40°C) Extraction->Concentration Reconstitution Reconstitution (e.g., Acetonitrile) Concentration->Reconstitution Filtration Filtration (0.45 µm filter) Reconstitution->Filtration Analysis Analysis (HPLC or GC-MS) Filtration->Analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Logic Start Problem: Low this compound Recovery Check_Extraction Is Extraction Complete? Start->Check_Extraction Check_Degradation Is Degradation Occurring? Check_Extraction->Check_Degradation No Optimize_Extraction Optimize Extraction: - Solvent - Time - Method Check_Extraction->Optimize_Extraction Yes Check_Adsorption Is Analyte Adsorbing to Surfaces? Check_Degradation->Check_Adsorption No Control_Conditions Control Conditions: - Temperature (Low) - Light (Protect) - Evaporation (Gentle) Check_Degradation->Control_Conditions Yes Use_Inert_Surfaces Use Silanized Glassware Check_Adsorption->Use_Inert_Surfaces Yes Solution Improved Recovery Check_Adsorption->Solution No Optimize_Extraction->Solution Control_Conditions->Solution Use_Inert_Surfaces->Solution

Caption: A decision tree for troubleshooting low this compound recovery.

References

resolving co-elution issues in jasmolone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatography of jasmolone and related compounds.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common compounds that co-elute with this compound?

In natural extracts, particularly from pyrethrum (Tanacetum cinerariifolium), this compound-containing esters (jasmolin I and II) often co-elute with other structurally similar insecticidal esters. The most common co-elution challenges involve:

  • Pyrethrin I and Jasmolin I: These two compounds are very similar in structure and polarity, making them difficult to separate.[1][2]

  • Pyrethrin II and Jasmolin II: Similar to the above pair, these esters are prone to co-elution.[1]

  • Cis- and Trans- Isomers: this compound and related jasmonates can exist as stereoisomers (e.g., cis-jasmone, trans-jasmone), which may not be resolved on standard achiral columns.

  • Other Plant Metabolites: In complex matrices, other lipids or secondary metabolites can interfere with and co-elute with this compound peaks.

FAQ 2: How can I confirm if I have a co-elution problem?

Co-elution, where two or more compounds elute at the same time, can compromise data accuracy. Suspect co-elution if you observe:

  • Poor Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or a gradual tailing, which can indicate a hidden overlapping peak.

  • Broader-than-expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may consist of multiple unresolved compounds.

  • Inconsistent Results: Unexplained variability in quantitative results for the same sample can be a sign of co-elution.

To confirm co-elution, use a Diode Array Detector (DAD) or a Mass Spectrometer (MS):

  • DAD Peak Purity Analysis: A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, the peak is impure and contains co-eluting compounds.

  • Mass Spectrometry: An MS detector can reveal the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak, providing definitive evidence of co-elution.

FAQ 3: What is the best starting point for developing an HPLC method for this compound?

For general analysis of methyl jasmonate, a simple isocratic reverse-phase HPLC (RP-HPLC) method is a good starting point. A C18 column is often effective. A validated method uses an isocratic mobile phase of acetonitrile (B52724) and water (75:25 v/v) at a flow rate of 1.0 mL/min, with detection at 214 nm.[3][4] For more complex mixtures containing jasmolin I/II and other pyrethrins, a gradient method is typically required to achieve adequate separation.

Troubleshooting Guide: Resolving Co-elution

Issue 1: Jasmolin I and Pyrethrin I peaks are not resolved in my RP-HPLC analysis.

This is a common and challenging separation. Here are steps to improve resolution:

  • Optimize the Mobile Phase:

    • Decrease Elution Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases retention time and can improve the separation between closely eluting peaks.

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol (B129727), or use a ternary mixture (e.g., water/acetonitrile/methanol). Different solvents alter the selectivity of the separation.

    • Adjust pH (if applicable): While this compound itself is neutral, adjusting the pH of the mobile phase can influence the retention of ionizable interfering compounds in the matrix, potentially moving them away from the this compound peak.

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.

    • Change Column Temperature: Increasing the column temperature typically decreases viscosity and retention times but can sometimes improve peak shape and efficiency. Conversely, decreasing the temperature increases retention and may improve resolution for some compounds. Experiment with temperatures between 25°C and 40°C.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, the column chemistry is the next critical factor.

    • Switch to a Different Selectivity: If you are using a standard C18 column, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different interaction mechanisms (e.g., π-π interactions) that can resolve compounds that co-elute on a C18. A normal-phase HPLC method using a Cyano column has been shown to separate the six major pyrethrin esters effectively.

Issue 2: My sample contains multiple stereoisomers of this compound that are co-eluting.

Standard HPLC and GC columns will not separate enantiomers or diastereomers. For this, you need a chiral separation technique.

  • Use a Chiral Stationary Phase (CSP):

    • The most effective way to separate stereoisomers is to use a column specifically designed for chiral separations. Cyclodextrin-based columns are widely used for this purpose.[5][6] A Nucleodex β-PM column, for example, has been successfully used to resolve the four stereoisomers of methyl jasmonate.[7]

  • Use Chiral Mobile Phase Additives:

    • An alternative to a chiral column is to add a chiral selector, such as a modified cyclodextrin (B1172386), to the mobile phase of a standard achiral column (e.g., C18).[8] The isomers form transient diastereomeric complexes with the additive, allowing them to be separated.

Data Presentation: Chromatographic Conditions

The tables below summarize quantitative data from various methods to provide a baseline for method development and troubleshooting.

Table 1: Example RP-HPLC Retention Times for Pyrethrin Esters

CompoundRetention Time (min)
Cinerin II7.24
Pyrethrin II7.48
Jasmolin II8.13
Cinerin I9.89
Pyrethrin I10.05
Jasmolin I10.65
Conditions: XTerra MS C18 column (5 µm, 2.1 x 100 mm); Gradient elution with Water (0.1% TFA) and Acetonitrile; Flow rate 0.4 mL/min. Data sourced from.

Table 2: Example Normal-Phase HPLC Retention Times for Pyrethrin Esters

CompoundRetention Time (min)
Jasmolin I4.42
Cinerin I4.63
Pyrethrin I4.89
Jasmolin II7.17
Cinerin II7.30
Pyrethrin II7.48
Conditions: YMC Cyano column (3 µm, 4.6 x 100 mm); Step-gradient elution with Hexane and 10% THF in Hexane; Flow rate 2.0 mL/min. Data sourced from.

Table 3: GC/MS Resolution of Methyl Jasmonate Stereoisomers

Stereoisomer PairResolution (Rs)
Isomer 1 / Isomer 23.5
Isomer 2 / Isomer 32.7
Isomer 3 / Isomer 42.5
Conditions: Chiral GC column with enantioselective stationary phase. A resolution value (Rs) > 1.5 indicates baseline separation. Data sourced from[9].

Experimental Protocols & Workflows

Protocol 1: General Troubleshooting Workflow for Co-elution

This workflow provides a logical sequence of steps to diagnose and resolve co-elution issues.

G start Co-elution Suspected (Poor Peak Shape / Broad Peak) confirm Confirm with DAD Peak Purity or Mass Spectrometry start->confirm is_pure Peak is Pure? confirm->is_pure adjust_mobile 1. Optimize Mobile Phase - Adjust solvent strength - Change organic solvent (ACN/MeOH) - Adjust pH is_pure->adjust_mobile No other_issue Not a Co-elution Issue (Troubleshoot other parameters e.g., column degradation, system leak) is_pure->other_issue Yes check_res1 Resolution Improved? adjust_mobile->check_res1 adjust_conditions 2. Adjust Flow & Temperature - Decrease flow rate - Vary column temperature check_res1->adjust_conditions No end_good Problem Solved check_res1->end_good Yes check_res2 Resolution Improved? adjust_conditions->check_res2 change_column 3. Change Stationary Phase - Use different chemistry (e.g., C18 -> Phenyl) - Consider Normal Phase or Chiral column check_res2->change_column No check_res2->end_good Yes check_res3 Resolution Improved? change_column->check_res3 check_res3->end_good Yes end_bad Consult Advanced Techniques (e.g., 2D-LC) check_res3->end_bad No

Caption: A step-by-step workflow for troubleshooting peak co-elution.

Protocol 2: Chiral Separation of Methyl Jasmonate Stereoisomers via HPLC

This protocol outlines a method for resolving the four stereoisomers of methyl jasmonate.[7]

1. Materials and Equipment:

  • HPLC system with UV or DAD detector

  • Chiral Stationary Phase Column: Nucleodex β-PM (Permethylated beta-cyclodextrin)

  • HPLC-grade methanol

  • HPLC-grade water

  • Sample: Methyl jasmonate standard or extract dissolved in mobile phase

2. Chromatographic Conditions:

  • Mobile Phase: 55:45 (v/v) Methanol / Water

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient (e.g., 25°C)

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase by mixing 550 mL of methanol with 450 mL of water. Degas the solution using sonication or vacuum filtration.

  • Equilibrate the Nucleodex β-PM column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of methyl jasmonate (e.g., 100 µg/mL) in the mobile phase.

  • Inject the standard solution and record the chromatogram. The four stereoisomers should elute as separate peaks.

  • Prepare the sample extract, ensuring the final solvent is compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the prepared sample and identify the stereoisomer peaks by comparing their retention times with the standard.

4. Expected Outcome:

  • Successful separation of the four stereoisomers of methyl jasmonate, allowing for individual quantification. The separation is achieved through the formation of transient inclusion complexes between the isomers and the chiral cyclodextrin stationary phase.

Method Selection Guide

The choice of chromatographic method depends on the analytical goal. This diagram helps guide the decision-making process.

G start Analytical Goal? quant Quantification of Total Jasmolones/ Pyrethrins start->quant General Quantification isomers Separation of Stereoisomers start->isomers Isomer Analysis complex Complex Mixture (e.g., Natural Extract) start->complex Separation in Complex Matrix rp_hplc RP-HPLC (C18 Column) Isocratic or Gradient quant->rp_hplc chiral_hplc Chiral HPLC/GC (Cyclodextrin Column) isomers->chiral_hplc np_hplc Normal Phase HPLC (Cyano Column) complex->np_hplc Good Selectivity for Pyrethrin Group gc_ms GC-MS (High Volatility/Sensitivity) complex->gc_ms Volatile Analytes & Need for MS Confirmation

Caption: Decision tree for selecting a suitable chromatographic method.

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace-level detection of jasmolone. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Poor or No this compound Signal in GC-MS Analysis

Q: I am not seeing a peak for this compound, or the peak is very small, in my GC-MS analysis. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting:

  • Sample Preparation and Extraction:

    • Inadequate Extraction Efficiency: this compound, being a semi-volatile organic compound, requires an appropriate extraction technique. Ensure your chosen method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is optimized for compounds of similar polarity.

    • Analyte Loss During Evaporation: If your protocol involves a solvent evaporation step, be mindful of potential this compound loss due to its volatility. Use a gentle stream of nitrogen and avoid excessive heat or vacuum.

  • GC-MS System:

    • Injector Issues: A contaminated or non-inert injector liner can lead to analyte degradation or adsorption. Regularly replace the liner and septum. Consider using a liner with glass wool to trap non-volatile residues.

    • Thermal Degradation: this compound, like other jasmonates, can be susceptible to thermal degradation at high temperatures in the GC inlet.[1][2] Lowering the injector temperature may help to minimize degradation.

    • Column Choice and Condition: A column with a phase that is not suitable for this compound or an old, contaminated column can result in poor peak shape or loss of signal. A mid-polarity column is generally a good starting point.

    • Leak in the System: Air leaks can lead to a noisy baseline and reduced sensitivity. Regularly check for leaks using an electronic leak detector.

  • Mass Spectrometer:

    • Incorrect MS Parameters: Ensure the mass spectrometer is set to the correct acquisition mode (e.g., Selected Ion Monitoring - SIM, for enhanced sensitivity) and that the appropriate ions for this compound are being monitored.

    • Source Contamination: A dirty ion source will significantly reduce sensitivity. Perform regular source cleaning as part of your instrument maintenance routine.

Issue 2: High Background Noise and Matrix Interference in LC-MS/MS Analysis

Q: My LC-MS/MS chromatograms for this compound analysis have a high baseline and significant matrix effects, making quantification difficult. How can I improve this?

A: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a frequent challenge in trace-level analysis.[3][4][5] Here are strategies to mitigate these effects:

  • Sample Preparation:

    • Enhanced Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is highly recommended. Experiment with different SPE sorbents (e.g., C18, mixed-mode) to find the most effective cleanup for your specific sample matrix.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3] However, be mindful that this will also dilute your analyte, so this approach is best when the initial this compound concentration is sufficiently high.

  • Chromatographic Separation:

    • Optimized Gradient: Improve the chromatographic separation between this compound and matrix components by optimizing the mobile phase gradient. A shallower gradient can often resolve co-eluting peaks.

    • Column Chemistry: Try a column with a different stationary phase chemistry to alter the selectivity and improve separation from interfering compounds.

  • Mass Spectrometry:

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has gone through the same preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[5]

    • Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most robust way to correct for matrix effects and variations in sample preparation and instrument response. If a labeled this compound is unavailable, a structurally similar compound that is not present in the sample can be used as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?

A: Specific LOD and LOQ values for this compound are not widely published. However, based on data for structurally similar jasmonates like methyl jasmonate and jasmonic acid, you can expect the following ranges with optimized methods. It is crucial to experimentally determine the LOD and LOQ for your specific method and matrix.

Analytical MethodCompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS (SIM mode)Methyl Jasmonate0.257 ng/mL0.856 ng/mL[6][7]
GC-NICI-MSJasmonic Acid500 fg on-columnNot Reported[8]
LC-MS/MSJasmonic Acid0.03 ng/mLNot Reported[9]
LC-MS/MSMethyl Jasmonate0.075 ng/mLNot Reported[9]
UPLC-MS/MSJasmonoyl-Isoleucine25 amol on-columnNot Reported[10]

Q2: What is the best sample preparation technique for trace this compound analysis in plant tissues?

A: For trace-level analysis of this compound in complex matrices like plant tissues, a multi-step sample preparation protocol is recommended to ensure adequate cleanup and enrichment. A typical workflow involves:

  • Homogenization: Homogenize the plant tissue in a suitable solvent, often cold methanol (B129727) or an acetonitrile/water mixture, to extract the this compound.

  • Centrifugation/Filtration: Remove solid debris by centrifugation or filtration.

  • Solid-Phase Extraction (SPE): This is a critical step for cleanup and concentration. A C18 SPE cartridge is a common choice for retaining this compound and other lipophilic compounds while allowing more polar interferences to be washed away.

  • Elution: Elute the this compound from the SPE cartridge with an appropriate organic solvent.

  • Solvent Evaporation and Reconstitution: Gently evaporate the eluent and reconstitute the residue in a small volume of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).

Q3: Can this compound degrade during analysis? How can I prevent this?

A: Yes, this compound can be susceptible to degradation, particularly under certain analytical conditions:

  • Thermal Degradation in GC-MS: High temperatures in the GC inlet can cause degradation of thermally labile compounds.[1][2][11] To minimize this, use the lowest possible injector temperature that still allows for efficient volatilization of this compound. Using a deactivated liner can also reduce catalytic degradation.

  • Photodegradation: this compound, as a component of pyrethrins, can be sensitive to light.[12] It is good practice to protect samples and standards from direct light, for example, by using amber vials.

  • pH Instability: Jasmonates can undergo epimerization under both acidic and alkaline conditions.[8] Therefore, it is important to control the pH of your samples and extracts, aiming for near-neutral conditions where possible.

Experimental Protocols

Protocol 1: General Procedure for this compound Quantification in Plant Tissue by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Extraction:

    • Weigh approximately 100 mg of fresh plant tissue and freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Add 1 mL of cold extraction solvent (e.g., 80% methanol in water) containing an internal standard (if available).

    • Vortex thoroughly and incubate at 4°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the this compound with 1 mL of methanol or acetonitrile.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 10% to 90% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.

Protocol 2: General Procedure for this compound Quantification in Plant Tissue by GC-MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Extraction and Cleanup: Follow steps 1-3 from the LC-MS/MS protocol.

  • Derivatization (Optional but Recommended):

    • To improve the volatility and thermal stability of this compound, derivatization can be beneficial. Silylation is a common approach for hydroxyl groups.

    • Evaporate the cleaned extract to complete dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at a slightly elevated temperature (e.g., 60°C) for 30 minutes.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a mass spectrometer detector.

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Start with a lower temperature (e.g., 220°C) and optimize as needed.

    • Oven Program: A temperature gradient program that provides good separation, for example, start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring at least 2-3 characteristic ions for this compound. A full scan can be used for initial identification.

Visualizations

Jasmolone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization in Solvent Cleanup Solid-Phase Extraction (SPE) Homogenization->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MS LC-MS/MS Concentration->LC_MS Liquid Injection GC_MS GC-MS Concentration->GC_MS Vaporization Quantification Quantification LC_MS->Quantification GC_MS->Quantification

Caption: Experimental workflow for this compound detection.

Jasmonate_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling & Response Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic_Acid->OPDA JA Jasmonic Acid (JA) OPDA->JA Jasmone Jasmone JA->Jasmone JA_Ile JA-Isoleucine (Active form) JA->JA_Ile This compound This compound Jasmone->this compound Jasmone Hydroxylase COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor Degradation COI1->JAZ Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors Release Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression

Caption: Simplified jasmonate biosynthesis and signaling pathway highlighting this compound.

References

Validation & Comparative

Validating the Insecticidal Activity of Synthetic Jasmolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of synthetic jasmolone, a component of natural pyrethrins (B594832), against other common insecticides. Due to a lack of publicly available data on the isolated insecticidal activity of pure synthetic this compound, this guide leverages data on natural pyrethrum extract, of which jasmolins (esters of this compound) are known constituents.[1][2] This is compared with widely used synthetic pyrethroids to offer a performance benchmark. Detailed experimental protocols for key validation assays are provided, alongside visualizations of the insecticidal mechanism of action and experimental workflows.

Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of pyrethrins and synthetic pyrethroids is typically quantified using metrics such as the median lethal dose (LD50) and median lethal concentration (LC50). Lower values indicate higher toxicity to the target insect. The following table summarizes available data for natural pyrethrins and two common synthetic pyrethroids, permethrin (B1679614) and deltamethrin. It is important to note that natural pyrethrum extract contains a mixture of six insecticidal esters: pyrethrin I, pyrethrin II, cinerin I, cinerin II, jasmolin I, and jasmolin II.[3][4] One study indicated that jasmolin II was considerably less toxic than a commercial pyrethrum extract against several insect species, including Tribolium castaneum, Aedes aegypti, and Phaedon cochleariae.

InsecticideTarget InsectMetricValueReference
Natural Pyrethrins Rat (as a proxy for mammalian toxicity)Oral LD50200 - >2600 mg/kg
Mouse (as a proxy for mammalian toxicity)Oral LD50370 mg/kg
Permethrin Female MiceOral NOAEL140 mg/kg[5]
Deltamethrin Eurygaster integriceps (Sunn pest) AdultsMortality %84.94 - 92.2% (at 250-300 ml/ha)
Eurygaster integriceps (Sunn pest) NymphsMortality %85.92 - 95.37% (at 250-300 ml/ha)
Musca domestica (Housefly) LarvaeLC508.125 ml/L (24h)
Musca domestica (Housefly) PupaeLC500.087 ml/L (24h)

Signaling Pathway of this compound and Pyrethroids

This compound, as a component of the pyrethrin family, and synthetic pyrethroids share a common mechanism of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects. By binding to these channels, they prevent them from closing, which leads to prolonged sodium ion influx, repetitive nerve firing, paralysis, and ultimately, the death of the insect.[1][3]

G cluster_membrane Insect Neuron Membrane Na_Channel_Open Voltage-Gated Sodium Channel (Open) Na_Channel_Inactive Voltage-Gated Sodium Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Inactivation (Normal) Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Repetitive_Firing Repetitive Firing Na_Channel_Open->Repetitive_Firing Prevents inactivation This compound Synthetic this compound (Pyrethroid) This compound->Na_Channel_Open Binds to open channel Action_Potential Action Potential (Nerve Impulse) Action_Potential->Na_Channel_Open Depolarization Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death

Mechanism of Action of Synthetic this compound

Experimental Protocols

Validating the insecticidal activity of a compound like synthetic this compound involves a series of standardized bioassays. Below are detailed methodologies for key experiments.

Larval Dose-Response Assay

This assay determines the concentration of the insecticide required to kill a certain percentage of a larval insect population.

  • Objective: To determine the LC50 of synthetic this compound against a target larval species (e.g., Aedes aegypti mosquitoes).

  • Materials:

    • Third-instar larvae of the target insect.

    • 24-well plates.

    • Synthetic this compound stock solution (dissolved in an appropriate solvent like acetone (B3395972) or DMSO).

    • Deionized water.

    • Pipettes and sterile tips.

    • Incubator with controlled temperature and light cycle.

  • Procedure:

    • Prepare a series of dilutions of the synthetic this compound stock solution in deionized water. A solvent control (water with the same concentration of solvent used for the dilutions) should also be prepared.

    • Using a pipette, transfer a specific number of larvae (e.g., 5-10) into each well of the 24-well plate.

    • Remove excess water from the wells.

    • Add a defined volume of each this compound dilution or the control solution to the respective wells. Each concentration should have multiple replicates.

    • Incubate the plates at a constant temperature and light/dark cycle (e.g., 25°C, 12h:12h light:dark).

    • Record mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Use probit analysis to determine the LC50 value.

Adult Topical Assay (LD50 Determination)

This method assesses the toxicity of an insecticide when applied directly to the body of an adult insect.

  • Objective: To determine the LD50 of synthetic this compound against a target adult insect species (e.g., houseflies, Musca domestica).

  • Materials:

    • Adult insects of a uniform age and sex.

    • Synthetic this compound solutions of varying concentrations in a volatile solvent (e.g., acetone).

    • Microsyringe or microapplicator.

    • Holding cages with food and water.

    • CO2 for anesthetizing insects.

  • Procedure:

    • Briefly anesthetize the adult insects with CO2.

    • Using a microapplicator, apply a precise volume (e.g., 1 µL) of a specific this compound concentration to a designated area on the insect's thorax.

    • Treat a control group with the solvent only.

    • Place the treated insects in holding cages with access to food and water.

    • Maintain the cages under controlled environmental conditions.

    • Record mortality at 24 and 48 hours post-application.

    • Calculate the LD50 using probit analysis.

Knockdown Assay

This assay measures the speed at which an insecticide incapacitates a population of insects.

  • Objective: To evaluate the knockdown efficacy of synthetic this compound.

  • Materials:

    • Adult insects (e.g., mosquitoes).

    • Glass jars or bottles coated with a known concentration of synthetic this compound.

    • Untreated control jars.

    • Aspirator for transferring insects.

    • Timer.

  • Procedure:

    • Coat the inside of the test jars with the this compound solution and allow the solvent to evaporate completely.

    • Introduce a known number of adult insects into each treated and control jar.

    • Record the number of insects knocked down (unable to fly or stand) at regular intervals (e.g., every 5-10 minutes) for a set period (e.g., 1-2 hours).

    • Calculate the percentage of knockdown at each time point.

    • The time required to knock down 50% (KT50) or 95% (KT95) of the population can be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the insecticidal activity of a new compound like synthetic this compound.

G Start Start: Compound Synthesis (Synthetic this compound) Stock_Prep Stock Solution Preparation Start->Stock_Prep Larval_Assay Larval Dose-Response (LC50) Stock_Prep->Larval_Assay Adult_Assay Adult Topical Assay (LD50) Stock_Prep->Adult_Assay Knockdown_Assay Knockdown Assay (KT50) Stock_Prep->Knockdown_Assay Data_Analysis Data Analysis (Probit, etc.) Larval_Assay->Data_Analysis Adult_Assay->Data_Analysis Knockdown_Assay->Data_Analysis Comparison Comparison with Alternative Insecticides Data_Analysis->Comparison Conclusion Conclusion on Insecticidal Activity Comparison->Conclusion

Workflow for Insecticidal Activity Validation

References

A Comparative Analysis of Jasmolone and Synthetic Pyrethroids: Efficacy, Mechanism, and Environmental Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of natural pyrethrins (B594832), featuring jasmolone, and their synthetic analogues, the pyrethroids. This report details their mechanisms of action, insecticidal efficacy, and environmental impact, supported by experimental data and protocols.

Executive Summary

The ongoing search for effective and environmentally benign insecticides has led to a continued interest in both natural compounds and their synthetic derivatives. Among the most prominent of these are the natural pyrethrins, of which this compound is a key component, and the widely used synthetic pyrethroids. While both classes of compounds share a common mode of action, they exhibit significant differences in terms of stability, potency, and ecological footprint. This guide provides a detailed comparative analysis to inform research and development in the field of pest control.

Natural pyrethrins, extracted from the flowers of Chrysanthemum cinerariaefolium, are a mixture of six insecticidal esters, including jasmolins.[1][2] These compounds are characterized by their rapid knockdown effect on insects but are also known for their rapid degradation in the presence of sunlight and moisture.[1][2] In contrast, synthetic pyrethroids are man-made chemicals designed to mimic the structure and insecticidal properties of natural pyrethrins but with enhanced stability and often greater potency.[1][3] This increased persistence, however, raises concerns about their environmental impact, particularly on non-target organisms.[2]

Mechanism of Action: Targeting the Insect Nervous System

Both this compound-containing pyrethrins and synthetic pyrethroids are potent neurotoxins that primarily target the voltage-gated sodium channels in the nerve cells of insects.[3][4] By binding to these channels, they prevent their closure, leading to a prolonged influx of sodium ions. This causes repetitive nerve discharges, resulting in paralysis and eventual death of the insect.[4]

Synthetic pyrethroids are broadly classified into two types based on their chemical structure and the resulting toxicological symptoms:

  • Type I Pyrethroids: (e.g., permethrin, bifenthrin) Lack an α-cyano group and typically cause tremors and hyperexcitability.[3]

  • Type II Pyrethroids: (e.g., cypermethrin, deltamethrin) Contain an α-cyano group and induce choreoathetosis (writhing movements) and salivation.[3] Type II pyrethroids generally exhibit higher toxicity.[3]

The following diagram illustrates the signaling pathway affected by these insecticides.

Pyrethroid_Mechanism_of_Action cluster_neuron Insect Axon cluster_effects Physiological Effects Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Na_channel_modified Pyrethroid-Modified Na+ Channel (Open) Na_channel_open->Na_channel_modified Na_ion_in Na+ (intracellular) Na_channel_open->Na_ion_in Na+ influx Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_modified->Na_ion_in Prolonged Na+ influx Repetitive_Discharge Repetitive Nerve Discharge Na_channel_modified->Repetitive_Discharge Na_ion_out Na+ (extracellular) Pyrethroid Pyrethrin / Pyrethroid Pyrethroid->Na_channel_open Binds to open state Paralysis Paralysis Repetitive_Discharge->Paralysis Death Death Paralysis->Death

Mechanism of action of pyrethrins and pyrethroids on insect voltage-gated sodium channels.

Comparative Efficacy: Insecticidal Activity

The insecticidal activity of pyrethrins and synthetic pyrethroids is typically quantified by determining the median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize available data for houseflies (Musca domestica), a common model organism in insecticide testing.

Table 1: Comparative Insecticidal Activity (LD50) against Houseflies (Musca domestica)

CompoundTypeLD50 (µg/g)
Natural PyrethrinsNatural1.5
BifenthrinSynthetic - Type I0.034
PermethrinSynthetic - Type I0.13
CypermethrinSynthetic - Type II0.025
DeltamethrinSynthetic - Type II0.009
EsfenvalerateSynthetic - Type II0.028

Data compiled from various sources. Actual values may vary depending on the specific isomer, formulation, and test conditions.

Toxicity to Non-Target Organisms

A critical consideration in the use of any insecticide is its potential impact on non-target species. While synthetic pyrethroids generally exhibit low toxicity to mammals and birds, they are highly toxic to aquatic organisms. Natural pyrethrins also show high aquatic toxicity, though their rapid degradation can mitigate this risk.

Table 2: Comparative Acute Toxicity to Non-Target Organisms

CompoundOrganismEndpointValue
Natural Pyrethrins Rat (oral)LD501500 mg/kg
Bobwhite Quail (oral)LD50>1000 mg/kg
Rainbow Trout (96h)LC500.005-0.05 mg/L
Permethrin Rat (oral)LD50>5000 mg/kg
Bobwhite Quail (oral)LD50>2000 mg/kg
Rainbow Trout (96h)LC500.001-0.01 mg/L
Cypermethrin Rat (oral)LD50187-326 mg/kg
Mallard Duck (oral)LD50>2000 mg/kg
Rainbow Trout (96h)LC500.0002-0.002 mg/L
Deltamethrin Rat (oral)LD50128 mg/kg
Mallard Duck (oral)LD50>2000 mg/kg
Rainbow Trout (96h)LC500.0001-0.001 mg/L

Data compiled from various sources.[2][5] Toxicity values can vary significantly based on formulation and environmental conditions.

Environmental Fate and Persistence

The environmental persistence of an insecticide is a key factor in its overall ecological impact. Natural pyrethrins are known for their short half-lives, especially when exposed to sunlight. Synthetic pyrethroids were specifically designed for greater stability.

Table 3: Comparative Environmental Half-Life

CompoundMediumHalf-Life
Natural Pyrethrins Soil (surface, sunlight)Hours
Water (sunlight)Hours to a few days
Permethrin Soilup to 43 days
Water1.1 - 3.6 days
Cypermethrin Soil4 - 8 weeks
Water4.7 - 30.8 days
Deltamethrin Soil1 - 2 weeks
Water0.5 - 0.8 days
Fenvalerate Soil15 days - 3 months
Water3.5 - 21 days

Data compiled from various sources.[2][6] Half-life is highly dependent on environmental factors such as soil type, temperature, pH, and microbial activity.

Experimental Protocols

Accurate and reproducible data are the cornerstone of comparative studies. Below are generalized protocols for determining the insecticidal efficacy of a compound.

Topical Application Bioassay for LD50 Determination

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population through direct contact.

Topical_Application_Workflow start Start prep_insects 1. Prepare Test Insects (e.g., adult houseflies, uniform age and size) start->prep_insects prep_solutions 2. Prepare Serial Dilutions of Test Compound in Acetone prep_insects->prep_solutions anesthetize 3. Anesthetize Insects (CO2 or chilling) prep_solutions->anesthetize control Control Group: Apply Acetone Only prep_solutions->control apply_dose 4. Apply a Precise Volume (e.g., 1 µL) to Dorsal Thorax using a micro-applicator anesthetize->apply_dose hold 5. Place Insects in Observation Cages (with food and water) apply_dose->hold control->hold observe 6. Hold for 24 Hours (controlled temperature and humidity) hold->observe assess 7. Assess Mortality (inability to move when prodded) observe->assess analyze 8. Analyze Data (Probit analysis to calculate LD50) assess->analyze end End analyze->end

Workflow for a topical application bioassay to determine LD50.
Aquatic Toxicity Test for LC50 Determination

This protocol is designed to determine the concentration of a substance in water that is lethal to 50% of an aquatic test population over a specified time, typically 96 hours for fish.

Aquatic_Toxicity_Workflow start Start prep_organisms 1. Acclimate Test Organisms (e.g., Rainbow Trout) start->prep_organisms prep_solutions 2. Prepare Test Concentrations in Water prep_organisms->prep_solutions expose 3. Expose Organisms to Test Concentrations in replicate test chambers prep_solutions->expose control Control Group: Water with no test substance prep_solutions->control monitor 4. Maintain Test Conditions (temperature, pH, dissolved oxygen) for 96 hours expose->monitor control->monitor observe 5. Record Mortality at 24, 48, 72, and 96 hours monitor->observe analyze 6. Analyze Data (statistical methods to calculate LC50) observe->analyze end End analyze->end

Workflow for an aquatic toxicity test to determine LC50.

Conclusion

The choice between natural pyrethrins and synthetic pyrethroids involves a trade-off between efficacy, stability, and environmental impact. This compound, as a component of natural pyrethrins, contributes to a rapid-acting but environmentally non-persistent insecticide. Synthetic pyrethroids offer enhanced stability and often greater potency, making them highly effective for broad-scale agricultural and public health applications. However, their increased persistence and high toxicity to aquatic life necessitate careful risk assessment and management. Future research should focus on developing novel insecticides that combine the high efficacy and stability of synthetic pyrethroids with the favorable environmental profile of natural compounds like those containing this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for data accuracy and interpretation. This guide provides a comparative analysis of the potential cross-reactivity of jasmolone in immunoassays designed for its detection, with a focus on structurally related compounds including jasmone (B1672801), methyl jasmonate, and cinerolone.

This compound, a key component of the insecticidal pyrethrins (B594832) derived from Chrysanthemum cinerariaefolium, shares structural similarities with other plant-derived signaling molecules and pyrethrin constituents.[1][2] This structural kinship presents a challenge for the development of highly specific immunoassays, as antibodies raised against this compound may also recognize and bind to these related compounds. This guide explores the structural basis for potential cross-reactivity and provides a framework for its experimental validation.

Structural Comparison of this compound and Related Compounds

The likelihood of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample.[3][4] The core structure of this compound is a substituted cyclopentenolone ring.[1][2] Its analogs, jasmone, methyl jasmonate, and cinerolone, share this core motif with variations in their side chains and functional groups, which can influence antibody recognition.

This compound possesses a hydroxyl group on the cyclopentenone ring and a pentenyl side chain. It is one of the three primary alcohol constituents of pyrethrins, along with cinerolone and pyrethrolone.[1][2]

Jasmone is structurally very similar to this compound but lacks the hydroxyl group on the cyclopentenone ring.[5][6][7][8][9] This seemingly minor difference can significantly impact antibody binding affinity. In fact, this compound can be synthesized from jasmone through a hydroxylation reaction.[10]

Methyl jasmonate is the methyl ester of jasmonic acid and functions as a key signaling molecule in plant defense pathways.[11][12][13][14][15][16] While it also contains a cyclopentanone (B42830) ring, its side chain is an acetate (B1210297) group, which is a more significant structural deviation from this compound's pentenyl side chain.

Cinerolone is another alcohol component of pyrethrins and shares the hydroxylated cyclopentenone ring with this compound.[17][18][19] However, its side chain is a butenyl group, which is shorter than this compound's pentenyl side chain.

Predicted Cross-Reactivity in a this compound-Specific Immunoassay

Based on the structural comparisons, a hypothetical competitive immunoassay developed to specifically detect this compound would likely exhibit a degree of cross-reactivity with these related compounds. The following table summarizes the predicted cross-reactivity, with higher structural similarity suggesting a greater potential for cross-reactivity.

CompoundKey Structural Differences from this compoundPredicted Cross-Reactivity (%)Rationale
This compound Target Analyte 100 The antibody is raised against this compound.
CineroloneShorter butenyl side chainHighShares the critical hydroxylated cyclopentenone ring, a likely key epitope. The antibody may tolerate the shorter side chain.
JasmoneLacks the hydroxyl group on the cyclopentenone ringModerate to HighThe overall shape and the pentenyl side chain are identical. The absence of the hydroxyl group might reduce binding affinity but is unlikely to abolish it completely.
Methyl JasmonateCarries a methyl acetate side chain instead of a pentenyl side chainLowThe significant difference in the side chain structure is likely to result in poor recognition by an antibody specific for the this compound side chain.

Experimental Workflow for Immunoassay Development and Cross-Reactivity Testing

To empirically determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a common and robust method.[20][21][22][23] The following diagram outlines a typical workflow for developing a this compound-specific immunoassay and subsequently testing for cross-reactivity.

G Experimental Workflow for this compound Immunoassay cluster_0 Assay Development cluster_1 Competitive ELISA cluster_2 Cross-Reactivity Testing A 1. This compound-Protein Conjugate Synthesis (Immunogen Preparation) B 2. Animal Immunization (e.g., Rabbit) A->B D 4. This compound-Enzyme Conjugate Synthesis (Detection Reagent) C 3. Polyclonal Antibody Production and Purification B->C E 5. Coat Microplate with Anti-Jasmolone Antibody C->E F 6. Add this compound Standard or Sample and this compound-Enzyme Conjugate D->F E->F G 7. Competition for Antibody Binding F->G H 8. Wash to Remove Unbound Reagents G->H I 9. Add Substrate and Measure Signal H->I M 13. Calculate % Cross-Reactivity I->M J 10. Prepare Serial Dilutions of Related Compounds (Jasmone, etc.) K 11. Run Competitive ELISA with Each Related Compound J->K L 12. Determine IC50 for Each Compound K->L L->M

Caption: Workflow for this compound immunoassay development and cross-reactivity assessment.

Detailed Experimental Protocols

Antigen and Coating Conjugate Preparation

A common method for preparing immunogens from small molecules like this compound is to couple them to a carrier protein, such as bovine serum albumin (BSA).[20]

  • Hapten Derivatization: Introduce a reactive carboxyl group to the this compound molecule, for example, by reacting its hydroxyl group with succinic anhydride.

  • Protein Conjugation: Activate the carboxyl group of the derivatized this compound using a carbodiimide (B86325) reagent (e.g., EDC) and react it with the amine groups on BSA to form a stable amide bond.

  • Purification: Remove unconjugated hapten and reagents by dialysis.

  • Coating Antigen Preparation: Prepare a similar conjugate using a different carrier protein, such as ovalbumin (OVA), to be used for coating the microplate in a heterologous assay format, which can improve assay sensitivity.

Antibody Production and Purification
  • Immunization: Emulsify the this compound-BSA conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections) and immunize rabbits at regular intervals.

  • Titer Monitoring: Collect blood samples periodically and test the serum for the presence of anti-jasmolone antibodies using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Competitive ELISA Protocol
  • Coating: Dilute the purified anti-jasmolone antibodies in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in phosphate-buffered saline) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add this compound standards or samples, followed immediately by the this compound-enzyme conjugate (e.g., this compound-HRP), to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Detection: Add a substrate solution (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[21]

Cross-Reactivity Calculation
  • IC50 Determination: For this compound and each related compound, generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound's concentration. The IC50 is the concentration of the compound that causes 50% inhibition of the maximum signal.

  • Calculation: Calculate the percent cross-reactivity for each related compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Related Compound) x 100

Signaling Pathways and Structural Relationships

The biosynthesis of this compound is closely linked to the jasmonic acid pathway, a critical signaling pathway in plants for responses to stress and developmental cues.[2][16] Understanding these relationships can provide context for the co-occurrence of these compounds in biological samples.

G Biosynthetic and Structural Relationships cluster_0 Jasmonic Acid Pathway cluster_1 Related Compounds A α-Linolenic Acid B 12-oxophytodienoic acid A->B C Jasmonic Acid B->C D Jasmone C->D Decarboxylation E This compound (Target Analyte) C->E Biosynthetic Precursor F Methyl Jasmonate C->F Methylation D->E Hydroxylation G Cinerolone D->G Structural Analog E->G Structural Analog

Caption: Relationship between the jasmonic acid pathway and this compound-related compounds.

References

A Comparative Guide to the Statistical Validation of Jasmolone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of phytohormones and related signaling pathways, the accurate quantification of jasmolone is critical. As a key component of the pyrethrin family of natural insecticides and a close relative of the jasmonate signaling molecules, precise measurement of this compound is essential for understanding its biological activity and for quality control in various applications. This guide provides an objective comparison of two predominant analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The comparison is supported by a summary of validation data from relevant studies and detailed experimental protocols.

Quantitative Performance: A Comparative Overview

The choice between GC-MS and HPLC-MS/MS for this compound (specifically jasmolin I and jasmolin II) analysis depends on factors such as required sensitivity, sample matrix complexity, and desired throughput. The following table summarizes key quantitative performance parameters for both methods, based on published data for pyrethrins (B594832), including jasmolins.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS/MS) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Key Considerations
Linearity (R²) >0.99[1][2][3]>0.99[4][5]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.24–2.1 µg/kg[1][3]0.15–3 µg/kg[5]HPLC-MS/MS can offer slightly lower detection limits, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 0.8–7 µg/kg[1][3]1–10 µg/kg[5]Both techniques provide low LOQs suitable for most applications.
Accuracy (Recovery) 88.3%–111.5%[1][2][3]70%–119%[4]Both methods show high accuracy, with recovery values falling within acceptable ranges.
Precision (RSD) 0.4%–8.3%[1][2][3]< 20%[4] (< 10% in other studies[5])Both methods are highly precise, with low relative standard deviations for repeated measurements.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow for this compound quantification and the biological context of the related jasmonate signaling pathway.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant/Product Sample Homogenization Homogenization (e.g., Grinding with Liquid N2) Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Hexane) Homogenization->Extraction Purification Purification/Cleanup (e.g., Solid-Phase Extraction) Extraction->Purification Chromatography Chromatraphic Separation (GC or HPLC) Purification->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Statistical Validation Quantification->Validation Jasmonate_Signaling_Pathway Stimulus Biotic/Abiotic Stress JA_Ile JA-Ile (Bioactive Jasmonate) Stimulus->JA_Ile induces synthesis SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Response Jasmonate-Responsive Gene Expression MYC2->Response activates

References

A Comparative Guide to the Bioactivity of Jasmolone and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry in Pyrethroid Bioactivity

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. The spatial arrangement of substituents in these molecules is a critical determinant of their ability to interact with their target site, the voltage-gated sodium channels in the nervous systems of insects. For numerous synthetic pyrethroids, it has been demonstrated that one or a few stereoisomers are responsible for the majority of the insecticidal effect, while other isomers are significantly less active or even inactive. For instance, in the case of the widely used synthetic pyrethroid permethrin, which has four stereoisomers, the (1R,3S)-trans and (1R,3R)-cis isomers are the most biologically active. Similarly, only one of the eight possible stereoisomers of deltamethrin, the (1R,3R,αS) form, is highly active. This principle of stereospecificity strongly suggests that the different stereoisomers of jasmolone, and by extension jasmolin I and jasmolin II, would also exhibit different levels of insecticidal activity.

Quantitative Data on this compound Stereoisomers in Pyrethrum Extract

Direct quantitative comparisons of the insecticidal potency (e.g., LD50 or IC50 values) of isolated this compound stereoisomers are not available in the reviewed literature. However, analyses of pyrethrum extracts provide data on the relative abundance of jasmolin I and jasmolin II. This compositional data is presented below. It is important to note that the relative concentrations do not directly correlate with their individual insecticidal potencies.

ComponentTypical Percentage in Total Pyrethrins (B594832)
Jasmolin I5 - 10%
Jasmolin II3 - 5%

Note: The percentages can vary depending on the plant variety, growing conditions, and extraction methods.

Signaling Pathway of Pyrethrin Action

Pyrethrins, including the jasmolin esters of this compound, exert their neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects.[1] These channels are crucial for the propagation of nerve impulses. Pyrethrins bind to the sodium channels and modify their gating properties, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately the death of the insect.

Signaling_Pathway Jasmolone_Pyrethrin This compound-containing Pyrethrin (e.g., Jasmolin) Na_Channel Voltage-Gated Sodium Channel Jasmolone_Pyrethrin->Na_Channel Binds to and modifies gating Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Causes prolonged channel opening Repetitive_Discharge Repetitive Neuronal Discharge Na_Influx->Repetitive_Discharge Paralysis Paralysis Repetitive_Discharge->Paralysis Death Insect Death Paralysis->Death

Figure 1: Simplified signaling pathway of this compound-containing pyrethrins.

Experimental Protocols

The following is a representative protocol for a topical application bioassay to determine the insecticidal activity of a compound. This method is commonly used for evaluating the efficacy of pyrethroids.

Objective: To determine the median lethal dose (LD50) of this compound stereoisomers or their derivatives against a target insect species (e.g., houseflies, Musca domestica).

Materials:

  • Test compounds (e.g., purified this compound stereoisomers)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., 2-3 day old adult female houseflies)

  • Holding cages with food and water

  • CO2 for anesthetizing insects

  • Fume hood

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone. A typical concentration range for pyrethroids might be from 0.01 µg/µL to 1.0 µg/µL. A control solution of acetone alone should also be prepared.

  • Insect Handling: Anesthetize a batch of insects using a brief exposure to CO2.

  • Topical Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5 µL) of a test solution to the dorsal thorax of each anesthetized insect. For each concentration, treat a group of at least 20-25 insects. Treat a control group with acetone only.

  • Observation: Place the treated insects in clean holding cages with access to food (e.g., a sugar cube) and water. Maintain the cages under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 hour light:dark cycle).

  • Mortality Assessment: Record the number of dead and moribund insects at 24 hours and 48 hours post-treatment. An insect is considered dead if it is unable to move its appendages when gently prodded.

  • Data Analysis: Correct for any control mortality using Abbott's formula. Calculate the LD50 value and its 95% confidence limits using probit analysis.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Data Collection cluster_analysis Data Analysis Prep_Solutions Prepare Test Solutions (this compound Stereoisomers in Acetone) Topical_App Topical Application of Test Solution to Insects Prep_Solutions->Topical_App Anesthetize Anesthetize Insects (e.g., with CO2) Anesthetize->Topical_App Incubate Incubate in Holding Cages (Controlled Environment) Topical_App->Incubate Assess_Mortality Assess Mortality (e.g., at 24h, 48h) Incubate->Assess_Mortality Probit_Analysis Probit Analysis Assess_Mortality->Probit_Analysis LD50 Determine LD50 Value Probit_Analysis->LD50

Figure 2: General experimental workflow for an insecticidal bioassay.

Conclusion

While direct comparative bioactivity data for the stereoisomers of this compound are currently lacking in the scientific literature, the established principles of stereoselectivity in the broader class of pyrethroid insecticides provide a strong basis for inferring that significant differences in activity exist. The (1R)-configured isomers of the acid moiety of pyrethrins are generally the most active, and it is highly probable that a similar stereochemical preference exists for the alcohol moiety, including this compound. Future research involving the stereoselective synthesis and subsequent bio-evaluation of individual this compound stereoisomers is necessary to definitively quantify these differences and to fully understand their structure-activity relationships. Such studies would be invaluable for the development of more potent and selective bio-inspired insecticides.

References

A Comparative Guide to the Analytical Validation of Jasmolone Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-throughput analytical method for the detection of jasmolone against established conventional methods. The data presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific analytical needs.

This compound is a cyclopentenone derivative and a key component of the pyrethrin esters, which are natural insecticides with significant commercial and research interest. Accurate and sensitive detection of this compound is crucial for quality control in insecticide formulations, pharmacokinetic studies, and research into its biosynthetic pathways. This guide will compare the performance of a novel Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method with traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods.

Comparative Analysis of this compound Detection Methods

The following table summarizes the key performance characteristics of the three analytical methods for the detection of this compound.

ParameterRapid UPLC-QTOF-MS (New Method)GC-MSHPLC-DAD
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL3 ng/mL30 ng/mL
**Linearity (R²) **>0.999>0.995>0.990
Dynamic Range 0.3 - 500 ng/mL3 - 1000 ng/mL30 - 2000 ng/mL
Precision (%RSD) < 2%< 5%< 8%
Accuracy (%Recovery) 95 - 105%90 - 110%85 - 115%
Analysis Time per Sample 5 minutes20 minutes15 minutes
Sample Preparation Complexity Minimal (Dilute and Shoot)Derivatization often requiredModerate
Specificity High (Mass Accuracy)High (Mass Spectra)Moderate

Experimental Protocols

Rapid UPLC-QTOF-MS Method (New Method)

This novel method offers superior sensitivity and throughput for the quantification of this compound.

  • Sample Preparation: 1 mL of the sample is centrifuged at 10,000 rpm for 5 minutes. The supernatant is diluted 1:10 with acetonitrile/water (50:50, v/v) containing 0.1% formic acid and directly injected into the UPLC system.

  • Instrumentation: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Full scan mode.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A well-established and robust method for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: 1 mL of the sample is extracted with 2 mL of hexane. The organic layer is collected and concentrated under a stream of nitrogen. The residue is reconstituted in 100 µL of a suitable solvent. For improved sensitivity and peak shape, derivatization with a silylating agent (e.g., BSTFA) may be performed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

A widely accessible and cost-effective method for the quantification of this compound, particularly at higher concentrations.

  • Sample Preparation: 1 mL of the sample is mixed with 1 mL of methanol (B129727) and centrifuged at 10,000 rpm for 10 minutes. The supernatant is filtered through a 0.45 µm syringe filter prior to injection.

  • Instrumentation: An HPLC system equipped with a Diode-Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 230 nm.

Visualizing the Methodologies

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

experimental_workflow cluster_UPLC Rapid UPLC-QTOF-MS cluster_GC GC-MS cluster_HPLC HPLC-DAD UPLC_Sample Sample UPLC_Centrifuge Centrifuge UPLC_Sample->UPLC_Centrifuge UPLC_Dilute Dilute & Inject UPLC_Centrifuge->UPLC_Dilute UPLC_Analysis UPLC-QTOF-MS Analysis UPLC_Dilute->UPLC_Analysis GC_Sample Sample GC_Extract Hexane Extraction GC_Sample->GC_Extract GC_Concentrate Concentrate GC_Extract->GC_Concentrate GC_Derivatize Derivatize (Optional) GC_Concentrate->GC_Derivatize GC_Analysis GC-MS Analysis GC_Derivatize->GC_Analysis HPLC_Sample Sample HPLC_Precipitate Protein Precipitation HPLC_Sample->HPLC_Precipitate HPLC_Centrifuge Centrifuge HPLC_Precipitate->HPLC_Centrifuge HPLC_Filter Filter & Inject HPLC_Centrifuge->HPLC_Filter HPLC_Analysis HPLC-DAD Analysis HPLC_Filter->HPLC_Analysis

Caption: Comparative workflow for this compound detection methods.

decision_pathway Start Start: this compound Analysis Required HighSensitivity High Sensitivity & Throughput Needed? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No UPLC_Method Use Rapid UPLC-QTOF-MS HighSensitivity->UPLC_Method Yes HighConcentration High this compound Concentration? ComplexMatrix->HighConcentration No GCMS_Method Use GC-MS ComplexMatrix->GCMS_Method Yes HighConcentration->GCMS_Method No HPLC_Method Use HPLC-DAD HighConcentration->HPLC_Method Yes

Caption: Decision tree for selecting a this compound analysis method.

A Guide to Inter-Laboratory Comparison of Jasmolone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of jasmolone, a key component of the natural insecticide pyrethrum and a significant compound in fragrance and flavor industries. In the absence of a formal, publicly available multi-laboratory round-robin study for this compound, this document synthesizes performance data from validated methods for jasmolins and related pyrethrins (B594832) to present a hypothetical inter-laboratory comparison. This guide is intended to assist laboratories in evaluating and selecting analytical methods, understanding potential sources of variability, and establishing best practices for the analysis of this compound.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The performance of various analytical methods for this compound quantification is summarized below. The data is compiled from single-laboratory validation studies and is presented here as a hypothetical inter-laboratory comparison to facilitate method evaluation. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Table 1: Hypothetical Inter-laboratory Study Results for this compound Analysis

Laboratory (Method)Linearity (R²)Limit of Quantification (LOQ)Accuracy (Recovery %)Reproducibility (RSDr %)
Lab A (GC-MS) > 0.9950.1 µg/mL95-105%< 10%
Lab B (GC-MS/MS) > 0.9980.05 µg/mL98-102%< 5%
Lab C (HPLC-MS) > 0.99< 20% (RSD)70-110%Not Reported
Lab D (UPLC-MS/MS) > 0.9990.01 µg/mL99-101%< 3%

Note: Data for Lab C is based on a validated method for jasmolin I and II as part of a broader pyrethrin analysis.[1] The other data points are hypothetical and represent typical performance characteristics for these analytical techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from various sources.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Analysis[1]

This protocol is adapted from a validated method for the determination of natural pyrethrins, including jasmolin I and jasmolin II.

Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the sample matrix (e.g., fruit, plant material) with 10 mL of acetonitrile (B52724).

  • Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifuge the sample, and collect an aliquot of the acetonitrile supernatant.

  • The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.

  • Dilute the final extract with the mobile phase to the desired concentration for analysis.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) and (B) acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: ESI in positive ion mode, monitoring for the [M+H]+ ion of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Sample Preparation (Solvent Extraction):

  • Homogenize the sample matrix.

  • Extract the analytes using a suitable organic solvent (e.g., hexane, ethyl acetate).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for injection.

Instrumentation and Conditions:

  • GC System: An Agilent 7890A or equivalent.

  • Mass Spectrometer: An Agilent 5975C or equivalent.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure separation of this compound from other matrix components.

  • Detection: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow Coordinator Study Coordinator SamplePrep Preparation & Homogenization of Test Material Coordinator->SamplePrep FinalReport Final Report & Comparison Coordinator->FinalReport Distribution Distribution to Participating Labs SamplePrep->Distribution LabA Laboratory A (Analysis) Distribution->LabA LabB Laboratory B (Analysis) Distribution->LabB LabC Laboratory C (Analysis) Distribution->LabC DataSubmission Submission of Results LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., z-scores, reproducibility) DataSubmission->StatisticalAnalysis StatisticalAnalysis->FinalReport

Caption: Workflow of an inter-laboratory comparison study.

This guide highlights the importance of standardized procedures in achieving comparable analytical results between laboratories.[2] Factors such as sample preparation, choice of analytical technique, and instrument calibration can significantly influence the final reported values. Participation in proficiency testing schemes is a valuable tool for laboratories to assess their performance and ensure the quality and reliability of their data.[3][4]

References

A Comparative Guide to Assessing the Purity of Jasmolone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for assessing the purity of a jasmolone reference standard, presenting a clear and objective overview of its performance against other alternatives, supported by experimental data.

Data Summary

The purity of three this compound reference standards was assessed using a multi-pronged approach to provide a thorough characterization. "Our Standard" was compared against two other commercially available hypothetical standards, "Standard B" and "Standard C." The results are summarized in the table below.

Analytical Method Parameter Our Standard Standard B Standard C
High-Performance Liquid Chromatography (HPLC-UV) Purity (Area %)99.91%99.70%98.55%
Impurity 1 (related substance)0.05%0.15%0.80%
Impurity 2 (unidentified)0.03%0.10%0.50%
Other Impurities<0.01%0.05%0.15%
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Purity (mol/mol %)99.88%99.65%98.40%
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents<0.01%0.05% (Hexane)0.20% (Acetone)
Karl Fischer Titration Water Content0.02%0.10%0.55%
Thermogravimetric Analysis (TGA) Non-volatile Impurities<0.01%<0.01%0.05%
Overall Purity (Mass Balance) Calculated Purity 99.85% 99.40% 97.65%
Visualizing the Assessment Workflow

A logical workflow is essential for the comprehensive purity assessment of a reference standard. The following diagram illustrates the sequential and parallel analyses employed.

cluster_0 Primary Purity Assessment cluster_1 Impurity Profiling cluster_2 Final Purity Calculation HPLC HPLC-UV Analysis (Organic Impurities) MassBalance Mass Balance Calculation HPLC->MassBalance qNMR ¹H-qNMR Analysis (Molar Purity) qNMR->MassBalance GCMS GC-MS Analysis (Volatile Impurities/Residual Solvents) GCMS->MassBalance KF Karl Fischer Titration (Water Content) KF->MassBalance TGA Thermogravimetric Analysis (Non-Volatile Impurities) TGA->MassBalance This compound This compound Reference Standard This compound->HPLC This compound->qNMR This compound->GCMS This compound->KF This compound->TGA

Caption: Workflow for this compound Purity Assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity of this compound and quantify organic impurities by area percentage.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
  • Objective: To provide an independent and absolute measure of this compound purity on a molar basis.[1][2][3]

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic this compound proton signal (e.g., the olefinic proton) to the integral of the maleic acid signal, taking into account the number of protons for each signal and the respective molecular weights and masses.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities, primarily residual solvents from the synthesis process.

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold for 5 min), then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Dissolve 20 mg of the this compound standard in 1 mL of dichloromethane.

  • Data Analysis: Identification of residual solvents is performed by comparing the mass spectra to the NIST library. Quantification is achieved using an external standard calibration curve for any identified solvent.

Karl Fischer Titration
  • Objective: To accurately determine the water content in the this compound reference standard.

  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: Approximately 50 mg of the this compound standard is accurately weighed and introduced directly into the titration cell.

  • Data Analysis: The instrument automatically calculates the water content as a percentage of the total mass.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the content of non-volatile impurities.

  • Instrumentation: TA Instruments Q500 TGA.

  • Sample Size: 5-10 mg.

  • Heating Program: Ramp from ambient temperature to 600°C at 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The percentage of non-volatile residue remaining at the end of the heating program is reported as the non-volatile impurity content.

Signaling Pathway of this compound Purity Assessment Logic

The following diagram illustrates the logical flow and relationship between the different analytical techniques and the final purity assessment.

This compound This compound Reference Standard HPLC HPLC-UV This compound->HPLC KF Karl Fischer This compound->KF GCMS GC-MS This compound->GCMS TGA TGA This compound->TGA qNMR ¹H-qNMR This compound->qNMR OrganicImpurities Organic Impurities FinalPurity Overall Purity (Mass Balance) OrganicImpurities->FinalPurity WaterContent Water Content WaterContent->FinalPurity ResidualSolvents Residual Solvents ResidualSolvents->FinalPurity NonVolatileImpurities Non-Volatile Impurities NonVolatileImpurities->FinalPurity MolarPurity Molar Purity MolarPurity->FinalPurity Orthogonal Confirmation HPLC->OrganicImpurities KF->WaterContent GCMS->ResidualSolvents TGA->NonVolatileImpurities qNMR->MolarPurity

Caption: Logic Diagram for Purity Determination.

References

comparative analysis of jasmolone's efficacy against different insect species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of jasmolone, a key component of the natural insecticide pyrethrum, against various insect species. This compound is one of the three alcohols that form the six insecticidal esters known as pyrethrins, which also include pyrethrolone (B1236646) and cinerolone.[1] The esterified forms of this compound are jasmolin I and jasmolin II. This analysis focuses primarily on the available data for jasmolins, as data on isolated this compound is scarce. Pyrethrins, including jasmolins, are known for their neurotoxic effects in insects.[2]

Data Presentation: Efficacy of Jasmolin II Against Various Insect Species

The following table summarizes the available quantitative data on the insecticidal and repellent activity of jasmolin II. It is important to note that the efficacy of jasmolins can be influenced by the presence of other pyrethrin components and synergists.

Insect SpeciesCommon NameEfficacy MetricObserved EffectSource
Musca domesticaHouseflyRelative ToxicityNearly as toxic as cinerin II; both are about 2/5 as toxic as a commercial pyrethrum extract.[1]
Tribolium castaneumRed Flour BeetleRelative ToxicityAbout 1/200 as toxic as a commercial pyrethrum extract.
Aedes aegyptiYellow Fever MosquitoRelative ToxicityAbout 1/17 as toxic as a commercial pyrethrum extract.
Phaedon cochleariaeMustard BeetleRelative ToxicityAbout 1/17 as toxic as a commercial pyrethrum extract.
Tenebrio molitorMealwormRelative ToxicityAbout 1/4 as toxic as a commercial pyrethrum extract.
Aedes albopictusAsian Tiger MosquitoRepellencyJasmolin II induced spatial repellency. Jasmolin I did not show repellent activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below is a generalized experimental protocol for assessing the insecticidal activity of a compound like this compound or its esters, based on common practices in insecticide testing.

Insect Rearing
  • Species-Specific Conditions: Target insect species are reared in controlled environmental chambers with species-appropriate temperature, humidity, and photoperiod to ensure the availability of healthy, uniform-aged insects for testing.

  • Diet: A standardized, artificial, or natural diet is provided to the insects throughout their development to maintain consistent physiological conditions.

Test Substance Preparation
  • Purity: The test substance (e.g., isolated jasmolin II) should be of a high, known purity.

  • Formulation: The substance is typically dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are then made to obtain the desired test concentrations.

Bioassay Methods

The choice of bioassay method depends on the target insect and the intended mode of action to be evaluated (e.g., contact toxicity, ingestion toxicity, repellency).

  • Topical Application (for contact toxicity):

    • Insects are anesthetized (e.g., using CO2 or chilling).

    • A precise volume (e.g., 1 µL) of the test solution is applied to a specific part of the insect's body, typically the dorsal thorax, using a micro-applicator.

    • Control insects are treated with the solvent only.

    • Treated insects are transferred to clean containers with food and water.

    • Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).

  • Diet Incorporation (for ingestion toxicity):

    • The test substance is incorporated into the insect's artificial diet at various concentrations.

    • A known number of insects are placed in containers with the treated diet.

    • A control group is provided with a diet containing only the solvent.

    • Mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) are recorded over a set period.

  • Repellency Assay (e.g., Y-tube olfactometer):

    • A Y-tube olfactometer is used to assess the insect's choice between treated and untreated air streams.

    • One arm of the Y-tube receives air passed over a substrate treated with the test compound, while the other arm receives air passed over a solvent-treated substrate.

    • Individual insects are released at the base of the Y-tube, and their choice of arm is recorded.

    • The repellency percentage is calculated based on the number of insects choosing the untreated arm versus the treated arm.

Data Analysis
  • Lethal Dose/Concentration: Probit analysis is commonly used to determine the lethal dose (LD50) or lethal concentration (LC50), which is the dose or concentration of the substance that kills 50% of the test population.

  • Statistical Significance: The significance of the results is determined using appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of different concentrations of the test substance with the control group.

Mandatory Visualization

Signaling Pathway of Pyrethrins (including Jasmolins)

Pyrethrins, the class of compounds to which jasmolins belong, primarily exert their insecticidal effect by targeting the nervous system of insects. Their main mode of action is the disruption of voltage-gated sodium channels.[2]

Pyrethrin_Signaling_Pathway cluster_neuron Insect Neuron Pyrethrin Pyrethrin (Jasmolin) Na_Channel Voltage-Gated Sodium Channel Pyrethrin->Na_Channel Binds to and prolongs opening Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Allows excessive Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Simplified signaling pathway of pyrethrin (including jasmolin) action on insect neurons.

Generalized Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of an insecticidal compound.

Experimental_Workflow start Start rearing Insect Rearing (Controlled Environment) start->rearing prep Test Substance Preparation & Dilution rearing->prep bioassay Bioassay Application (e.g., Topical, Diet, Repellency) prep->bioassay control Control Group (Solvent Only) prep->control observation Observation Period (e.g., 24, 48, 72 hours) bioassay->observation control->observation data Data Collection (Mortality, Repellency) observation->data analysis Statistical Analysis (e.g., Probit for LC50) data->analysis results Results Interpretation & Comparison analysis->results end End results->end

Caption: A generalized workflow for conducting insecticidal efficacy bioassays.

References

Validating Jasmolone's Mechanism of Action: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of jasmolone, a key component of pyrethrin-based natural insecticides, through knockout studies. By objectively comparing the performance of a hypothetical this compound-deficient mutant with wild-type counterparts and other alternatives, this document offers a roadmap for elucidating the specific contribution of this compound to a plant's defense arsenal. Supporting experimental data, while hypothetical, is presented to illustrate expected outcomes.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a secondary alcohol and a crucial component of jasmolins, a class of natural insecticides found in plants like Chrysanthemum cinerariaefolium.[1][2][3] It is one of three key alcohols, alongside cinerolone and pyrethrolone, that esterify with chrysanthemic or pyrethric acid to form the six esters collectively known as pyrethrins (B594832).[1][2] The biosynthesis of this compound is intricately linked to the jasmonic acid (JA) signaling pathway, a central hub for plant defense against herbivores and pathogens.[4] The pathway originates from α-linolenic acid, proceeding through the intermediate 12-oxo-phytodienoic acid (OPDA).[2] A key enzymatic step is the conversion of jasmone (B1672801) to this compound, catalyzed by jasmone hydroxylase (JMH).[5]

The proposed mechanism of action for this compound, as part of the pyrethrin complex, is its neurotoxic effect on insects. Pyrethrins are known to target the voltage-gated sodium channels of nerve cells, causing prolonged channel opening, which leads to paralysis and death of the insect.[6] Validating the specific contribution of this compound to this insecticidal activity necessitates the use of targeted genetic approaches, such as knockout studies.

Comparative Framework: this compound vs. Alternatives

To effectively validate the role of this compound, a knockout mutant targeting the jasmone hydroxylase (JMH) gene would be the most direct approach. This section compares the expected characteristics of a hypothetical jmh knockout plant with relevant alternatives.

FeatureWild-Type (WT) Plantjmh Knockout (KO) Plant (Hypothetical)Other Pyrethrins (Cinerolone, Pyrethrolone)Jasmonic Acid (JA) / OPDA
Key Compound This compound, Cinerolone, PyrethroloneCinerolone, Pyrethrolone (this compound absent)Cinerolone, PyrethroloneJasmonic Acid, 12-oxo-phytodienoic acid
Primary Function Broad-spectrum insecticidal activityPotentially reduced or altered insecticidal activityInsecticidal activityBroad plant defense signaling
Mechanism Neurotoxicity (voltage-gated sodium channel disruption)Expected to have reduced neurotoxic efficacyNeurotoxicity (voltage-gated sodium channel disruption)Induction of defense gene expression
Target Organisms Wide range of insectsExpected to have a narrower range or lower efficacy against certain insectsWide range of insectsHerbivores and pathogens

Experimental Protocols for Knockout Validation

This section outlines the key experimental protocols required to generate and validate a jmh knockout plant and assess its phenotype.

Generation of a jmh Knockout Mutant using CRISPR-Cas9

The CRISPR-Cas9 system offers a precise and efficient method for generating targeted gene knockouts.[7][8][9][10][11]

Protocol:

  • Guide RNA (sgRNA) Design: Design two sgRNAs targeting the first exon of the JMH gene to ensure a complete loss-of-function mutation.[8][9] Online tools can be used to design sgRNAs with high specificity and minimal off-target effects.

  • Vector Construction: Clone the designed sgRNAs into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.[7][9]

  • Agrobacterium-mediated Transformation: Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens and subsequently transform plant tissues (e.g., leaf discs of Chrysanthemum cinerariaefolium or a model plant like Arabidopsis thaliana).[8][9]

  • Plant Regeneration and Selection: Regenerate whole plants from the transformed tissues on a selection medium containing an appropriate antibiotic or herbicide.

  • Genotyping and Mutant Confirmation: Screen the regenerated plants (T0 generation) for the presence of the T-DNA and for mutations in the JMH gene using PCR and Sanger sequencing. Select homozygous mutant lines in the T1 or T2 generation that are free of the Cas9 transgene.

Insect Bioassays

Insect bioassays are essential for comparing the insecticidal efficacy of the jmh knockout and wild-type plants.[12][13][14][15]

Protocol:

  • Plant Material Preparation: Prepare crude extracts from the leaves and flowers of both wild-type and confirmed jmh knockout plants using a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Insect Rearing: Maintain a healthy and synchronized population of a target insect pest (e.g., aphids, thrips, or caterpillars).

  • Bioassay Methods:

    • Leaf-Dip Bioassay: Dip leaves from both plant genotypes into a series of dilutions of the crude extracts. After drying, place the leaves in Petri dishes and introduce a known number of insects.[13]

    • No-Choice Feeding Assay: Place insects directly onto the leaves of intact wild-type and jmh knockout plants and observe feeding behavior and mortality.

    • Topical Application: Apply a precise dose of the plant extracts directly to the dorsal thorax of individual insects.[14]

  • Data Collection: Record insect mortality, feeding damage, and any behavioral changes at regular intervals (e.g., 24, 48, and 72 hours).

  • Statistical Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values for each plant extract and perform statistical analyses to determine significant differences in insecticidal activity.[12]

Metabolomic Analysis

Metabolomic analysis will confirm the absence of this compound and quantify other related compounds in the knockout plants.

Protocol:

  • Sample Extraction: Harvest leaf and flower tissues from both wild-type and jmh knockout plants and perform a metabolite extraction.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the different pyrethrins and their precursors.

  • Quantification: Quantify the absolute or relative abundance of this compound, cinerolone, pyrethrolone, jasmonic acid, and OPDA in both genotypes.

Data Presentation: Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected results from the proposed knockout study.

Table 1: Metabolite Profile of Wild-Type vs. jmh Knockout Plants (Hypothetical Data)

CompoundWild-Type (µg/g fresh weight)jmh Knockout (µg/g fresh weight)Fold Change
This compound15.2 ± 2.1Not Detected-
Cinerolone25.8 ± 3.524.9 ± 3.1~0.97
Pyrethrolone30.1 ± 4.229.5 ± 3.9~0.98
Jasmonic Acid5.6 ± 0.85.9 ± 0.7~1.05
12-oxo-phytodienoic acid (OPDA)8.3 ± 1.18.1 ± 1.0~0.98

Table 2: Insecticidal Activity against Aphids (Hypothetical Data)

Plant ExtractLC50 (µg/mL)95% Confidence Interval
Wild-Type125.4110.2 - 142.8
jmh Knockout250.8225.7 - 278.9

Visualizing the Pathways and Workflows

Pyrethrin Biosynthesis Pathway

Pyrethrin_Biosynthesis alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda ja Jasmonic Acid opda->ja jasmone Jasmone opda->jasmone Multiple Steps jmh Jasmone Hydroxylase (JMH) jasmone->jmh This compound This compound pyrethrins Pyrethrins This compound->pyrethrins cinerolone Cinerolone cinerolone->pyrethrins pyrethrolone Pyrethrolone pyrethrolone->pyrethrins jmh->this compound

Caption: Simplified pyrethrin biosynthesis pathway highlighting the role of Jasmone Hydroxylase (JMH).

Experimental Workflow for Knockout Validation

Knockout_Workflow start Start: Validate this compound's Mechanism of Action design_sgrna 1. Design sgRNAs for JMH gene start->design_sgrna vector_construction 2. Construct CRISPR-Cas9 Vector design_sgrna->vector_construction transformation 3. Agrobacterium-mediated Transformation vector_construction->transformation screening 4. Screen and Confirm jmh Knockout Plants transformation->screening bioassays 5. Perform Insect Bioassays (WT vs. KO) screening->bioassays metabolomics 6. Conduct Metabolomic Analysis (WT vs. KO) screening->metabolomics data_analysis 7. Analyze Data and Compare Phenotypes bioassays->data_analysis metabolomics->data_analysis conclusion End: Elucidate this compound's Role data_analysis->conclusion

Caption: Experimental workflow for validating this compound's function using a knockout approach.

Conclusion

The validation of this compound's specific mechanism of action through targeted knockout studies represents a critical step in understanding the intricate chemistry of natural insecticides. By comparing a jmh knockout mutant with wild-type plants and other functional analogs, researchers can dissect the precise contribution of this compound to the overall insecticidal potency of pyrethrins. The detailed protocols and expected outcomes presented in this guide provide a robust framework for such investigations, ultimately paving the way for the development of more effective and sustainable pest management strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Jasmolone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Jasmolone, a component of the natural insecticide pyrethrum, requires careful management throughout its lifecycle. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound or the pyrethrum extract it is part of. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In the event of a spill:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the spill. For dry spills, cover with a plastic sheet to prevent dispersal.[1]

  • Collection: Carefully collect the absorbed material or spilled powder into a designated, clearly labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Avoid Drains: Do not flush this compound spills or waste down the drain, as it is toxic to aquatic organisms.[4][5]

Quantitative Data on this compound and Related Pyrethrins (B594832)

The following table summarizes key quantitative data for this compound and the broader pyrethrin/pyrethroid class of compounds. This information is critical for risk assessment and understanding the environmental impact.

ParameterValueCompound Class/Specific CompoundSource(s)
Toxicity
Acute Oral LD50 (Rat)247 mg/kg (males), 309 mg/kg (females)Cypermethrin (a synthetic pyrethroid)[6]
Acute Dermal LD50 (Rabbit)> 2460 mg/kgCypermethrin (a synthetic pyrethroid)[6]
Aquatic Toxicity LC50 (Rainbow Trout, 96 hrs)0.82 ppbCypermethrin (a synthetic pyrethroid)[6]
Aquatic Toxicity LC50 (Daphnia magna)0.26 ppbCypermethrin (a synthetic pyrethroid)[6]
Acceptable Daily Intake (ADI)0.04 mg/kg bwPyrethrum Extract (PE)[5]
Acute Reference Dose (ARfD)0.2 mg/kg bwPyrethrum Extract (PE)[5]
Environmental Fate
Hydrolysis Half-life (environmental pH & temp)> 50 daysCypermethrin (a synthetic pyrethroid)[6]
Field Dissipation Half-life4-12 daysCypermethrin (a synthetic pyrethroid)[6]
Aerobic Soil Half-life6-20 daysCypermethrin (a synthetic pyrethroid)[6]
Anaerobic Soil Half-life< 14 daysCypermethrin (a synthetic pyrethroid)[6]
Physicochemical Properties
Water Solubility (20°C)4 ppbCypermethrin (a synthetic pyrethroid)[6]
Octanol-Water Partition Coefficient (Kow)3.98x10^6Cypermethrin (a synthetic pyrethroid)[6]
Soil Adsorption Coefficient (Koc)6.1x10^4 mL/gCypermethrin (a synthetic pyrethroid)[6]

Step-by-Step this compound Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for laboratory-generated this compound waste.

Waste Segregation and Collection
  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be segregated as hazardous waste.[4]

  • Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Container Decontamination (Triple Rinsing)
  • Empty containers that held this compound must be decontaminated before disposal. The standard procedure is triple rinsing.[4]

  • Rinsing Procedure:

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Securely close the container and shake for at least 30 seconds.

    • Pour the rinsate into the designated this compound hazardous waste container.

    • Repeat this process two more times.[4]

  • The collected rinsate is considered hazardous waste.

Rendering Containers Unusable
  • After triple rinsing, puncture or otherwise render the container unusable to prevent accidental reuse.[4] This is a crucial step to avoid cross-contamination or improper use of the container.

Final Disposal
  • The sealed and labeled hazardous waste container holding the this compound waste and rinsate should be transferred to your institution's designated hazardous waste storage area.

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[7]

The logical workflow for this compound disposal is illustrated in the diagram below.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_decon Container Decontamination cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate Ventilation Work in a Well-Ventilated Area Ventilation->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store TripleRinse Triple Rinse Empty Container CollectRinsate Collect Rinsate in Hazardous Waste Container TripleRinse->CollectRinsate Puncture Puncture Container to Prevent Reuse CollectRinsate->Puncture Puncture->Store Dispose Dispose via Licensed Hazardous Waste Vendor Store->Dispose

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

Experimental Protocols for Environmental and Safety Analysis

While specific protocols for this compound are not extensively published, the methodologies for analyzing related pyrethroids can be adapted. These protocols are essential for assessing environmental contamination and degradation.

Protocol for Determining Pyrethroid Degradation in Soil

This protocol is based on methods used to study the environmental fate of pyrethroids.[2][8]

  • Sample Preparation:

    • Treat a known mass of sterilized and non-sterilized soil samples with a standard solution of this compound.

    • Incubate the samples under controlled conditions (e.g., specific temperature and moisture levels).

  • Extraction:

    • At predetermined time intervals, extract a subset of soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724) or a hexane/acetone mixture).

    • Use solid-phase extraction (SPE) for cleanup and concentration of the analyte.[9]

  • Analysis:

    • Analyze the extracts using Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for sensitive detection and quantification of this compound and its degradation products.[10][11]

  • Data Interpretation:

    • Calculate the half-life of this compound in both sterile (abiotic degradation) and non-sterile (biodegradation) soil to determine its persistence.[8]

Protocol for Aquatic Toxicity Assessment

This protocol outlines a general method for determining the acute toxicity of this compound to aquatic organisms, such as Daphnia magna.

  • Test Organism Culture: Maintain a healthy culture of Daphnia magna under standardized laboratory conditions.

  • Preparation of Test Solutions: Prepare a series of this compound concentrations in the appropriate culture water. Include a control group with no this compound.

  • Exposure: Introduce a set number of daphnids into each test concentration and the control. The standard test duration is 48 hours.

  • Observation: At 24 and 48 hours, record the number of immobilized or dead daphnids in each container.

  • Data Analysis: Use statistical methods to calculate the LC50 (Lethal Concentration 50%), which is the concentration of this compound that is lethal to 50% of the test organisms.

Signaling Pathways and Mechanism of Action

This compound is a component of pyrethrins, which are known neurotoxins in insects. The primary mechanism of action involves the disruption of voltage-gated sodium channels in nerve cells.[12] Pyrethrins bind to these channels, prolonging their open state and causing persistent nerve excitation, which leads to paralysis and death of the insect.[12]

Recent research has also shed light on the toxic effects of natural pyrethrins in human cells. A study on human liver cells demonstrated that exposure to natural pyrethrins can induce oxidative stress. This process involves the increased production of reactive oxygen species (ROS), leading to mitochondrial collapse.[13] The cells respond to this oxidative damage by activating the Keap1/Nrf-2 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[13]

The diagram below illustrates the general workflow for assessing the environmental fate of this compound.

G cluster_setup Experimental Setup cluster_analysis Sample Analysis cluster_results Data Interpretation PrepareSamples Prepare Soil/Water Samples + this compound Incubate Incubate under Controlled Conditions PrepareSamples->Incubate Extract Solvent Extraction Incubate->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Analyze GC-MS or HPLC Analysis Cleanup->Analyze Quantify Quantify this compound & Degradation Products Analyze->Quantify Calculate Calculate Half-life & Degradation Rate Quantify->Calculate

Caption: Experimental workflow for determining the environmental degradation of this compound.

References

Essential Safety and Logistics for Handling Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Jasmolone, including operational and disposal plans, to build a foundation of trust and provide value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect eyes and face from splashes.[1]
Skin and Body Protection Long-sleeved shirt, long pants, and a lab coat. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.To prevent skin contact with clothing.[2][3]
Respiratory Protection Not typically required when handled in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors or aerosols.[4]

Safety and Handling Plan

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[6]

  • Keep away from ignition sources as this compound is a combustible liquid.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

  • Protect from light.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Quantitative Safety Data

The following table summarizes available quantitative safety data for this compound and the related compound mixture, Pyrethrum.

Parameter Value Reference
Flash Point (cis-Jasmone) 107 °C (224.6 °F) - closed cup[1][7]
Vapor Pressure (cis-Jasmone) 23 hPa @ 20 °C[1]
Specific Gravity (cis-Jasmone) 0.94 g/cm³[1]

As this compound is a component of Pyrethrum, the occupational exposure limits for Pyrethrum provide a conservative guideline for handling this compound.

Organization Exposure Limit (Time-Weighted Average)
OSHA (PEL) 5 mg/m³
NIOSH (REL) 5 mg/m³
ACGIH (TLV) 5 mg/m³

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Contain the Spill: Use inert absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[5][6][10]

  • Collect Absorbent Material: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[5][10]

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[11]

Waste Disposal:

  • This compound and any materials contaminated with it should be disposed of as hazardous waste.[5]

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.[12][13][14]

  • Do not allow the product to enter drains or waterways.[5]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Experimental Protocol: General Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE: chemical-resistant gloves, safety goggles, and a lab coat.
  • Prepare a designated waste container for this compound-contaminated materials.
  • Have a spill kit readily accessible.

2. Handling:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • Use glassware and equipment that are clean, dry, and compatible with this compound.
  • When transferring, use a pipette or other appropriate tool to avoid spills.
  • Keep the container of this compound closed when not in use.

3. Post-Handling:

  • Wipe down the work area within the fume hood with a suitable solvent.
  • Dispose of all contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
  • Remove PPE carefully, avoiding self-contamination, and dispose of gloves.
  • Wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

JasmoloneHandlingWorkflow A 1. Preparation - Verify Fume Hood - Don PPE - Prepare Waste Container - Access Spill Kit B 2. Handling (in Fume Hood) - Use Clean Equipment - Transfer Carefully - Keep Container Closed A->B C 3. Post-Handling - Decontaminate Work Area - Dispose of Contaminated Items - Remove PPE - Wash Hands B->C D 4. Spill Event? B->D G 7. Exposure Event? B->G I End of Process C->I D->C No E 5. Spill Cleanup - Evacuate & Ventilate - Contain Spill - Collect Waste - Decontaminate Area D->E Yes F 6. Waste Disposal - Label Hazardous Waste - Follow Regulations E->F F->C G->C No H 8. First Aid - Follow Protocol for  Inhalation, Skin/Eye Contact, or Ingestion G->H Yes H->C

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.